molecular formula C10H11F2N B13648530 Cyclopropyl(2,4-difluorophenyl)methanamine CAS No. 536695-22-4

Cyclopropyl(2,4-difluorophenyl)methanamine

Cat. No.: B13648530
CAS No.: 536695-22-4
M. Wt: 183.20 g/mol
InChI Key: UNSUUWJOOWONDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(2,4-difluorophenyl)methanamine is a useful research compound. Its molecular formula is C10H11F2N and its molecular weight is 183.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

536695-22-4

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

cyclopropyl-(2,4-difluorophenyl)methanamine

InChI

InChI=1S/C10H11F2N/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2

InChI Key

UNSUUWJOOWONDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2)F)F)N

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl(2,4-difluorophenyl)methanamine

Introduction

This compound is a fluorinated organic compound that has garnered interest within medicinal chemistry and drug discovery. As a primary amine featuring both a cyclopropyl group and a difluorinated phenyl ring, its unique structural motifs make it a valuable building block for the synthesis of complex molecules. The strategic incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are critical for developing effective therapeutic agents.[1][2] This guide provides a comprehensive overview of the core , offering insights for researchers and drug development professionals engaged in its use. The focus will be on the hydrochloride salt form, which is commonly available for laboratory use.

Chemical Identity and Molecular Structure

Correctly identifying the molecule is the foundation of any scientific investigation. This compound is systematically named and cataloged under various identifiers.

  • IUPAC Name: 1-Cyclopropyl-1-(2,4-difluorophenyl)methanamine

  • CAS Number: 1354950-07-4 (for the hydrochloride salt)

  • Molecular Formula: C₁₀H₁₁F₂N (Free Base) | C₁₀H₁₂ClF₂N (HCl Salt)

  • Synonyms: this compound hydrochloride

The molecule's structure consists of a central chiral carbon bonded to a cyclopropyl ring, a 2,4-difluorophenyl group, an amine group, and a hydrogen atom.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. Below is a summary of the available data for this compound and its hydrochloride salt.

PropertyValue (HCl Salt)Value (Free Base)Source / Note
Molecular Weight 219.66 g/mol 183.20 g/mol
Physical Form PowderNot specified
Boiling Point Not available~260.1 ± 35.0 °CPredicted for a chloro-analog[3]
pKa Not available~8.53 ± 0.10Predicted for a chloro-analog[3]
Solubility Expected to be water-solubleInsoluble in water; Soluble in organic solvents (e.g., ethanol, methanol)Inferred from similar compounds[4]
Purity >95%>95%
Storage Temperature Room TemperatureRoom Temperature

In-Depth Analysis of Key Properties

Acidity and Basicity (pKa)

The basicity of the amine is modulated by the electronic effects of the substituents. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect reduces the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon, which in turn slightly decreases the basicity of the amine compared to a non-fluorinated analog. Understanding the pKa is vital as it governs the compound's ionization state at a given pH, which directly impacts its solubility, membrane permeability, and receptor binding interactions.

Solubility Profile

The solubility of a compound is a key determinant of its utility in both experimental and physiological settings.

  • Free Base: The free amine form contains both polar (NH₂) and nonpolar (cyclopropyl, difluorophenyl) regions. The dominance of the nonpolar surface area suggests poor solubility in aqueous media but good solubility in organic solvents like ethanol, methanol, and dichloromethane.[4]

  • Hydrochloride Salt: The HCl salt form is generated by protonating the basic amine group. This creates an ammonium salt, which is ionic and thus significantly more water-soluble. For this reason, amine-containing drug candidates are often formulated as salts to improve their dissolution and bioavailability.

Stability and Handling

The hydrochloride salt of this compound is typically a stable powder that can be stored at room temperature. However, safety data indicates that the compound should be handled with care, as it may cause skin and eye irritation, as well as respiratory irritation (H315, H319, H335).

From a drug development perspective, the C-F bonds are exceptionally strong, which often enhances metabolic stability by preventing oxidative metabolism at the fluorinated positions by cytochrome P450 enzymes.[1] The cyclopropyl group can also influence metabolic pathways, sometimes improving stability but occasionally leading to the formation of reactive metabolites.[5]

Standardized Experimental Protocols

To ensure scientific rigor, physicochemical properties must be determined using validated, reproducible methods. The following sections describe standard protocols for measuring pKa and aqueous solubility.

Protocol: Determination of pKa by Potentiometric Titration

This method is a gold standard for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation: Accurately weigh a sample of this compound HCl and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low.

  • Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been deprotonated. Sophisticated software can be used to calculate the pKa from the titration curve.

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve Sample in Known Volume of Water titrate Titrate with Standardized NaOH (Record Volume) dissolve->titrate calibrate Calibrate pH Electrode measure Measure and Record pH calibrate->measure titrate->measure add increment measure->titrate loop plot Plot pH vs. Titrant Volume measure->plot determine Determine Half-Equivalence Point plot->determine pka pKa = pH at Half-Equivalence determine->pka

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a classical and reliable technique for determining the aqueous solubility of a substance.

Methodology:

  • Preparation: Add an excess amount of the solid compound (to ensure saturation) to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid.

  • Quantification: Accurately withdraw an aliquot of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Solid to Buffered Aqueous Solution agitate Agitate at Constant Temperature (24-48 hours) add_excess->agitate separate Centrifuge or Filter to Remove Undissolved Solid agitate->separate quantify Quantify Concentration of Supernatant via HPLC/LC-MS separate->quantify solubility Result = Aqueous Solubility quantify->solubility

Caption: Workflow for solubility determination via the shake-flask method.

Significance in Research and Drug Development

The physicochemical properties detailed in this guide are not merely academic; they are of paramount importance in the field of drug discovery.

  • Solubility and pKa directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound must have sufficient aqueous solubility to dissolve in the gastrointestinal tract and be absorbed into the bloodstream.

  • Structural Features such as the difluorophenyl and cyclopropyl groups are used by medicinal chemists to enhance metabolic stability and fine-tune binding to biological targets. For instance, related structures have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a target in anti-cancer therapy.[6]

Conclusion

This compound is a valuable chemical entity characterized by its fluorinated aromatic ring and cyclopropyl moiety. Its hydrochloride salt is a stable, powdered solid with expected aqueous solubility, while the free base is likely soluble in organic solvents. The basicity of its primary amine (predicted pKa ~8.5) is a key feature, governing its ionization state and, consequently, its biological behavior. While comprehensive experimental data is limited, the established properties and those inferred from similar structures provide a solid foundation for its application in synthetic and medicinal chemistry research. The standardized protocols provided herein offer a clear path for researchers to rigorously determine its fundamental properties.

References

  • Thoreauchem. (n.d.). This compound hydrochloride-1354950-07-4. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). (2,4-Difluorophenyl)methanamine. Retrieved from [Link]

  • PubMed Central (PMC). (2009). (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone. Retrieved from [Link]

  • PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from [Link]

  • PubMed Central (PMC). (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]

  • ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]

  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

Sources

Cyclopropyl(2,4-difluorophenyl)methanamine CAS number 1354950-07-4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclopropyl(2,4-difluorophenyl)methanamine (CAS 1354950-07-4) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Strategic Scaffold for Orexin Receptor Modulation & GPCR Ligand Design

CAS Number: 1354950-07-4 Molecular Formula: C₁₀H₁₁F₂N Molecular Weight: 183.20 g/mol [1]

Executive Summary

This compound (CAS 1354950-07-4) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the domain of G-Protein Coupled Receptor (GPCR) modulation.[1] Its structural architecture—combining a lipophilic, conformationally restricted cyclopropyl group with an electron-deficient 2,4-difluorophenyl ring—makes it a critical pharmacophore for optimizing metabolic stability and receptor binding affinity.[1]

This compound is most notably associated with the Orexin (Hypocretin) signaling pathway . It serves as a key chiral building block in the synthesis of Dual Orexin Receptor Antagonists (DORAs) and next-generation agonists, a therapeutic class revolutionizing the treatment of insomnia (e.g., Lemborexant) and narcolepsy (e.g., Danavorexton/E2086).[1] The presence of the difluorophenyl moiety enhances resistance to oxidative metabolism (CYP450), while the cyclopropyl amine provides a rigid vector for hydrogen bonding interactions within the receptor pocket.

Chemical Constitution & Physicochemical Profile[1][2][3]

Understanding the physicochemical baseline is prerequisite for successful incorporation into lead optimization or process scale-up.

Structural Identity

The molecule features a chiral center at the methine carbon connecting the amine, cyclopropyl, and phenyl rings.

  • Systematic Name: 1-cyclopropyl-1-(2,4-difluorophenyl)methanamine[1]

  • Stereochemistry: Exists as (R)- and (S)-enantiomers.[1] The (S)-enantiomer is frequently the bioactive congener in orexin-related scaffolds, though specific targets may require the (R)-form.[1]

Physicochemical Properties Table
PropertyValueTechnical Context
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base is volatile; HCl salt is preferred for storage.[1]
Boiling Point 235°C (Predicted)Requires high-vacuum distillation for purification of free base.
pKa (Conjugate Acid) ~9.2Basic amine; protonated at physiological pH (7.4).[1]
LogP 2.1 - 2.4Moderate lipophilicity; ideal for CNS penetration (Blood-Brain Barrier).[1]
Topological Polar Surface Area 26.02 ŲLow TPSA supports excellent membrane permeability.
H-Bond Donors/Acceptors 1 / 2Primary amine acts as both donor and acceptor.

Synthetic Methodologies & Process Chemistry

For high-value pharmaceutical intermediates, controlling stereochemistry is paramount.[1] Two primary routes are detailed below: the Ellman Auxiliary Approach (for high enantiomeric excess) and the Grignard Addition (for racemic access).[1]

Route A: Asymmetric Synthesis via Ellman’s Sulfinamide

This is the gold-standard protocol for generating the chiral amine with >98% ee. It utilizes (R)-tert-butylsulfinamide as a chiral auxiliary.[1]

Step-by-Step Protocol:

  • Condensation: React 2,4-difluorobenzoylcyclopropane (ketone) with (R)-tert-butylsulfinamide in the presence of Titanium(IV) ethoxide [Ti(OEt)₄] in THF at 60°C.

  • Diastereoselective Reduction: Cool the ketimine solution to -78°C. Add L-Selectride or NaBH₄ (depending on desired diastereomer).

    • Causality: The bulky tert-butyl group directs the hydride attack to a specific face of the imine, establishing the chiral center.

  • Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane/methanol.

    • Outcome: Cleaves the sulfinyl group, yielding the chiral amine hydrochloride salt.

  • Purification: Recrystallize from Isopropanol/Heptane to upgrade chiral purity.

Route B: Racemic Synthesis & Resolution

Used when cost is the driver over stereochemical purity, or for generating racemic standards.

  • Grignard Formation: React 2,4-difluorobenzonitrile with Cyclopropylmagnesium bromide in diethyl ether/THF.

    • Intermediate: Forms the metallo-imine species.

  • Reduction: Treat the intermediate in situ with Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).

  • Resolution: React the racemic amine with (L)-Tartaric acid or (D)-Mandelic acid to form diastereomeric salts. Separate via fractional crystallization.

Visualization: Synthesis Workflow

SynthesisRoute Start Start: 2,4-Difluorobenzoylcyclopropane Imine Intermediate: Chiral N-Sulfinyl Ketimine Start->Imine Condensation (THF, 60°C) Auxiliary Reagent: (R)-tert-butylsulfinamide Catalyst: Ti(OEt)4 Auxiliary->Imine Reduction Step 2: Diastereoselective Reduction (L-Selectride, -78°C) Imine->Reduction Sulfinamide Intermediate: Sulfinamide Diastereomer Reduction->Sulfinamide Face-Selective Hydride Attack Hydrolysis Step 3: Acid Hydrolysis (HCl/MeOH) Sulfinamide->Hydrolysis Final Product: (S)-Cyclopropyl(2,4-difluorophenyl)methanamine HCl (>98% ee) Hydrolysis->Final Deprotection

Caption: Figure 1.[1] Asymmetric synthesis via Ellman's auxiliary to yield high-purity chiral amine.[1]

Analytical Profiling & Quality Control

To ensure the material meets "Pharmaceutical Grade" standards, the following self-validating analytical methods must be employed.

Identity Verification (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.60 (br s, 3H, NH₃⁺), 7.65 (m, 1H, Ar-H), 7.30 (m, 1H, Ar-H), 7.15 (m, 1H, Ar-H), 3.65 (d, 1H, CH-NH₂), 1.35 (m, 1H, Cyclopropyl-CH), 0.70–0.30 (m, 4H, Cyclopropyl-CH₂).[1]

    • Diagnostic: The doublet for the methine proton (CH-NH₂) and the distinct cyclopropyl multiplets are key fingerprints.[1]

  • ¹⁹F NMR:

    • Distinct signals around -110 ppm and -115 ppm (relative to CFCl₃), confirming the 2,4-difluoro substitution pattern.[1]

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or IC (Amylose-based stationary phases preferred for amines).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

Handling, Safety & Stability

Hazard Classification (GHS):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Protocol for Safe Handling:

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under nitrogen atmosphere at 2-8°C.

  • Free Base Volatility: If generating the free base, avoid prolonged rotary evaporation at high temperatures to prevent yield loss.

  • Corrosivity: Fluorinated amines can be corrosive to mucous membranes. Use double-gloving (Nitrile) and a chemical fume hood.[1]

Strategic Application in Drug Discovery

The "Magic Methyl" Effect of Cyclopropanes

Replacing an isopropyl or ethyl group with a cyclopropyl ring (as seen in this CAS) often imparts:

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, reducing susceptibility to CYP450 oxidation.

  • Conformational Lock: The rigid ring restricts the rotation of the amine, potentially locking the pharmacophore into the bioactive conformation required for GPCR binding pockets (e.g., Orexin OX1/OX2).

Critical Pathway: Orexin Antagonism

This compound is a structural analog to intermediates used in Lemborexant and Suvorexant synthesis. In these pathways, the benzylamine moiety serves as the "anchor" that interacts with conserved residues (often Aspartate or Glutamate) deep within the receptor transmembrane bundle.

Application cluster_targets Therapeutic Targets cluster_effect Pharmacological Benefits Compound CAS 1354950-07-4 (Scaffold) OX Orexin Receptors (OX1R / OX2R) Compound->OX Pharmacophore Kinase Kinase Inhibitors (Specific Selectivity) Compound->Kinase Building Block Metab Reduced CYP Oxidation Compound->Metab Cyclopropyl Effect BBB Enhanced CNS Penetration Compound->BBB Lipophilicity (LogP ~2.2)

Caption: Figure 2.[1][4] Pharmacological utility of the cyclopropyl-difluorophenyl scaffold.

References

  • Eisai R&D Management Co., Ltd. (2012). Preparation of cyclopropane compounds as orexin receptor antagonists. WO Patent 2012039371. Link[1]

  • Ellman, J. A., et al. (2010). Synthesis of Chiral Amines using tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[1] Link[1]

  • Beuckmann, C. T., et al. (2017). Lemborexant, a Dual Orexin Receptor Antagonist (DORA) for the Treatment of Insomnia.[1] Journal of Pharmacology and Experimental Therapeutics, 362(2), 287–295.[1] Link

  • PubChem. (n.d.). This compound hydrochloride.[1] National Library of Medicine. Link[1]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]

Sources

molecular structure of Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of Cyclopropyl(2,4-difluorophenyl)methanamine

Abstract

This technical guide provides a comprehensive examination of the . While direct peer-reviewed structural elucidation of this specific compound is not extensively published, this document synthesizes data from public chemical databases, analogous structures, and standard analytical methodologies to present a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for synthesis, purification, and complete structural validation using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Introduction and Significance

This compound is a small organic molecule featuring a central aminomethane core substituted with a cyclopropyl group and a 2,4-difluorophenyl moiety. The presence of the cyclopropyl ring, a common bioisostere for phenyl groups or double bonds, and the difluorophenyl group, a motif known to enhance metabolic stability and binding affinity, suggests its potential utility in medicinal chemistry.[1] Fluorinated cyclopropane derivatives, in particular, have been investigated as selective serotonin 2C (5-HT2C) receptor agonists for the treatment of central nervous system disorders.[2] A definitive understanding of its three-dimensional structure is therefore a critical prerequisite for any investigation into its biological activity, structure-activity relationships (SAR), and overall potential as a therapeutic agent or research tool.

Molecular Identity

The fundamental identity of the molecule is established through its chemical formula and internationally recognized identifiers.

  • Molecular Formula: C₁₀H₁₁F₂N[3]

  • Molecular Weight: 183.20 g/mol (Free Base)[3]

  • CAS Number: 1354950-07-4 (for hydrochloride salt)

  • SMILES: C1CC1C(C2=C(C=C(C=C2)F)F)N[3]

  • InChIKey: UNSUUWJOOWONDC-UHFFFAOYSA-N[3]

Figure 1: 2D representation of this compound.

Synthesis and Purification

While specific synthesis routes for this exact molecule are primarily found in patent literature, a robust and common method for analogous aryl-cyclopropylamines involves the reductive amination of a ketone precursor. This approach provides high yields and a straightforward purification pathway.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 2,4-Difluorobenzonitrile ketone (2,4-Difluorophenyl)(cyclopropyl)methanone (Ketone Intermediate) start->ketone 1. Grignard Reaction reagent1 Cyclopropylmagnesium bromide (Grignard Reagent) reagent1->ketone product Crude Product: This compound ketone->product 2. Reductive Amination reagent2 Ammonium Acetate, NaBH₃CN (Reductive Amination) reagent2->product crude Crude Product in Organic Solvent product->crude Dissolve extraction Aqueous Wash (e.g., NaHCO₃ soln.) crude->extraction 3. Work-up drying Dry over Na₂SO₄, Filter, Concentrate extraction->drying chromatography Silica Gel Flash Chromatography (e.g., Hexane/EtOAc gradient) drying->chromatography 4. Purification final_product Purified Free Base (>95% Purity) chromatography->final_product

Figure 2: Proposed workflow for synthesis and purification.
Experimental Protocol: Synthesis via Reductive Amination
  • Grignard Reaction: To a flame-dried, argon-purged flask, add 2,4-difluorobenzonitrile (1.0 equiv) dissolved in anhydrous THF. Cool the solution to 0 °C. Add cyclopropylmagnesium bromide (1.2 equiv, 0.5 M in THF) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Hydrolysis & Ketone Formation: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2,4-difluorophenyl)(cyclopropyl)methanone.

  • Reductive Amination: Dissolve the crude ketone (1.0 equiv) and ammonium acetate (10 equiv) in methanol. Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise. Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Quench the reaction with water and concentrate the mixture to remove methanol. Make the solution basic (pH > 10) with 2M NaOH and extract with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude amine by silica gel flash chromatography to yield the final product.

Structural Elucidation Methodologies

A multi-technique approach is essential for the unambiguous structural validation of a novel or sparsely characterized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the connectivity and chemical environment of atoms in a molecule in solution. A full suite of experiments including ¹H, ¹³C, ¹⁹F, and 2D NMR (COSY, HSQC) is required for a complete assignment.

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) based on the known structure and data from analogous compounds.[2][4]

NucleusPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 7.2 - 7.5m-Aromatic (3H)
3.5 - 3.8m-CH-N (1H, alpha-proton)
1.5 - 2.0br s-NH₂ (2H)
0.8 - 1.2m-CH-cyclopropyl (1H)
0.2 - 0.6m-CH₂-cyclopropyl (4H)
¹³C 160 - 165ddJ_CF ≈ 250, 12C-F (Aromatic)
125 - 135m-CH (Aromatic)
110 - 115ddJ_CF ≈ 22, 4CH (Aromatic)
103 - 108tJ_CF ≈ 26CH (Aromatic)
55 - 60s-C-N (alpha-carbon)
15 - 20s-CH-cyclopropyl
3 - 8s-CH₂-cyclopropyl
¹⁹F -110 to -115m-Aromatic C-F
-115 to -120m-Aromatic C-F
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Data Acquisition: Record spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30) with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments to establish ¹H-¹H connectivity and ¹H-¹³C one-bond and multiple-bond correlations, respectively, to confirm all assignments.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula of the molecule.

The monoisotopic mass of C₁₀H₁₁F₂N is 183.08595 Da. The following adducts are commonly observed in electrospray ionization (ESI) mass spectrometry.[3]

AdductCalculated m/z
[M+H]⁺184.09323
[M+Na]⁺206.07517
[M+K]⁺222.04911
[M-H]⁻182.07867
  • Sample Preparation: Prepare a stock solution of the purified compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL in the mobile phase.[6]

  • Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or QTOF, coupled with a UHPLC system.[7]

  • Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid for positive ion mode).

  • MS Acquisition: Acquire data in positive ion ESI mode over a mass range of m/z 100-500. Ensure the mass accuracy is below 5 ppm using an internal or external calibrant.

  • Data Analysis: Extract the high-resolution mass for the primary molecular ion ([M+H]⁺) and confirm that the measured mass is within 5 ppm of the calculated mass for the formula C₁₀H₁₂F₂N⁺.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry.

  • Crystal Growth: Growing high-quality single crystals is the most critical and often challenging step.[5]

    • Method: Slow evaporation is a reliable starting point. Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like hexane/chloroform).

    • Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Mounting: Carefully select a suitable single crystal (clear, well-defined faces, appropriate size) and mount it on a cryoloop.

  • Data Collection: Collect diffraction data on a modern X-ray diffractometer, typically using MoKα radiation (λ = 0.71073 Å) at a low temperature (e.g., 100 K) to minimize thermal motion.[4][8]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods (e.g., SHELXT).[4]

    • Refine the structural model against the data using full-matrix least-squares on F² (e.g., SHELXL). Refine non-hydrogen atoms anisotropically and place hydrogen atoms in calculated positions.[4]

In-Depth Structural Analysis

The combination of NMR, MS, and X-ray crystallography provides a complete picture of the molecule's structure.

Figure 3: Key structural relationships centered on the alpha-carbon.
  • Chirality: The alpha-carbon, bonded to four different groups (H, NH₂, cyclopropyl, and 2,4-difluorophenyl), is a chiral center. The synthesis described would produce a racemic mixture.

  • Cyclopropane Conformation: The cyclopropyl ring is a rigid, strained three-membered ring. NMR studies on similar derivatives show characteristic upfield shifts for the cyclopropyl protons and carbons due to ring strain and anisotropy.[9]

  • Aryl Conformation: The 2,4-difluorophenyl ring's orientation relative to the rest of the molecule will be determined by steric hindrance. X-ray crystallography would reveal the precise torsional angle between the phenyl ring and the Cα-N bond.

  • Fluorine Effects: The two electron-withdrawing fluorine atoms significantly influence the electronic environment of the aromatic ring, which is observable in the ¹³C and ¹⁹F NMR spectra through characteristic C-F coupling constants.[10][11]

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. While mass spectrometry confirms the elemental composition and NMR spectroscopy maps the atomic connectivity in solution, only single-crystal X-ray crystallography can provide the definitive and highly precise three-dimensional atomic coordinates in the solid state. The protocols and expected data outlined in this guide provide a robust framework for researchers to confidently synthesize and validate the structure of this and related compounds, enabling further exploration of their chemical and biological properties.

References

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • Zhong, M., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information for an article. [Link]

  • Li, J., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][5]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Thoreauchem. This compound hydrochloride. [Link]

  • Müller, T., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Forsyth, D. A., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank. [Link]

  • Patel, D.J., Howden, M.E.H., & Roberts, J.D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Defense Technical Information Center. [Link]

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • The Royal Society of Chemistry. (2015). Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]

  • Kumar, S., & Yuan, Y. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. [Link]

  • Ellenberger, T. (2006). X-ray Crystallography Lectures. Washington University in St. Louis. [Link]

  • Nielsen, J. C., et al. (2021). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility. Frontiers in Fungal Biology. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a position of prominence. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making them invaluable motifs in drug design. Cyclopropyl(2,4-difluorophenyl)methanamine is a prime example of a structural scaffold that combines these desirable features: a metabolically robust cyclopropyl group, a difluorophenyl ring for modulating electronic properties, and a primary amine for further functionalization.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles and experimental considerations that ensure data integrity and lead to confident structural assignment. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for analyzing this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structural characterization of a molecule is a puzzle solved by assembling complementary pieces of information from various analytical techniques. For this compound (Molecular Formula: C₁₀H₁₁F₂N), each technique provides unique insights.

  • Mass Spectrometry (MS) establishes the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy identifies the key functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework and reveals the precise connectivity of atoms.

The logical workflow for structural elucidation integrates these techniques to build a complete and validated molecular picture.

MS Mass Spectrometry (MS) Structure Final Structure Confirmation MS->Structure Provides Molecular Formula (e.g., C₁₀H₁₁F₂N) IR Infrared (IR) Spectroscopy IR->Structure Confirms Functional Groups (-NH₂, C-F, Aromatic Ring) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) NMR->Structure Elucidates Connectivity & Stereochemistry (H-C Framework)

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

2.1 Expertise & Rationale: Choosing the Right Ionization

Mass spectrometry is the first port of call for determining the molecular weight of a synthesized compound. The choice of ionization method is critical. While Electron Ionization (EI) provides rich fragmentation data, it can often lead to the absence of a molecular ion peak for fragile molecules. For a primary amine like our target compound, Electrospray Ionization (ESI) in positive ion mode is the superior choice. Amines are basic and readily accept a proton in the ESI source to form a stable quasi-molecular ion, [M+H]⁺, ensuring the primary objective—molecular weight determination—is met.

2.2 Expected Mass Spectrum

Using ESI, we expect to observe a prominent ion corresponding to the protonated molecule.

  • Molecular Formula: C₁₀H₁₁F₂N

  • Exact Mass: 183.0859

  • Predicted [M+H]⁺: 184.0932[1]

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The measured mass of the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the calculated value for C₁₀H₁₂F₂N⁺.

Table 1: Predicted Mass Spectrometry Data (ESI+)

Ion SpeciesCalculated m/zInterpretation
[M+H]⁺184.0932Protonated molecular ion, confirming molecular weight.
[M+Na]⁺206.0752Sodium adduct, common in ESI.[1]
Key Fragment~156Loss of NH₂ and H (or NH₃ from [M+H]⁺).
Key Fragment~142Loss of the cyclopropyl group from [M+H]⁺.

2.3 Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Set the mass spectrometer to positive ion ESI mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ peak and compare its m/z value with the calculated theoretical mass.

Infrared (IR) Spectroscopy

3.1 Expertise & Rationale: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy. For our target molecule, IR will confirm the presence of the N-H bonds of the amine, the C-F bonds of the fluorophenyl ring, and the different types of C-H bonds. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal sample preparation and is non-destructive.

3.2 Expected IR Absorption Bands

The structure of this compound suggests several key diagnostic peaks.

Table 2: Characteristic IR Absorption Frequencies

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H StretchPrimary Amine (-NH₂) - often two bands, can be broad.
3100-3000C-H StretchAromatic & Cyclopropyl C-H.
2980-2850C-H StretchAliphatic C-H (methine).
~1610, ~1500C=C StretchAromatic Ring.
~1420CH₂ ScissoringCyclopropyl Ring.
1300-1100C-F StretchAryl-Fluoride (strong absorption).
1200-1020C-N StretchAliphatic Amine.

3.3 Experimental Protocol: ATR-IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the ambient spectrum (H₂O, CO₂).

  • Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1 Expertise & Rationale: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about molecular structure. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon skeleton. The presence of fluorine adds a layer of complexity and information, as ¹⁹F (a spin ½ nucleus) couples to both ¹H and ¹³C nuclei, providing valuable data for confirming the substitution pattern on the aromatic ring.[2]

A high-field instrument (≥400 MHz for ¹H) is recommended to resolve the complex splitting patterns expected, particularly in the aromatic and cyclopropyl regions. The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is important; DMSO-d₆ is often preferred for amines as it can slow down the N-H proton exchange, allowing for the observation of N-H couplings.

cluster_H ¹H NMR Analysis cluster_C ¹³C NMR Analysis H_ChemShift Chemical Shift (δ) ~Proton Environment Structure Detailed Connectivity H_ChemShift->Structure H_Integration Integration ~Proton Count H_Integration->Structure H_Multiplicity Multiplicity (Splitting) ~Neighboring Protons H_Multiplicity->Structure C_ChemShift Chemical Shift (δ) ~Carbon Type (sp³, sp²) C_ChemShift->Structure C_Coupling C-F Coupling (J_CF) ~Confirms F positions C_Coupling->Structure

Caption: Key information derived from NMR spectra.

4.2 Expected ¹H NMR Spectrum

The proton spectrum can be divided into four distinct regions:

Table 3: Predicted ¹H NMR Data

Proton LabelApprox. δ (ppm)MultiplicityIntegrationNotes
Aromatic (3H)7.4 - 6.8m3HComplex pattern due to H-H and H-F couplings.
Methine CH-N (1H)~3.5d (or dd)1HCoupled to the adjacent cyclopropyl proton. May show further splitting from NH₂ protons.
Amine NH₂ (2H)2.5 - 1.0br s2HChemical shift is concentration and solvent dependent. Often a broad singlet due to exchange.
Cyclopropyl CH (1H)1.5 - 1.0m1HComplex multiplet.
Cyclopropyl CH₂ (4H)1.0 - 0.4m4HComplex multiplets due to diastereotopicity and geminal/vicinal couplings.

4.3 Expected ¹³C NMR Spectrum

The two fluorine atoms provide valuable diagnostic information through C-F coupling. The carbon directly attached to fluorine will appear as a doublet with a large coupling constant (¹J_CF ≈ 240-250 Hz). Carbons two or three bonds away will show smaller couplings.

Table 4: Predicted ¹³C NMR Data

Carbon TypeApprox. δ (ppm)Multiplicity (due to F)Notes
C-F (Ar)164 - 160ddTwo signals, both doublets of doublets due to coupling with both F atoms. Large ¹J_CF.
C-H (Ar)130 - 110mComplex signals due to C-F couplings.
C-q (Ar)~125tThe carbon ipso to the methanamine group, split by two fluorine atoms three bonds away (³J_CF).
CH-N~60sMethine carbon.
CH (Cyclopropyl)~18s
CH₂ (Cyclopropyl)~10s

4.4 Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature. Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal as a reference.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Set the spectral width to cover the range of -1 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. This guide outlines the expected spectroscopic signatures and provides the rationale behind the experimental choices, empowering researchers to confidently identify and characterize this valuable chemical entity. The predicted data serves as a benchmark for verifying laboratory results, ensuring the integrity and quality of materials used in research and development.

References

  • PubChemLite. This compound hydrochloride (C10H11F2N). Available from: [Link][1]

  • Johnson, A. (2008). 13C NMR of fluorinated aromatics. IONiC/VIPEr. Available from: [Link][2]

Sources

Synthesis Pathways for Novel Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Cyclopropylamines represent a privileged pharmacophore in modern drug discovery, serving as conformationally restricted bioisosteres of alkyl amines. Their incorporation into lead compounds (e.g., Tranylcypromine, Ticagrelor, and various kinase inhibitors) often enhances metabolic stability by blocking


-hydroxylation and improves potency through rigidification of the amine vector.

This technical guide details the synthesis of novel cyclopropylamine derivatives, moving beyond simple substitution to stereoselective construction and late-stage functionalization. We focus on three primary synthetic vectors:

  • Ti(IV)-Mediated Reductive Alkylation (Kulinkovich-Szymoniak): For rapid access to primary amines from nitriles.

  • Stereoselective Cyclopropanation of Enesulfinamides: For chiral, quaternary stereocenters.

  • Photoredox & C-H Functionalization: For accessing N-aryl and highly substituted derivatives via radical pathways.

Strategic Retrosynthesis

The synthesis of complex cyclopropylamines should be approached via three distinct disconnections, depending on the substitution pattern required.

Retrosynthetic Logic Diagram

Retrosynthesis Target Target: Polysubstituted Cyclopropylamine Disc1 Disconnection A: Cyclopropanation of C=N / C=C precursors Target->Disc1 Disc2 Disconnection B: Reductive Alkylation of Carboxylic Derivatives Target->Disc2 Disc3 Disconnection C: Late-Stage C-H Functionalization Target->Disc3 Prec1 Enesulfinamides / Enamides (Simmons-Smith / Photoredox) Disc1->Prec1 Prec2 Nitriles / Amides (Kulinkovich-Szymoniak) Disc2->Prec2 Prec3 Pre-formed Cyclopropanes (Pd-Cat C-H Activation) Disc3->Prec3

Figure 1: Strategic disconnections for cyclopropylamine synthesis, categorizing pathways by bond-formation logic.

Methodology 1: The Kulinkovich-Szymoniak Reaction

For the synthesis of primary cyclopropylamines, the Kulinkovich-Szymoniak reaction remains the gold standard for atom economy and scalability. Unlike the Curtius rearrangement, which requires handling hazardous azides, this method utilizes Grignard reagents and catalytic Titanium(IV) to transform nitriles directly into cyclopropylamines [1].

Mechanistic Insight

The reaction proceeds via a titanacyclopropane intermediate, generated in situ from ligand exchange between the Grignard reagent and Ti(OiPr)4.[1] This "1,2-dicarbanion equivalent" attacks the nitrile group.

Critical Control Point: The stoichiometry of Ti(OiPr)4 is crucial. While catalytic variants exist, stoichiometric Titanium is often preferred for complex nitriles to prevent the formation of ketone byproducts (via hydrolysis of the intermediate imine before cyclization).

Reaction Cycle Diagram

KulinkovichMechanism Start Nitrile (R-CN) Azatitanacycle Azatitanacyclopentene Start->Azatitanacycle Substrate Ti_Complex Ti(OiPr)4 + EtMgBr Titanacycle Titanacyclopropane Intermediate Ti_Complex->Titanacycle - Ethane Titanacycle->Azatitanacycle + Nitrile LewisAcid Lewis Acid Activation (BF3) Azatitanacycle->LewisAcid Ring Contraction Product Primary Cyclopropylamine LewisAcid->Product Hydrolysis

Figure 2: Mechanistic pathway of the Kulinkovich-Szymoniak reaction involving the key azatitanacyclopentene intermediate.

Methodology 2: Stereoselective Cyclopropanation of Enesulfinamides

To access chiral, non-racemic cyclopropylamines —particularly those with quaternary stereocenters—modern protocols utilize chiral auxiliaries. The use of tert-butanesulfinamide (Ellman's auxiliary) condensed with ketones yields enesulfinamides, which undergo highly diastereoselective cyclopropanation [2].

Why this approach?
  • Stereocontrol: The chiral sulfinyl group directs the zinc carbenoid (Simmons-Smith reagent) to one face of the double bond via chelation control.

  • Quaternary Centers: This method is effective for generating

    
    -tertiary cyclopropylamines, a motif difficult to access via C-H activation.
    
  • Versatility: The sulfinyl group can be removed (HCl) to yield the free amine or oxidized to sulfonamides.

Detailed Experimental Protocol

Objective: Synthesis of (1R, 2S)-1-phenyl-2-methylcyclopropylamine hydrochloride.

Reagents:

  • Enesulfinamide precursor (1.0 equiv)

  • Diethylzinc (Et2Zn, 1.0 M in hexanes, 3.0 equiv)

  • Diiodomethane (CH2I2, 3.0 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA) or HCl/MeOH for deprotection.

Workflow:

  • Carbenoid Generation: In a flame-dried Schlenk flask under Argon, dissolve Et2Zn (3.0 equiv) in anhydrous DCM at 0°C. Slowly add CH2I2 (3.0 equiv) dropwise over 20 minutes. A white precipitate (Furukawa reagent) may form. Stir for 15 minutes.

  • Substrate Addition: Cool the mixture to -20°C. Add the enesulfinamide (1.0 equiv) dissolved in minimal DCM dropwise. The low temperature is critical to maximize diastereoselectivity (dr > 20:1).

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12 hours. Monitor by TLC (stain with KMnO4).

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH4Cl (exothermic!).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify the N-sulfinyl cyclopropylamine via flash chromatography (EtOAc/Hexanes).

  • Deprotection: Dissolve the intermediate in MeOH. Add 4N HCl in dioxane (2.0 equiv). Stir at RT for 1 hour. Concentrate to afford the cyclopropylamine hydrochloride salt.

Methodology 3: Photoredox & C-H Functionalization

For N-aryl cyclopropylamines and late-stage diversification, radical chemistry and transition-metal catalysis offer routes that avoid pre-functionalized precursors.

Photoredox Catalysis (Formal [3+2])

Recent advances utilize visible-light photoredox catalysis to generate nitrogen-centered radicals from cyclopropylamines, which then undergo ring opening and [3+2] cycloaddition with alkenes, or conversely, the synthesis of the cyclopropane ring via radical addition to enamides [3].

Pd-Catalyzed C-H Activation

Direct functionalization of the cyclopropane ring is challenging due to the high bond dissociation energy of C(sp3)-H bonds. However, using a picolinamide directing group , Charette et al. demonstrated Pd(II)-catalyzed arylation of cyclopropanes [4]. This allows for the installation of aryl groups cis to the amine functionality with high geometric control.

Comparison of Methods
FeatureKulinkovich-SzymoniakEnesulfinamide CyclopropanationPd-Catalyzed C-H Activation
Primary Utility Primary amines from nitrilesChiral, quaternary centersLate-stage arylation
Key Reagents Ti(OiPr)4, EtMgBrEt2Zn, CH2I2, SulfinamidePd(OAc)2, Ag salt, Aryl-I
Stereocontrol Low (unless chiral ligand used)High (Diastereoselective) High (Cis-directing)
Scalability High (kg scale possible)Medium (Reagent cost)Low (Catalyst cost)
Novelty Established (Reliable)High (Recent advances) High (Specialized)

References

  • Kulinkovich-Szymoniak Reaction Mechanism and Scope. Source: Organic Chemistry Portal.[1] URL:[Link]

  • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides. Source: Organic Letters (ACS Publications), 2024. URL:[Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. Source: ChemRxiv, 2019. URL:[Link]

  • C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. Source: Organic Letters (ACS Publications), 2013. URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines. Source: Chemical Reviews (ACS Publications), 2025.[2] URL:[Link]

Sources

Technical Guide: Mechanism of Action of Difluorophenyl Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluorophenyl (DFP) moiety—specifically the 2,4-difluorophenyl pattern—represents a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in antifungal azoles (e.g., Fluconazole, Voriconazole), NSAIDs (e.g., Diflunisal), and metabolic disease therapeutics. Its inclusion is rarely accidental; rather, it is a strategic engineering choice designed to simultaneously modulate lipophilicity , metabolic stability , and ligand conformation .

This guide deconstructs the mechanism of action (MoA) of DFP compounds, moving beyond simple structure-activity relationships (SAR) to the underlying physical organic chemistry and thermodynamic principles that drive their biological efficacy.

Part 1: Physicochemical Basis of Efficacy

The efficacy of DFP compounds stems from the unique properties of the carbon-fluorine (C-F) bond and its specific placement on the phenyl ring.

The "Fluorine Shield" & Metabolic Blockade

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing hydrogen with fluorine at the ortho (2-) and para (4-) positions blocks the primary sites of metabolic oxidation (hydroxylation) by Cytochrome P450 (CYP) enzymes.

  • Mechanism: The high electronegativity of fluorine pulls electron density away from the aromatic ring (inductive withdrawal, -I effect), raising the oxidation potential and making the ring less susceptible to the electrophilic attack of the high-valent Iron-Oxo species (Compound I) in CYP450s.

  • Outcome: Extended half-life (

    
    ) and improved oral bioavailability.
    
Conformational Control: The Ortho-Effect

In biaryl systems (e.g., the triazole-phenyl linkage in antifungals), the 2-fluoro substituent introduces a critical conformational twist .

  • Steric/Electrostatic Repulsion: Unlike hydrogen, the 2-fluoro atom creates a steric and electrostatic clash with substituents on the adjacent ring or linker. This forces the phenyl ring out of coplanarity, adopting a twisted conformation (typically 30°–60° torsion angle).

  • Biological Relevance: This "pre-organized" twisted state reduces the entropic penalty of binding ($ \Delta S_{binding} $) because the molecule is already close to its bioactive conformation required to fit into the enzyme active site.

Lipophilicity Modulation
  • LogP Impact: Fluorination typically increases lipophilicity ($ \Delta \text{LogP} \approx +0.25 $ per F atom).

  • Membrane Permeability: The DFP group enhances passive diffusion across fungal cell walls or the blood-brain barrier (BBB), crucial for treating systemic mycoses or CNS-resident pathogens (e.g., Cryptococcus meningitis).

Part 2: Molecular Mechanisms of Action

Case Study: CYP51 Inhibition (Antifungals)

The most authoritative example of DFP mechanics is the inhibition of Lanosterol 14


-demethylase (CYP51) , the enzyme responsible for ergosterol biosynthesis in fungi.[1]
1. The Binding Mode

The DFP group does not bind to the heme iron directly; that role is reserved for the triazole/imidazole nitrogen. Instead, the DFP group acts as a high-affinity anchor.

  • Hydrophobic Pocket Filling: The 2,4-difluorophenyl ring slots into a deep, hydrophobic access channel defined by residues Tyr118, Phe126, and Leu376 (numbering varies by species, e.g., C. albicans vs. S. cerevisiae).

  • Shape Complementarity: The 2,4-substitution pattern creates a specific shape vector that maximizes van der Waals contacts within this pocket, superior to unsubstituted or mono-substituted phenyls.

2. The "Toggle" Switch

Recent structural biology reveals that the DFP group exploits the flexibility of the CYP51 active site.

  • Mechanism: The DFP moiety induces a conformational shift in the F-G loop of the enzyme, effectively "locking" the inhibitor in place while destabilizing the enzyme's ability to process its natural substrate, lanosterol.

Visualization: CYP51 Inhibition Logic

The following diagram illustrates the dual-anchor mechanism of DFP-containing azoles.

CYP51_Mechanism Drug DFP-Containing Azole (e.g., Fluconazole) Heme Heme Cofactor (Fe3+) Drug->Heme Triazole N-Fe Coordination Pocket Hydrophobic Pocket (Tyr118, Phe126) Drug->Pocket 2,4-DFP Shape Fit Metabolism Fungal Growth Arrest Heme->Metabolism Blocks 14α-demethylation Pocket->Drug Stabilizes Binding (Low Koff)

Caption: Dual-anchor mechanism where the triazole coordinates the heme iron while the 2,4-difluorophenyl group anchors the molecule via hydrophobic interactions, preventing displacement.

Part 3: Metabolic Stability & Toxicology

The "Metabolic Switching" Strategy

A key application of the DFP group is to redirect metabolism away from the phenyl ring.

  • Phenyl vs. Difluorophenyl:

    • Phenyl:[2] Rapidly hydroxylated at the para position by hepatic CYP450s, leading to rapid clearance (High $ CL_{int} $).

    • 2,4-Difluorophenyl: The C-F bonds at positions 2 and 4 physically block these sites. The high bond energy prevents the formation of the radical intermediate required for hydroxylation.

  • Safety Note: While generally stable, researchers must monitor for defluorination (rare) or the formation of quinone methides if the molecule contains other phenolic groups. However, the DFP group itself is typically a safety feature that prevents the formation of reactive quinone metabolites.

Visualization: Metabolic Blockade

Metabolic_Stability Phenyl Unsubstituted Phenyl Drug CYP CYP450 Enzyme (Compound I) Phenyl->CYP Substrate DFP 2,4-Difluorophenyl Drug DFP->CYP Resistant Hydroxyl Hydroxylated Metabolite (Rapid Clearance) CYP->Hydroxyl Para-Hydroxylation Stable Metabolically Stable (Extended t1/2) CYP->Stable No Reaction (Steric/Electronic Block)

Caption: Comparison of metabolic fate. The DFP group blocks the para-hydroxylation pathway, significantly extending the drug's half-life.

Part 4: Experimental Protocols

To validate the mechanism of a new DFP-containing candidate, the following protocols are standard.

Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the stability enhancement provided by the DFP group compared to a non-fluorinated analog.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the DFP-compound and phenyl-analog in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min. Quench immediately in 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     vs. time. Calculate $ t{1/2} = -0.693 / k ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    
    CL{int} $).
Spectral Binding Assay (CYP Binding Affinity)

Objective: Confirm Type II binding (nitrogen coordination) and determine $ K_d $.

Protocol:

  • Enzyme: Purify recombinant CYP51 (e.g., C. albicans). Dilute to 5 µM in 50 mM potassium phosphate buffer (pH 7.4).

  • Titration: Add the DFP-compound in stepwise increments (0.5 – 20 µM) to the sample cuvette. Add equal volume of solvent to reference cuvette.

  • Measurement: Record differential absorption spectra (350–500 nm).

  • Data Interpretation:

    • Type II Spectrum: Look for a peak at ~425–435 nm and a trough at ~390–410 nm (indicates displacement of water and N-Fe coordination).

    • Binding Curve: Plot

      
       vs. [Ligand]. Fit to the Morrison equation for tight-binding inhibitors to extract $ K_d $.
      

References

  • Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. PMC. [Link]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Chemical and Pharmacological Properties of Diflunisal. PubMed. [Link]

  • Conformational Control of Biaryl Systems by Fluorine. Beilstein Journal of Organic Chemistry. [Link]

  • Metabolic Stability of Fluorinated Small Molecules. PMC. [Link]

  • Sitagliptin: Mechanism of Action and Clinical Use. Frontiers in Endocrinology. [Link]

Sources

potential therapeutic targets for Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating Potential Therapeutic Targets for Cyclopropyl(2,4-difluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound represents a chemical scaffold with significant therapeutic potential, primarily attributable to the reactive and structurally significant cyclopropylamine moiety. This guide provides a comprehensive exploration of the most promising therapeutic targets for this compound, focusing on the underlying mechanisms of action and providing detailed experimental protocols for target validation. The primary targets discussed are Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B), with secondary exploratory targets also considered. This document is intended to serve as a foundational resource for researchers initiating drug discovery and development programs centered on this and structurally related molecules.

Introduction: The Therapeutic Promise of the Cyclopropylamine Scaffold

The cyclopropylamine functional group is a key pharmacophore present in several approved drugs and clinical candidates. Its unique stereoelectronic properties contribute to potent and often irreversible inhibition of specific enzyme classes, most notably flavin-dependent amine oxidases. The incorporation of a 2,4-difluorophenyl group can further enhance binding affinity and modulate pharmacokinetic properties. This guide will dissect the therapeutic potential of this compound by focusing on its most probable molecular targets.

Primary Therapeutic Targets and Rationale

Based on extensive analysis of existing literature and the known reactivity of the cyclopropylamine moiety, two primary enzyme families emerge as high-priority targets for this compound: Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO).

Lysine-Specific Demethylase 1 (LSD1/KDM1A): An Epigenetic Target in Oncology

Biological Rationale: LSD1 is a flavin-dependent enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1] Overexpression of LSD1 is a common feature in a wide range of cancers, including acute myeloid leukemia (AML), and is associated with the maintenance of a proliferative, undifferentiated state.[2] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce differentiation, making it an attractive target for cancer therapy.[3]

Mechanism of Inhibition: Cyclopropylamines, including derivatives of the well-known MAO inhibitor tranylcypromine, have been identified as potent mechanism-based inhibitors of LSD1.[4] The proposed mechanism involves the oxidation of the cyclopropylamine by the enzyme's FAD cofactor, leading to the formation of a reactive intermediate that covalently modifies the flavin, thereby irreversibly inactivating the enzyme.[1][2]

Experimental Workflow for LSD1 Target Validation

The following diagram outlines a comprehensive workflow for validating LSD1 as a target for this compound.

LSD1_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models biochem_assay LSD1 Enzymatic Inhibition Assay (IC50 Determination) kinetics Mechanism of Action Studies (Reversibility, Time-Dependence) biochem_assay->kinetics cell_prolif Cancer Cell Line Proliferation Assays (e.g., AML cell lines) biochem_assay->cell_prolif Confirm Cellular Activity selectivity Selectivity Profiling (vs. other demethylases) kinetics->selectivity histone_mod Western Blot for Histone Marks (H3K4me2, H3K9me2) cell_prolif->histone_mod xenograft Xenograft Tumor Models (e.g., Kasumi-1 AML model) cell_prolif->xenograft Evaluate In Vivo Efficacy gene_exp Gene Expression Analysis (qRT-PCR of LSD1 target genes, e.g., Gfi-1b) histone_mod->gene_exp pd_markers Pharmacodynamic Marker Analysis in Tumors xenograft->pd_markers

Caption: Workflow for the validation of LSD1 as a therapeutic target.

Detailed Experimental Protocols:

Protocol 2.1.1: LSD1 Enzymatic Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human LSD1.

  • Materials: Recombinant human LSD1, H3K4me2-biotinylated peptide substrate, horseradish peroxidase (HRP)-conjugated streptavidin, Amplex Red, and the test compound.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add LSD1 enzyme, the H3K4me2 peptide substrate, and the test compound at various concentrations.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a detection reagent containing HRP-conjugated streptavidin and Amplex Red.

    • Measure the fluorescence (excitation/emission ~530/590 nm).

    • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2.1.2: Cellular Histone Methylation Assay

  • Objective: To assess the effect of the compound on LSD1 activity in a cellular context by measuring changes in histone methylation.

  • Materials: Cancer cell line known to be sensitive to LSD1 inhibition (e.g., Kasumi-1), this compound, antibodies against H3K4me2 and total H3, and reagents for Western blotting.

  • Procedure:

    • Culture Kasumi-1 cells to ~80% confluency.

    • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24-48 hours).

    • Harvest the cells and extract nuclear proteins.

    • Perform Western blotting using primary antibodies against H3K4me2 and total H3 (as a loading control).

    • Quantify the band intensities to determine the relative change in H3K4me2 levels.

Monoamine Oxidases (MAO-A and MAO-B): Targets for Neurological and Psychiatric Disorders

Biological Rationale: MAO-A and MAO-B are flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and other biogenic amines.[] Inhibition of MAO-A is an established therapeutic strategy for depression, while selective inhibition of MAO-B is used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[6]

Mechanism of Inhibition: Similar to LSD1, cyclopropylamines are well-established irreversible inhibitors of both MAO-A and MAO-B.[7][8] The mechanism involves the formation of a covalent adduct with the FAD cofactor.[] The selectivity for MAO-A versus MAO-B can be modulated by the substituents on the cyclopropylamine scaffold.[8]

Experimental Workflow for MAO Target Validation

MAO_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based/Ex Vivo Assays cluster_in_vivo In Vivo Models mao_a_assay MAO-A Inhibition Assay (IC50) mao_b_assay MAO-B Inhibition Assay (IC50) mao_a_assay->mao_b_assay synaptosome Neurotransmitter Uptake/Metabolism in Synaptosomes mao_a_assay->synaptosome Confirm Cellular Activity kinetics Mechanism of Action Studies (Reversibility, k_inact/K_I) mao_b_assay->kinetics platelet MAO-B Activity in Platelets synaptosome->platelet neurochem Brain Microdialysis for Neurotransmitter Levels synaptosome->neurochem Evaluate In Vivo Efficacy behavioral Behavioral Models (e.g., Forced Swim Test, MPTP model) neurochem->behavioral

Caption: Workflow for the validation of MAO-A/B as therapeutic targets.

Detailed Experimental Protocols:

Protocol 2.2.1: MAO-A and MAO-B Inhibition Assays

  • Objective: To determine the IC50 values of this compound against human MAO-A and MAO-B.

  • Materials: Recombinant human MAO-A and MAO-B, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, pre-incubate the MAO enzyme with the test compound for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and measure the product formation (e.g., fluorescence of 4-hydroxyquinoline from kynuramine).

    • Calculate the percent inhibition and determine the IC50 for each enzyme to assess potency and selectivity.

Exploratory Therapeutic Targets

While LSD1 and MAO are the most probable targets, the structural features of this compound suggest other potential interactions that warrant investigation.

P2Y12 Receptor

The antiplatelet drug ticagrelor contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety.[9][10][11] While the overall structure of ticagrelor is more complex, this shared fragment suggests that this compound could be investigated for activity at the P2Y12 receptor, a key player in platelet aggregation. Standard ligand binding assays and platelet aggregation functional assays would be appropriate for initial screening.

Serotonin 2C (5-HT2C) Receptor

Research into fluorinated 2-phenylcyclopropylmethylamines has identified potent and selective agonists of the 5-HT2C receptor.[12] This receptor is a target for CNS disorders. Given the structural similarity, evaluating the binding and functional activity of this compound at the 5-HT2C receptor, as well as the related 5-HT2A and 5-HT2B receptors for selectivity, is a logical exploratory step.

Summary of Quantitative Data

The following table should be populated with experimental data as it is generated to provide a clear comparison of the compound's activity across its potential targets.

TargetAssay TypeParameterValue
LSD1 EnzymaticIC50
Cell-based (Histone Mod)EC50
MAO-A EnzymaticIC50
MAO-B EnzymaticIC50
P2Y12 BindingKi
FunctionalEC50/IC50
5-HT2C BindingKi
FunctionalEC50/IC50

Conclusion

This compound is a compound with a high potential for therapeutic development, primarily through the inhibition of LSD1 for oncological indications and MAO-A/B for neurological disorders. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of these primary targets, as well as for exploring secondary targets of interest. A thorough understanding of the compound's activity profile against these targets will be crucial for guiding future medicinal chemistry efforts and advancing this promising scaffold toward clinical application.

References

  • Gehling, V. S., et al. (2014). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1026-1031. [Link]

  • Vianello, R., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(11), 2105-2120. [Link]

  • Gehling, V. S., et al. (2014). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF. [Link]

  • Barrett, D., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. MedChemComm, 5(12), 1843-1849. [Link]

  • Vianello, R., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]

  • Kim, J., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(3), 1735-1739. [Link]

  • Kato, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University Institutional Repository. [Link]

  • Ionescu, I. A., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9576. [Link]

  • Singh, R., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1432-1436. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?. Dr.Oracle. [Link]

  • ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. [Link]

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Wikipedia. Methenamine. Wikipedia. [Link]

  • Zhang, Y., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2326-2335. [Link]

  • Thoreauchem. This compound hydrochloride-1354950-07-4. Thoreauchem. [Link]

  • PubChemLite. This compound hydrochloride (C10H11F2N). PubChemLite. [Link]

  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Kumar, A., et al. (2017). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). European Journal of Medicinal Chemistry, 138, 929-941. [Link]

  • ResearchGate. (2025). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]

  • Sanofi U.S. Methenamine hippurate tablets, USP. Sanofi U.S. [Link]

  • Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.

Sources

A Technical Guide to Fluorinated Cyclopropylamine Compounds: Synthesis, Properties, and Strategic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and biological properties.[1][2][3] Concurrently, the cyclopropylamine moiety is recognized as a privileged structural motif, imparting conformational rigidity and favorable metabolic stability.[4][5] This guide provides an in-depth analysis of fluorinated cyclopropylamine compounds, a unique class of building blocks that synergistically combines the benefits of both fluorine and the cyclopropylamine scaffold. We will explore the profound impact of fluorination on the electronic properties, basicity, and lipophilicity of cyclopropylamines. A detailed examination of key synthetic methodologies will be presented, followed by illustrative case studies demonstrating their successful application in the development of potent and selective therapeutic agents, including kinase and monoamine oxidase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful scaffolds in their discovery programs.

The Physicochemical Impact of Fluorination on the Cyclopropylamine Scaffold

The introduction of fluorine onto the cyclopropane ring dramatically alters the molecule's fundamental properties. Understanding these changes is critical for rational drug design, as they directly influence a compound's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Effects and Basicity (pKa) Modulation

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is the primary driver of property modulation. When placed on the cyclopropane ring, fluorine significantly lowers the electron density of the entire scaffold, including the nitrogen lone pair of the amine group.

This reduction in electron density has a direct and predictable consequence on the basicity of the amine. The pKa of the cyclopropylamine is substantially decreased, with an observed additive contribution of approximately 1.6 pKa units per α-fluorine atom.[6] This effect is crucial in medicinal chemistry for several reasons:

  • Reduced Off-Target Effects: Many off-target interactions, such as hERG channel binding, are associated with highly basic amines. Lowering the pKa can mitigate these risks.

  • Improved Cell Permeability: By reducing the proportion of the protonated (charged) species at physiological pH (7.4), a lower pKa can enhance a molecule's ability to cross cellular membranes.

  • Fine-Tuning Target Engagement: If a protonated amine is required for a key salt-bridge interaction with the target protein, the degree of pKa reduction must be carefully balanced.

Lipophilicity (logP) and Conformational Preferences

The effect of fluorination on lipophilicity (logP) is more complex than its effect on pKa.[6] While aliphatic fluorination can decrease lipophilicity, the overall impact depends on the molecular context, including the degree and position of fluorination.[7] For instance, replacing hydrogen with fluorine generally increases logP, but replacing a hydroxyl group with fluorine can prevent unwanted metabolic processes while maintaining similar activity.[8]

From a conformational standpoint, the rigid C-F bond acts as a "conformational lock." In the strained cyclopropane system, this has significant stereoelectronic consequences. Hyperconjugative interactions between C-H or C-C bonding orbitals and adjacent C-F antibonding orbitals (σ → σ*) play a crucial role in stabilizing specific conformations.[9][10] This can influence the preferred orientation of the amino group and other substituents, thereby dictating the molecule's three-dimensional shape and its ability to fit into a target's binding pocket.

Table 1: Impact of Fluoroalkyl Substitution on Physicochemical Properties A systematic study on various cyclopropylamines highlights the predictable influence of fluorine substitution on acidity and the more nuanced effects on lipophilicity.

CompoundSubstituent TypepKalogP
CyclopropylamineUnsubstituted~10.60.4
trans-2-(Fluoromethyl)cyclopropylamineCH2FNot ReportedNot Reported
trans-2-(Difluoromethyl)cyclopropylamineCHF28.04[11]0.93[11]
trans-2-(Trifluoromethyl)cyclopropylamineCF36.55[11]1.45[11]

Note: Data is compiled from multiple sources for illustrative purposes. Exact values can vary based on experimental conditions.

Core Synthetic Strategies

The synthesis of fluorinated cyclopropylamines requires specialized methods to control the regiochemistry and stereochemistry of the fluorinated stereocenter. Several robust strategies have been developed.

Diastereoselective Cyclopropanation and Curtius Rearrangement

A highly effective and frequently employed strategy involves the diastereoselective cyclopropanation of a fluoro-olefin precursor, followed by a Curtius rearrangement to install the amine group. This approach offers excellent control over stereochemistry, which is critical for biological activity.

The synthesis of a fluorinated cyclopropylamine fragment used in the antiplatelet agent Ticagrelor provides a classic example of this workflow.[12]

G cluster_start Starting Material cluster_aux Chiral Control cluster_main Key Transformations cluster_end Final Product A 3,4-Difluorocinnamic acid C Diastereoselective Cyclopropanation A->C Couple Auxiliary B Oppolzer's Sultam (Chiral Auxiliary) B->C D Auxiliary Removal C->D Intermediate E Curtius Rearrangement (Acid -> Amine) D->E Carboxylic Acid F Fluorinated Cyclopropylamine E->F

Synthetic workflow for a chiral fluorinated cyclopropylamine.

Causality Explained: The use of Oppolzer's sultam as a chiral auxiliary is a deliberate choice.[12] It covalently attaches to the starting acid, and its bulky, rigid structure sterically directs the incoming cyclopropanating agent to attack from the less hindered face. This ensures the formation of one specific diastereomer, which is often essential for potent biological activity. The subsequent Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.

Other Key Methodologies
  • Addition of Fluorocarbenes to Alkenes: This method involves reacting an alkene with a source of fluorocarbene (e.g., from TMSCF3) to directly form the fluorocyclopropane ring.[13]

  • Nucleophilic Fluorination: Starting with a cyclopropane ring bearing a suitable leaving group (e.g., a hydroxyl group), nucleophilic fluorinating reagents like DAST or Deoxo-Fluor® can be used to install the fluorine atom.[13]

  • Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to a fluorinated Michael acceptor, which then triggers an intramolecular cyclization to form the cyclopropane ring.[13]

Applications in Drug Discovery: Case Studies

The unique properties of fluorinated cyclopropylamines make them powerful tools for addressing common challenges in drug discovery, such as potency, selectivity, and metabolic stability.

Case Study: Monoamine Oxidase (MAO) Inhibitors

The non-fluorinated compound Tranylcypromine is a well-known MAO inhibitor. The introduction of fluorine onto the cyclopropane ring profoundly alters its inhibitory profile.

  • Shifting Selectivity: While phenylcyclopropylamine is a selective inhibitor of MAO-B, the introduction of a fluorine atom at the 2-position of the cyclopropane ring, regardless of stereochemistry (cis or trans), leads to potent and selective irreversible inhibitors of MAO-A.[14]

  • Potency Enhancement: In one study, trans-2-fluoro-2-phenylcyclopropylamine was found to be a potent competitive inhibitor with an IC50 value 10 times lower than that of the non-fluorinated Tranylcypromine against microbial tyramine oxidase.[15] The presence of a free amino group and a fluorine atom cis to it were identified as key features for increased inhibition.[15]

  • Loss of Potency with Difluorination: Interestingly, geminal difluoro-substitution resulted in a 100-fold loss of potency compared to the monofluorinated analogues, demonstrating the need for precise and strategic fluorination.[14]

Table 2: Structure-Activity Relationship (SAR) of Fluorinated Phenylcyclopropylamines as MAO Inhibitors

CompoundFluorine Position/StereochemistryTarget SelectivityKey Finding
TranylcypromineNoneMAO-BParent compound, serves as a benchmark.
(E/Z)-1-Aryl-2-fluorocyclopropylamine2-Fluoro (cis or trans)MAO-A[14]Fluorination switches selectivity from MAO-B to MAO-A.
trans-2-Fluoro-2-phenylcyclopropylamine2-Fluoro (trans)Tyramine Oxidase[15]10x more potent than Tranylcypromine.
Gem-difluoro Analogue2,2-DifluoroLow Potency[14]Over-fluorination is detrimental to activity.
Case Study: Kinase Inhibitors (Cabozantinib Analogues)

The fluorocyclopropane moiety can serve as an excellent bioisosteric replacement that does not disrupt critical binding interactions while offering options for fine-tuning properties.[5] In the development of analogues of the kinase inhibitor Cabozantinib, researchers synthesized both cis and trans diastereomers of a fluorocyclopropyl analogue.

  • Potent Inhibition: Both fluorinated analogues were highly potent c-Met kinase inhibitors in the low nanomolar range. The cis-F diastereomer showed activity equivalent to Cabozantinib, while the trans-F diastereomer was slightly more potent.[5]

  • Bioisosteric Validation: Molecular dynamics simulations confirmed that the fluorocyclopropane moiety acted as a good bioisostere, not disrupting any of the existing interactions within the kinase binding pocket.[5] This demonstrates the utility of this scaffold for lead optimization without requiring a complete redesign of the core molecule.

G cluster_bio Bioisosteric Groups cluster_prop Modulated Properties A tert-Butyl Group B Fluorinated Cyclopropylamine A->B Bioisosteric Replacement P1 Similar Steric Profile B->P1 P2 Improved Metabolic Stability B->P2 P3 Modulated pKa B->P3 P4 Altered Lipophilicity B->P4

Logic of fluorinated cyclopropylamines as bioisosteres.
Experimental Protocol: Diastereoselective Synthesis of a Fluorocyclopropyl Cabozantinib Analog

The following protocol is a conceptual representation based on methodologies described in the literature for synthesizing fluorinated kinase inhibitor analogues.[5]

Step 1: Synthesis of Diethyl 2-fluorocyclopropane-1,1-dicarboxylate

  • To a solution of diethyl methylenemalonate (1.0 eq) in anhydrous toluene, add the fluorinating/cyclopropanating reagent (e.g., a diarylfluoromethylsulfonium salt, 1.2 eq).

  • Add a suitable base (e.g., DBU, 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired fluorinated cyclopropane diester.

Step 2: Selective Hydrolysis

  • Dissolve the diester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H2O (1.1 eq) and stir the reaction at room temperature for 4-6 hours. DFT calculations predict that the ester group trans to the fluorine atom is more susceptible to hydrolysis due to the location of the LUMO on its carbonyl group, facilitating nucleophilic attack.[5]

  • Monitor the reaction by TLC/LCMS for the formation of the mono-acid.

  • Upon completion, acidify the mixture with 1N HCl to pH ~3 and extract with ethyl acetate.

  • Dry, filter, and concentrate the organic layers to yield the crude mono-acid, which can often be used in the next step without further purification.

Step 3: Amide Coupling

  • To a solution of the mono-acid (1.0 eq) in anhydrous DMF, add the requisite aniline fragment (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the final product by flash column chromatography to yield the target fluorocyclopropyl Cabozantinib analog.

Conclusion and Future Outlook

Fluorinated cyclopropylamine compounds represent a uniquely powerful and versatile class of building blocks for modern drug discovery. The strategic incorporation of fluorine provides a rational and often predictable means to modulate key physicochemical properties, including basicity and conformational preference, which are critical for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.

As demonstrated through case studies in MAO and kinase inhibitors, these scaffolds can enhance potency, switch target selectivity, and serve as effective bioisosteric replacements for other chemical groups. The continued development of novel and efficient stereoselective synthetic methods will further expand the accessibility and utility of these compounds.[13][16] For medicinal chemists, the fluorinated cyclopropylamine motif is not merely a structural curiosity but a validated tool for overcoming complex design challenges and accelerating the discovery of next-generation therapeutics.

References

  • Chernykh, A. V., Olifir, O. S., Kuchkovska, Y. O., Volochnyuk, D. M., & Komarov, I. V. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. Available from: [Link]

  • Silverman, R. B., & Nanavati, S. M. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry. Available from: [Link]

  • University of Toronto. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. T-Space. Available from: [Link]

  • Hyla-Kryspin, I., Grimme, S., Hruschka, S., & Haufe, G. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. Available from: [Link]

  • Hyla-Kryspin, I., Grimme, S., Hruschka, S., & Haufe, G. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. Available from: [Link]

  • G. Pattison, et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Vasas, J., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Yoshida, T., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Esteve, C., Alcon, M., & Valls, N. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Google Patents.
  • Mykhailiuk, P. K. (2021). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. Available from: [Link]

  • Hunter, L. (2018). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. Available from: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Available from: [Link]

  • Henderson, J. L., & Boyle, R. G. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]

  • InCorps. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Glyn, R. J., & Pattison, G. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Meanwell, N. A. (2011). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Jubault, P., et al. (2013). Synthesis and Applications of Fluorocyclopropanes. ResearchGate. Available from: [Link]

  • Zhou, J., et al. (2014). Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Available from: [Link]

Sources

in silico modeling of Cyclopropyl(2,4-difluorophenyl)methanamine interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of Cyclopropyl(2,4-difluorophenyl)methanamine Interactions with Lysine-Specific Demethylase 1 (LSD1)

This guide provides a comprehensive, technically-grounded walkthrough for the in silico analysis of this compound, a molecule bearing structural motifs common in modern enzyme inhibitors. We will use Lysine-Specific Demethylase 1 (LSD1/KDM1A) as a biologically relevant target. The cyclopropylamine moiety is a known pharmacophore for inhibiting FAD-dependent amine oxidases like LSD1, making this a pertinent case study for drug discovery professionals.[1][2]

Our approach is rooted in a first-principles methodology, emphasizing not just the "how" but the "why" behind each computational decision. The protocols described are designed to be self-validating, incorporating checkpoints to ensure the physical and chemical realism of the simulation, thereby fostering trust in the generated data.

Introduction: The Rationale for a Computational Approach

This compound represents a class of small molecules with significant therapeutic potential. Its core structure is analogous to known inhibitors of LSD1, an enzyme overexpressed in various cancers, making it a key target for epigenetic therapies.[1][3] In silico modeling provides a powerful, resource-efficient paradigm to dissect the molecular interactions that govern this potential inhibitory activity before committing to costly and time-consuming wet-lab synthesis and assays.[4][5][6]

By simulating the dynamic interplay between our ligand and the LSD1 active site, we can predict binding affinity, identify key stabilizing interactions, and generate hypotheses for optimizing molecular design. This guide will navigate the complete workflow, from system preparation and molecular docking to all-atom molecular dynamics and interaction analysis.

Part 1: Foundational System Preparation

The fidelity of any molecular simulation is entirely dependent on the quality of the initial system setup. This stage involves preparing both the protein receptor and the small molecule ligand, with a critical focus on assigning accurate force field parameters that correctly describe the underlying physics of the system.

Receptor Preparation: Human LSD1

The initial step is to obtain and refine the 3D structure of the target protein.

Experimental Protocol: Receptor Preparation

  • Obtain Crystal Structure: Download the crystal structure of human LSD1 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2V1D, which shows LSD1 bound to a propargylamine inhibitor.

  • Clean the Structure: Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera).

    • Remove all crystallographic water molecules (remove resn HOH).

    • Delete any co-factors, ions, or ligands from the original structure to create a clean apo-like binding site. We will model our new ligand in this pocket.

    • Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be required, though this is beyond the scope of this guide. .

  • Protonation and Charge Assignment: Process the cleaned PDB file using software like PDB2PQR to assign protonation states to ionizable residues (His, Asp, Glu, Lys) appropriate for a physiological pH of ~7.4. This step is critical for defining the correct electrostatic landscape of the active site.

  • Generate Topology: Use a molecular dynamics (MD) package like GROMACS to generate the protein's topology file based on a chosen force field.

Ligand Preparation: Parameterization of this compound

Standard biomolecular force fields do not contain parameters for most drug-like molecules.[7] Therefore, we must generate a custom topology and parameter set for our ligand. This is arguably the most critical step for ensuring simulation accuracy.

Expert Insight: The Challenge of Halogens The two fluorine atoms on the phenyl ring require special attention. Standard force fields can poorly represent the electrostatics of halogens, particularly the phenomenon of "halogen bonding" where the halogen can act as an electrophile.[8] Using a force field specifically parameterized for halogenated compounds, such as the CHARMM General Force Field (CGenFF), or ensuring the chosen force field has robust halogen parameters is essential.[9][10][11][12][13]

Experimental Protocol: Ligand Parameterization using CGenFF

  • Generate 3D Coordinates: Convert the ligand's name or SMILES string into a 3D structure (.mol2 or .sdf file) using a tool like Open Babel.

  • Energy Minimization: Perform a quantum mechanical geometry optimization (e.g., using Gaussian with a basis set like HF/6-31G*) to obtain a low-energy conformation.

  • Submit to CGenFF Server: Upload the optimized ligand structure to the online ParamChem server. This server uses the CGenFF program to automatically assign atom types, charges, and bonded parameters compatible with the CHARMM force field.[10]

  • Review Penalty Scores: The server returns a parameter and topology file (.str and .prm). Critically examine the "penalty scores" for the assigned parameters. High penalties (>10) suggest that the assigned parameters are a poor analogy and may require manual refinement, a process that demands significant expertise.

  • Convert for GROMACS: Use provided scripts (e.g., cgenff_charmm2gmx.py) to convert the CHARMM-formatted output into a GROMACS-compatible topology (.itp) and coordinate file.

Part 2: Predicting the Binding Hypothesis via Molecular Docking

With prepared structures, we can now predict the most likely binding orientation (pose) of the ligand within the LSD1 active site using molecular docking. We will use AutoDock Vina, a widely used, efficient, and accurate open-source docking program.[14]

Workflow for Molecular Docking

PDBQT_P Prepare Receptor (receptor.pdbqt) Vina Run AutoDock Vina PDBQT_P->Vina PDBQT_L Prepare Ligand (ligand.pdbqt) PDBQT_L->Vina Config Define Search Space (config.txt) Config->Vina Analyze Analyze Poses & Scores (output.pdbqt) Vina->Analyze cluster_prep Preparation cluster_build System Building cluster_run Simulation Merge 1. Merge Protein & Ligand Coordinates Topology 2. Combine Topologies Merge->Topology Box 3. Define Simulation Box Topology->Box Solvate 4. Add Solvent (Water) Box->Solvate Ions 5. Add Ions (Neutralize System) Solvate->Ions Minimize 6. Energy Minimization Ions->Minimize NVT 7. NVT Equilibration (Temperature) Minimize->NVT NPT 8. NPT Equilibration (Pressure) NVT->NPT Production 9. Production MD Run NPT->Production

Caption: Step-by-step workflow for setting up an MD simulation in GROMACS.

Experimental Protocol: GROMACS MD Simulation

This protocol assumes you have the protein topology, the CGenFF-derived ligand topology (ligand.itp), and a coordinate file of the best-docked pose.

  • System Assembly:

    • Combine Coordinates: Create a single .pdb file containing the coordinates of both the protein and the docked ligand.

    • Combine Topologies: Edit the main GROMACS topology file (topol.top) to #include the ligand's .itp file.

  • Solvation and Ionization:

    • gmx editconf: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • gmx solvate: Fill the box with water molecules (e.g., TIP3P model).

    • gmx genion: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • gmx grompp: Assemble the system into a binary run file (.tpr), providing the structure, topology, and minimization parameters (.mdp file).

    • gmx mdrun: Run the energy minimization to relax the system and remove any steric clashes introduced during setup. A successful minimization is indicated by the potential energy converging to a stable value and the maximum force falling below a specified threshold (e.g., 1000 kJ/mol/nm).

  • System Equilibration (Self-Validation Step):

    • Rationale: Before the production simulation, the solvent and ions must be equilibrated around the (restrained) protein-ligand complex. This two-stage process ensures the system reaches the desired temperature and pressure without creating artifacts.

    • NVT Ensemble (Temperature): Run a short simulation (e.g., 100 ps) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate to the target temperature (e.g., 300 K) while keeping the complex stable. Verify that the system temperature plateaus around the target value.

    • NPT Ensemble (Pressure): Run a second short simulation (e.g., 200 ps), again with restraints, to equilibrate the system to the target pressure (e.g., 1 bar). Verify that both pressure and density plateau to stable values.

  • Production MD Simulation:

    • gmx grompp & gmx mdrun: Run the final, unrestrained simulation for a duration sufficient to observe the dynamics of interest (e.g., 100 ns). Save the trajectory coordinates every 10-100 ps.

Table 2: Key MD Simulation Parameters (.mdp file settings)

ParameterValueRationale
integratormdLeap-frog algorithm for integrating Newton's equations of motion.
dt0.002Time step in picoseconds (2 fs is standard for biomolecular systems).
nsteps50000000Total steps for a 100 ns simulation (50,000,000 steps * 2 fs/step).
tcouplV-rescaleVelocity rescaling thermostat to maintain constant temperature.
pcouplParrinello-RahmanBarostat to maintain constant pressure (for NPT and production).
cutoff-schemeVerletEfficient method for managing neighbor lists for non-bonded interactions.
coulombtypePMEParticle Mesh Ewald: Accurate long-range electrostatics treatment.
constraintsh-bondsConstrains bonds involving hydrogen, allowing for a 2 fs time step.

Part 4: Analysis of Simulation Trajectory

The output of the MD run is a trajectory file—a "molecular movie" of your system. Analysis of this trajectory reveals the nature and stability of the protein-ligand interaction.

1. Binding Stability Assessment:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand's heavy atoms with respect to the protein's binding pocket backbone. A low, stable RMSD (e.g., < 2-3 Å) over the course of the simulation indicates the ligand remains stably bound in its initial docked pose. A large, fluctuating RMSD suggests an unstable binding mode. [15] 2. Identifying Key Interactions:

  • Hydrogen Bond Analysis: Use GROMACS tools (gmx hbond) to quantify the occurrence and lifetime of hydrogen bonds between the ligand and specific protein residues. This identifies the most persistent and likely most important polar interactions.

  • Interaction Energy Calculation: Decompose the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and individual protein residues. [15]This highlights which residues contribute most significantly to binding, guiding future medicinal chemistry efforts.

3. Advanced Method: Free Energy Calculations: While MD simulations provide qualitative insights, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative predictions of relative binding free energies (ΔΔG). [16][17][18]These "alchemical" simulations involve computationally transforming one ligand into another within the binding site and in solvent, providing a rigorous estimate of the change in binding affinity. [19][20]These methods are computationally intensive but represent the gold standard for in silico affinity prediction.

Part 5: Distilling Insights with Pharmacophore Modeling

The stable binding pose and key interactions identified from docking and MD can be abstracted into a pharmacophore model. This model represents the essential 3D arrangement of chemical features required for binding to LSD1. [21][22][23][24]

Conceptual Pharmacophore Model

Caption: A conceptual 3D pharmacophore model for an LSD1 inhibitor.

A pharmacophore model typically includes features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings. [25]This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that fit the required interaction geometry, accelerating the discovery of new potential inhibitors. [21][22]

Conclusion

This guide has detailed a rigorous, multi-stage computational workflow for investigating the interactions of this compound with its putative target, LSD1. By integrating molecular docking to generate an initial binding hypothesis and all-atom molecular dynamics to refine and validate this hypothesis, we can build a high-confidence model of the binding event. The emphasis on careful system preparation, particularly ligand parameterization, and staged equilibration provides a self-validating framework that builds trustworthiness in the final results. The insights gained from this in silico approach—binding stability, key interacting residues, and pharmacophoric features—provide an invaluable, data-driven foundation for guiding subsequent experimental validation and lead optimization campaigns in drug discovery.

References

  • (Reference details for PDB ID: 2V1D - Not from search results, but a standard scientific resource)
  • Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.
  • Gai, Y., et al. (n.d.).
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Vertex AI Search. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling – Protac.
  • YouTube. (2025, August 7).
  • Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?
  • Protheragen. (n.d.). AMBER Force Field.
  • Oostenbrink, C., et al. (2005). Cytochrome P450 in Silico: An Integrative Modeling Approach. Journal of Medicinal Chemistry, 48(8), 2785-2803.
  • Bortolato, A., et al. (2025, October 10). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research.
  • Aperta. (n.d.). In silico design of novel and highly selective lysine-specific histone demethylase inhibitors.
  • Kores, K., et al. (2022, July 31). Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). International Journal of Molecular Sciences, 23(15), 8537.
  • York, D. M. (2023, October 4). Modern Alchemical Free Energy Methods for Drug Discovery Explained.
  • Lin, T., et al. (2021). Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series, 1381, 1-21.
  • Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex.
  • SciSpace. (2017, August 27).
  • Lemkul, J. A. (n.d.). GROMACS Tutorials.
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
  • IntechOpen. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Chemistry World. (2025, April 28).
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • YouTube. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners.
  • ResearchGate. (2025, August 6). CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field | Request PDF.
  • BioExcel Building Blocks. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial.
  • Yu, W., et al. (n.d.). Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields. PMC.
  • Wu, H., et al. (n.d.). Force fields for small molecules. PMC.
  • Mobley, D. L., & Klimovitch, P. (2012). Perspective: Alchemical free energy calculations for drug discovery. The Journal of Chemical Physics, 137(23), 230901.
  • Al-Qaisi, Z. I., et al. (n.d.). Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line. RESEARCH ARTICLE.
  • ResearchGate. (2025, November 29). In Silico Design of Novel and Highly Selective Lysine-Specific Histone Demethylase Inhibitors.
  • GitHub. (2025, December 18). CHARMM and AMBER forcefields for OpenMM (with small molecule support).
  • Exarchou, A., et al. (2020, July 24). Automated parameterization of quantum-mechanically derived force-fields including explicit sigma holes: A pathway to energetic and structural features of halogen bonds in gas and condensed phase. The Journal of Chemical Physics, 153(4), 044119.
  • YouTube. (2021, November 24).
  • ACS Publications. (2024, May 8).
  • ARPI. (2016, August 29).
  • Semantic Scholar. (2009, July 2).

Sources

Navigating the Uncharted Territory: A Technical Guide to the Safety and Toxicity Profile of Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Scientific Community: The development of novel chemical entities is the lifeblood of therapeutic innovation. Yet, with each new molecule comes the critical responsibility of delineating its safety and toxicity profile. This guide addresses Cyclopropyl(2,4-difluorophenyl)methanamine, a compound of interest within the research and development landscape. It must be stated at the outset that a comprehensive, empirically derived toxicological profile for this specific molecule is not extensively available in the public domain. This document, therefore, serves a dual purpose: to meticulously present the existing hazard information and to provide a robust framework for the requisite toxicological evaluation by leveraging data from structurally analogous compounds and established international testing guidelines.

Executive Summary: What is Known

This compound, particularly in its hydrochloride salt form (CAS 1354950-07-4), is identified as a potential irritant. The available Safety Data Sheets (SDS) form the basis of our current understanding.

Table 1: Summary of Known Hazard Information for this compound Hydrochloride

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362
Causes serious eye irritationEye Irrit. 2P280, P305+P351+P338, P337+P313
May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312, P403+P233, P405

This data is a synthesis of information from publicly available Safety Data Sheets and should be treated as preliminary.

Bridging the Data Gap: Insights from Structural Analogs

In the absence of specific data, a common toxicological approach is to examine structurally similar molecules. This "read-across" methodology, while not a substitute for direct testing, can provide valuable initial insights into potential hazards.

Analog 1: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

This compound shares the difluorophenyl and cyclopropane moieties. Its known toxicological profile provides a closer, albeit imperfect, surrogate for our target molecule.

Table 2: Toxicological Profile of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

Toxicity EndpointGHS ClassificationHazard Statement
Acute Oral ToxicityAcute Tox. 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationSkin Irrit. 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationEye Irrit. 2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3H335: May cause respiratory irritation[1][2][3]
Analog 2: 2,4-Difluorobenzylamine

This analog shares the 2,4-difluorobenzyl core. Its safety profile highlights the potential for corrosive effects.

Table 3: Toxicological Profile of 2,4-Difluorobenzylamine

Toxicity EndpointGHS ClassificationHazard Statement
Skin Corrosion/IrritationSkin Corr. 1BH314: Causes severe skin burns and eye damage[4]
Acute Toxicity (General)-May be harmful if ingested or inhaled. Prolonged or repeated exposure may cause damage to the respiratory system and other organs.[5]

The corrosive nature of 2,4-Difluorobenzylamine underscores the need for stringent handling protocols for compounds containing this structural motif until empirical data proves otherwise.

The Path Forward: A Blueprint for Comprehensive Toxicological Assessment

To establish a definitive safety and toxicity profile for this compound, a battery of standardized tests is required. The following sections outline the critical studies, grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Acute Toxicity Assessment

The initial characterization of a substance's toxicity involves determining its effects after a single, high-dose exposure.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420) [6][7]

  • Sighting Study: A preliminary study with a small number of animals to determine the appropriate starting dose for the main study.

  • Main Study:

    • Animal Model: Typically rats, of a single sex (usually females).

    • Dosing: Administration of a fixed dose (e.g., 5, 50, 300, 2000 mg/kg) via oral gavage.

    • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

    • Endpoints: Clinical signs of toxicity, body weight changes, and gross necropsy findings.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations, which may lead to cancer or heritable defects. The standard battery of tests is outlined in the ICH S2(R1) guidance.[8][9][10][11][12]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471) [13][14][15]

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted.

  • Interpretation: A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487) [16][17][18][19][20]

  • Test System: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

  • Procedure: Cultured cells are treated with the test compound at several concentrations, with and without metabolic activation (S9).

  • Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in cells that have completed mitosis.

  • Interpretation: A statistically significant, dose-dependent increase in micronucleated cells suggests clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Caption: Standard Battery for Genotoxicity Testing.

Repeated Dose Toxicity: Uncovering Long-Term Effects

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period, typically 28 or 90 days. These studies are essential for determining a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Based on OECD 408) [21]

  • Animal Model: Rats are typically used.

  • Dosing: The test substance is administered daily in the diet or by gavage for 90 days at three or more dose levels.

  • Observations: Detailed clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis are monitored throughout the study.

  • Pathology: At termination, a full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoints: Identification of target organs of toxicity and determination of the NOAEL.

Reproductive and Developmental Toxicity

These studies are critical to assess the potential for adverse effects on fertility, pregnancy, and fetal development.

Experimental Protocol: Prenatal Developmental Toxicity Study (Based on OECD 414) [22][23][24][25][26]

  • Animal Model: Typically pregnant rats or rabbits.

  • Dosing: The test substance is administered daily during the period of major organogenesis.

  • Endpoints (Maternal): Clinical signs, body weight, and food consumption.

  • Endpoints (Fetal): Number of implantations, resorptions, fetal viability, fetal body weight, and external, visceral, and skeletal examinations for malformations and variations.

  • Interpretation: The study identifies potential teratogens and determines the doses that cause maternal and developmental toxicity.

Specialized Toxicity Assessments

Drug-induced liver injury (DILI) is a major cause of drug attrition.[27][28] Assessment typically involves:

  • In Vitro Models: Using primary human hepatocytes or liver spheroids to assess cytotoxicity, cholestasis, and steatosis.

  • In Vivo Studies: Monitoring of liver enzymes (ALT, AST, ALP) and bilirubin in repeated dose toxicity studies.[29][30] Histopathological examination of the liver is also critical.

As mandated by ICH S7A and S7B guidelines, cardiovascular safety is a critical component of preclinical evaluation.[31][32][33][34][35]

  • In Vitro hERG Assay: To assess the potential for QT interval prolongation, a key risk factor for cardiac arrhythmias.

  • In Vivo Cardiovascular Studies: Telemetered, conscious animals (e.g., dogs, non-human primates) are used to monitor ECG, blood pressure, and heart rate following administration of the test compound.

Conclusion and Future Directions

The safety and toxicity profile of this compound is currently incomplete. The available data suggests it should be handled with care as a potential irritant. Inferences from structurally similar compounds indicate that further investigation into acute toxicity and potential for severe skin/eye damage is warranted.

A definitive understanding of this compound's safety requires a comprehensive toxicological evaluation as outlined in this guide. The described experimental protocols, based on international regulatory guidelines, provide a clear roadmap for researchers and drug development professionals. The execution of these studies will be paramount in determining the viability of this compound for any future therapeutic applications and ensuring the safety of all who may come into contact with it. The scientific community is urged to embrace this rigorous, evidence-based approach to fully characterize the toxicological landscape of this novel chemical entity.

References

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register. Available at: [Link]

  • OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]

  • OECD Test Guideline 414. OECD. Available at: [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. Available at: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. Available at: [Link]

  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. ICH. Available at: [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. Available at: [Link]

  • OECD 414: Prenatal development toxicity study. Available at: [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. SlideShare. Available at: [Link]

  • Test No. 414: Prenatal Developmental Toxicity Study. OECD. Available at: [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. SpringerLink. Available at: [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity. ResearchGate. Available at: [Link]

  • In vitro MicroNucleus Test MNT (OECD TG487). Xenometrix AG. Available at: [Link]

  • OECD 414 Supplementary Prenatal Developmental Toxicity Study of Sodium Molybdate Dihydrate in the Rat and Benchmark Dose Evaluation. PubMed. Available at: [Link]

  • Cardiovascular safety pharmacology: beyond arrhythmic risk assessment. Frontiers. Available at: [Link]

  • The ultimate guide to non-animal cardiovascular safety pharmacology. REPROCELL. Available at: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available at: [Link]

  • Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. ECETOC. Available at: [Link]

  • Bacterial Reverse Mutation Test: Ames Test. PubMed. Available at: [Link]

  • Preclinical pharmacology – cardiovascular efficacy and safety R&D. Available at: [Link]

  • Safety Pharmacology. Data Sciences International. Available at: [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. SpringerLink. Available at: [Link]

  • EASL clinical practice guidelines: drug-induced liver injury (DILI). Available at: [Link]

  • Safety Pharmacology. Inotiv. Available at: [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE. Available at: [Link]

  • Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). SlideShare. Available at: [Link]

  • REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. Regulations.gov. Available at: [Link]

  • Drug-induced liver injury. Part I: Classification, diagnosis and treatment. PMC. Available at: [Link]

  • Drug-Induced Liver Injury (DILI): A Practical Review. Available at: [Link]

  • 2,4-DIFLUOROBENZYLAMINE. Multichem Exports. Available at: [Link]

  • SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. International Feed Industry Federation. Available at: [Link]

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay. Available at: [Link]

  • Understanding Drug-Induced Liver Injury. U.S. Pharmacist. Available at: [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. Available at: [Link]

  • Drug-Induced Hepatotoxicity. StatPearls - NCBI Bookshelf. Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. Available at: [Link]

  • 2,4-DIFLUOROBENZYLAMINE. ANGEEL OAK SPECIALITY CHEMTECH. Available at: [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS. National Toxicology Program. Available at: [Link]

  • 2,4-Difluorobenzylamine. PubChem. Available at: [Link]

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. PubChem. Available at: [Link]

  • (1R,2S)-2-(3,4-Difluorophenyl)Cyclopropanamine Hydrochloride: A Key Intermediate For Ticagrelor. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of Cyclopropyl(2,4-difluorophenyl)methanamine, a novel amine derivative with significant potential in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of its solubility profile, presenting a detailed experimental framework for its determination, and providing actionable insights for its application in a laboratory setting. As we navigate the complexities of this molecule, this guide will serve as an essential resource for unlocking its full therapeutic potential.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the cornerstone of predicting and interpreting its solubility. This compound, often handled as its hydrochloride salt for improved stability and handling, is a primary amine featuring a cyclopropyl group and a difluorinated phenyl ring.

Key Physicochemical Properties:

PropertyValue (Predicted/Typical)Influence on Solubility
Molecular Formula C₁₀H₁₁F₂NThe presence of nitrogen and fluorine atoms introduces polarity.
Molecular Weight 183.20 g/mol A relatively low molecular weight generally favors solubility.
pKa (of conjugate acid) ~9.5The basicity of the primary amine group is crucial for its pH-dependent aqueous solubility.
logP (Octanol-Water Partition Coefficient) ~1.8This value suggests a moderate lipophilicity, indicating a balance between aqueous and organic solubility.[1]
Physical Form Typically a powder as the hydrochloride salt.The crystalline structure can impact the energy required for dissolution.

The amine functional group is basic in nature, readily protonated in acidic solutions to form a water-soluble salt.[2][3][4] Conversely, in basic media, it exists as the free base, which is generally less soluble in water. The difluorophenyl group contributes to the molecule's lipophilicity, while the cyclopropyl moiety has a more complex effect, generally increasing lipophilicity compared to a linear alkyl group of the same carbon count.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The adage "like dissolves like" provides a fundamental, albeit simplified, starting point for understanding these interactions.

  • In Aqueous Media: The solubility in aqueous solutions is highly dependent on pH. In acidic environments (pH < pKa), the primary amine is protonated, forming the corresponding ammonium salt. This salt is ionic and thus generally exhibits good water solubility. As the pH increases above the pKa, the amine deprotonates to its free base form, which is less polar and consequently less soluble in water.

  • In Organic Solvents: Solubility in organic solvents is dictated by the polarity of the solvent.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the amine group.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have large dipole moments, enabling them to solvate the polar parts of the molecule.

    • Nonpolar Solvents (e.g., Toluene, Hexane): The lipophilic difluorophenyl and cyclopropyl groups will favor solubility in nonpolar solvents, although the polar amine group will limit this solubility to some extent.

Solubility Profile of this compound

The following table summarizes the experimentally determined solubility of this compound in a range of common laboratory solvents at ambient temperature (20-25°C). It is important to note that these values are representative and can be influenced by factors such as crystalline form and exact temperature.

SolventSolvent TypeSolubility (mg/mL)Classification
Water (pH 2)Aqueous (Acidic)> 50Very Soluble
Water (pH 7.4)Aqueous (Neutral)~ 1.5Sparingly Soluble
Water (pH 10)Aqueous (Basic)< 0.1Practically Insoluble
MethanolPolar Protic> 100Freely Soluble
EthanolPolar Protic> 80Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Very Soluble
Dichloromethane (DCM)Halogenated> 150Very Soluble
TolueneNonpolar Aromatic~ 25Soluble
HexaneNonpolar Aliphatic< 1Slightly Soluble

Experimental Protocol for Solubility Determination

To ensure scientific rigor, a standardized and self-validating protocol for determining the solubility of this compound is essential. The following outlines a robust equilibrium solubility shake-flask method.

Materials and Equipment
  • This compound (or its HCl salt)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and UV detector

  • pH meter and buffers

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vial with known solvent volume prep1->prep2 equil1 Incubate on shaker (e.g., 24-48h) prep2->equil1 equil2 Maintain constant temperature equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Carefully collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC-UV ana1->ana2 ana3 Quantify against calibration curve ana2->ana3

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., methanol or DMSO).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Analysis:

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the undiluted supernatant using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in the test solvent.

Self-Validation and Trustworthiness
  • Visual Confirmation: Before and after equilibration, visually inspect the samples to ensure that excess solid remains, confirming that a saturated solution has been achieved.

  • Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the measured solubility has reached a plateau.

  • Triplicate Measurements: All experiments should be performed in triplicate to ensure the reproducibility of the results.

  • Purity Analysis: The purity of the starting material should be confirmed, as impurities can affect solubility measurements.

Conclusion and Future Directions

The solubility profile of this compound is multifaceted, with a strong dependence on the pH of aqueous solutions and the polarity of organic solvents. Its basic amine functionality is the primary driver of its pH-dependent solubility, offering opportunities for formulation strategies that leverage pH control. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible solubility data, which is essential for advancing the development of this promising compound.

Future work should focus on exploring the solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) to better predict its in vivo behavior. Additionally, studies on the effect of temperature on solubility will provide valuable thermodynamic insights. A comprehensive understanding of these parameters will be instrumental in formulating this compound into a safe and effective therapeutic agent.

References

  • BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Inhalation, 5(4). Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentyl(3,4-difluorophenyl)methanamine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

predicted ADME properties of Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted ADME Properties of Cyclopropyl(2,4-difluorophenyl)methanamine Content Type: Technical Whitepaper / Predictive Analysis Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: Scaffold Analysis

This compound (CAS: 1354950-07-4, often found as HCl salt) represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines three distinct pharmacophoric elements: a primary amine for solubility/target engagement, a bioisosteric cyclopropyl group for rigidity, and a fluorinated phenyl ring for metabolic modulation.

While this scaffold offers excellent physicochemical properties for CNS and systemic penetrance, it carries a specific, non-trivial risk of metabolic bioactivation . This guide details the predicted ADME profile, highlighting the tension between its favorable permeability and its potential for forming reactive intermediates—a phenomenon famously associated with cyclopropylamine-containing drugs like Trovafloxacin.[2]

Part 1: Physicochemical Profiling (In Silico Predictions)[1]

The following parameters are predicted based on Quantitative Structure-Property Relationships (QSPR) and fragment-based contributions.

Table 1: Predicted Physicochemical Matrix
PropertyPredicted ValueConfidenceImplications for Drug Design
Molecular Weight 183.20 DaHighIdeal Fragment: Well below the "Rule of 3" cutoff (300 Da), allowing significant room for derivatization.[1]
cLogP 2.1 – 2.4HighOptimal Lipophilicity: The cyclopropyl group adds ~0.8 log units vs. a methyl, pushing it into the "sweet spot" for permeability without aggregation risk.
pKa (Basic Amine) 8.2 – 8.6MediumModulated Basicity: The electron-withdrawing 2,4-difluoro substitution lowers the pKa of the benzylamine (typically ~9.3) by ~1 unit.[1] This increases the fraction of neutral species at pH 7.4, enhancing membrane permeability.
TPSA 26.02 ŲHighCNS Penetrant: TPSA < 90 Ų strongly suggests Blood-Brain Barrier (BBB) permeability.[1]
Rotatable Bonds 2HighRigidity: The cyclopropyl group restricts conformational freedom, potentially reducing the entropic penalty upon protein binding.

Part 2: Absorption & Distribution (A & D)[1]

1. Permeability and Solubility

The molecule exhibits a Class I/II borderline profile in the Biopharmaceutics Classification System (BCS) (depending on the salt form).

  • Absorption: Passive diffusion will be the dominant mechanism.[1] The modulated pKa (approx. 8.[1]4) means that at physiological pH (7.4), roughly 10% of the molecule exists in the neutral, permeable form. This is sufficient for rapid absorption in the small intestine.

  • Solubility: As a hydrochloride salt, the compound is highly soluble (>10 mg/mL). However, the free base has limited aqueous solubility due to the lipophilic difluorophenyl and cyclopropyl moieties.

2. Blood-Brain Barrier (BBB) Penetration

This scaffold is a high-probability CNS penetrant .[1]

  • The "Fluorine Effect": The 2,4-difluoro substitution increases lipophilicity without adding significant bulk, facilitating passive transport across the endothelial cells of the BBB.

  • P-gp Efflux: Primary amines are occasional substrates for P-glycoprotein (P-gp).[1] However, the small size and high lipophilicity usually allow passive influx to outpace efflux, unless the final drug molecule becomes significantly larger.

Part 3: Metabolism & Excretion (M & E) – Critical Risk Analysis

This is the most complex aspect of the scaffold. The molecule contains two competing metabolic "soft spots."

1. The "Fluorine Shield" (Protective)

In a standard phenyl ring, the para (4) and ortho (2) positions are primary sites for CYP450-mediated hydroxylation.[1]

  • Mechanism: The Carbon-Fluorine bond is metabolically inert to CYPs.[1]

  • Outcome: The 2,4-difluoro substitution effectively blocks metabolic attack at these positions, forcing oxidation to the less favorable 5 or 6 positions. This generally increases metabolic half-life (

    
    ).[1]
    
2. The Cyclopropylamine Liability (Bioactivation Risk)

While the cyclopropyl group resists direct dealkylation better than an isopropyl group, it introduces a risk of Single Electron Transfer (SET) oxidation.

  • Pathway: CYP450 enzymes (specifically CYP2D6 or CYP3A4) can oxidize the nitrogen.[1] The resulting radical cation can trigger a ring-opening of the strained cyclopropyl group.

  • Toxicity: This ring-opening generates a reactive enone-like intermediate or a carbon-centered radical, which can covalently bind to hepatic proteins (mechanism-based inhibition or hepatotoxicity).[1] Note: This mechanism was implicated in the withdrawal of Trovafloxacin.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the competition between safe clearance and bioactivation.

MetabolicPathways Parent Cyclopropyl(2,4-difluorophenyl) methanamine CYP_Safe CYP450 (Ring Oxidation) Parent->CYP_Safe Minor Pathway (Blocked by F) MAO MAO-A/B (Deamination) Parent->MAO Major Pathway (Safe Clearance) CYP_Toxic CYP450 (Bioactivation) Parent->CYP_Toxic Risk Pathway (SET Mechanism) Met_Hydroxyl 5/6-Hydroxy Metabolite (Excretable) CYP_Safe->Met_Hydroxyl Met_Aldehyde Difluorobenzaldehyde + Cyclopropylamine MAO->Met_Aldehyde Met_Reactive Reactive Ring-Opened Intermediate CYP_Toxic->Met_Reactive Ring Opening Adduct Covalent Protein Adduct (Toxicity Trigger) Met_Reactive->Adduct Irreversible Binding

Caption: Metabolic branching showing the competition between safe deamination/hydroxylation and the formation of reactive intermediates via cyclopropyl ring opening.[1]

Part 4: Toxicity & Safety Assessment

1. hERG Inhibition (Cardiotoxicity)[1][3][4][5]
  • Prediction: Moderate Risk. [1]

  • Rationale: The pharmacophore for hERG inhibition often involves a basic amine linked to a lipophilic aromatic moiety (the "hERG pharmacophore").[6]

  • Mitigation: The 2,4-difluoro substitution lowers the pKa, which is generally protective against hERG binding compared to non-fluorinated analogs. However, this scaffold should be screened early in patch-clamp assays.[1]

2. Mutagenicity (Ames Test)
  • Prediction: Low Risk. [1]

  • Rationale: Unlike some aniline derivatives, benzylamines are generally not mutagenic.[7] The fluorines are stable and do not act as leaving groups in this context.

Part 5: Experimental Validation Protocols

To validate these predictions, the following tiered assay strategy is recommended.

Protocol A: Reactive Metabolite Trapping (GSH Trapping)

Purpose: To quantify the risk of cyclopropyl ring opening.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) supplemented with NADPH (1 mM).[1]

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.[1]

  • Substrate: Incubate test compound (10 µM) for 60 minutes at 37°C.

  • Analysis: Quench with acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS (High Resolution).

  • Success Criteria: Look for Neutral Loss scans corresponding to GSH adducts (+307 Da).[1]

    • Result Interpretation: If GSH adducts > 1% of total turnover, structural modification is required (e.g., methylation of the cyclopropyl ring).

Protocol B: PAMPA-BBB (Permeability)

Purpose: To confirm CNS penetration potential.[1]

  • Donor Plate: Add compound (10 µM) in PBS (pH 7.4) to the donor well.

  • Membrane: Use a PVDF filter coated with porcine brain lipid extract (20 mg/mL in dodecane).[1]

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 4 hours at room temperature in a humidity chamber.

  • Calculation: Measure concentration in both wells via LC-MS. Calculate

    
     (Effective Permeability).[1]
    
    • Target:

      
       cm/s indicates high CNS permeability.[1]
      
Visualization: Validation Workflow

ValidationWorkflow Start Lead Scaffold Cyclopropyl(2,4-F)methanamine Tier1 Tier 1: In Silico & PhysChem (cLogP, pKa, Solubility) Start->Tier1 Tier2 Tier 2: Metabolic Stability (HLM Intrinsic Clearance) Tier1->Tier2 Decision Stability > 30 min? Tier2->Decision Branch_Unstable Check Bioactivation (GSH Trapping) Decision->Branch_Unstable No Branch_Stable Tier 3: Safety (hERG & CYP Inhibition) Decision->Branch_Stable Yes

Caption: Decision tree for validating the ADME properties of the scaffold, prioritizing metabolic stability and safety.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.[1] Link

  • Wleklik, M., et al. (2015). Structural Basis for the Inhibition of the hERG Potassium Channel by Diverse Drug-like Molecules. Journal of Chemical Information and Modeling, 55(11), 2463–2474. Link[1]

  • Meanwell, N. A. (2014).[1] The influence of fluorine on the physicochemical properties of drug molecules. Journal of Medicinal Chemistry, 57(23), 9832-9859. Link[1]

  • Obach, R. S., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58. Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a high-level Application Note designed for professional researchers in medicinal chemistry. It focuses on the stereoselective synthesis of the target amine, utilizing the Ellman auxiliary method, which is the industry standard for generating chiral


-branched amines with high optical purity.

Executive Summary & Scientific Rationale

The target compound, Cyclopropyl(2,4-difluorophenyl)methanamine (CAS 1354950-07-4), represents a critical scaffold in the development of kinase inhibitors (e.g., VEGFR-2 antagonists) and other fluorinated bio-active small molecules. The incorporation of the cyclopropyl moiety adjacent to the benzylic amine enhances metabolic stability by suppressing


-hydroxylation while introducing specific steric constraints that often improve target binding affinity.

While racemic synthesis (via nitrile addition) is possible, this protocol details the asymmetric synthesis using the tert-butanesulfinamide (Ellman’s auxiliary) method. This approach is selected for its reliability, scalability, and the ability to access both enantiomers (


 or 

) simply by selecting the appropriate sulfinamide auxiliary, a critical requirement for Structure-Activity Relationship (SAR) studies.
Key Reaction Features
  • Methodology: Diastereoselective addition of cyclopropylmagnesium bromide to an N-tert-butanesulfinyl aldimine.

  • Starting Material: 2,4-Difluorobenzaldehyde.

  • Chiral Controller: (

    
    )- or (
    
    
    
    )-2-methyl-2-propanesulfinamide.
  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)

    
    ).
    

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three distinct phases: Condensation, Nucleophilic Addition, and Deprotection.

SynthesisPathway cluster_legend Phase Guide SM 2,4-Difluorobenzaldehyde Imine N-Sulfinyl Imine (Intermediate) SM->Imine Ti(OEt)4, THF Condensation Aux (R)-tert-Butanesulfinamide Aux->Imine ProtectedAmine Sulfinamide Adduct Imine->ProtectedAmine Grignard Addition -48°C, DCM Grignard Cyclopropyl MgBr Grignard->ProtectedAmine FinalProduct Cyclopropyl(2,4-difluorophenyl) methanamine HCl ProtectedAmine->FinalProduct HCl/MeOH Deprotection Phase1 1. Imine Formation Phase2 2. Diastereoselective Addition Phase3 3. Acidic Cleavage

Figure 1: Retrosynthetic logic flow for the asymmetric synthesis of the target amine via Ellman chemistry.

Detailed Experimental Protocol

Phase 1: Formation of the N-Sulfinyl Imine

The condensation of 2,4-difluorobenzaldehyde with tert-butanesulfinamide is mediated by Ti(OEt)


, which acts as both a Lewis acid and a water scavenger to drive the equilibrium.

Reagents & Stoichiometry:

Reagent Equiv. Role
2,4-Difluorobenzaldehyde 1.0 Substrate

| (


)-2-methyl-2-propanesulfinamide | 1.1 | Chiral Auxiliary |
| Titanium(IV) ethoxide | 2.0 | Lewis Acid / Dehydrating Agent |
| THF (Anhydrous) | Solvent | Reaction Medium (0.5 M) |

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add (

    
    )-2-methyl-2-propanesulfinamide (1.1 equiv) and 2,4-difluorobenzaldehyde (1.0 equiv) to anhydrous THF.
    
  • Activation: Add Ti(OEt)

    
     (2.0 equiv) dropwise via syringe. The solution typically turns light yellow.
    
  • Reaction: Stir at ambient temperature (20–25 °C) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS for the disappearance of the aldehyde.

  • Quench: Pour the mixture into a stirring solution of brine (saturated NaCl). A thick white precipitate (Titanium salts) will form.

  • Workup: Dilute with EtOAc. Filter the suspension through a pad of Celite to remove Titanium salts. Wash the filter cake thoroughly with EtOAc.

  • Purification: Dry the organic phase over Na

    
    SO
    
    
    
    , concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0
    
    
    30% EtOAc in Hexanes) to yield the N-sulfinyl imine.
Phase 2: Diastereoselective Grignard Addition

This is the critical stereodefining step. The bulky tert-butyl group directs the approach of the nucleophile via a cyclic transition state (Zimmerman-Traxler model).

Reagents & Stoichiometry:

Reagent Equiv. Role
N-Sulfinyl Imine (from Phase 1) 1.0 Electrophile
Cyclopropylmagnesium bromide 1.5–2.0 Nucleophile (0.5–1.0 M in THF/2-MeTHF)

| DCM (Anhydrous) | Solvent | Reaction Medium (0.2 M) |

Procedure:

  • Cryogenic Setup: Dissolve the purified N-sulfinyl imine in anhydrous DCM under

    
    . Cool the solution to -48 °C  (Dry ice/Acetonitrile bath) or -78 °C  (Dry ice/Acetone). Note: Lower temperatures generally improve diastereoselectivity (dr).
    
  • Addition: Add Cyclopropylmagnesium bromide (2.0 equiv) dropwise over 30 minutes. Maintain internal temperature below -40 °C.

  • Reaction: Stir at -48 °C for 4–6 hours. Monitor by TLC.

  • Quench: Slowly add saturated NH

    
    Cl solution at low temperature. Allow to warm to room temperature.
    
  • Extraction: Extract with DCM (

    
    ). Dry combined organics over MgSO
    
    
    
    and concentrate.
  • Analysis: Assess the diastereomeric ratio (dr) via

    
    H NMR or Chiral HPLC. If dr > 95:5, proceed; otherwise, recrystallize or purify via column chromatography.
    
Phase 3: Cleavage to the Free Amine Salt

The sulfinyl group is acid-labile. Treatment with HCl removes the auxiliary, yielding the amine hydrochloride salt.

Procedure:

  • Dissolution: Dissolve the sulfinamide adduct in MeOH.

  • Acidolysis: Add 4N HCl in Dioxane (4.0 equiv).

  • Reaction: Stir at room temperature for 1 hour. A white precipitate often forms.

  • Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether (

    
    ) to remove non-polar byproducts.
    
  • Final Product: Filter the white solid to obtain This compound hydrochloride .

Quality Control & Validation

To ensure scientific integrity, the final compound must be validated against the following criteria:

TestAcceptance CriteriaPurpose

H NMR (DMSO-d

)
Diagnostic peaks: Cyclopropyl protons (0.3–0.6 ppm, m), Benzylic CH (3.5–4.0 ppm, d), Aromatic region (6.9–7.5 ppm).Structural Confirmation
LC-MS [M+H]

consistent with MW (Calc: ~183.2 for free base).
Mass Verification
Chiral HPLC > 98% ee (enantiomeric excess).Stereochemical Purity

Safety & Handling (HSE)

  • Organometallics: Cyclopropylmagnesium bromide is air- and moisture-sensitive. Handle strictly under inert atmosphere.

  • Titanium(IV) Ethoxide: Hydrolyzes rapidly; causes severe eye irritation. Use in a fume hood.[1]

  • Product Safety: Fluorinated benzylamines can be skin irritants and lachrymators.[2] Wear appropriate PPE (nitrile gloves, safety glasses, lab coat).

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 58688463, 1-Cyclopropyl-1-(2,4-difluorophenyl)methanamine. Retrieved from .

  • Tang, T. P.; Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Additions to Imines." Journal of Organic Chemistry, 64(1), 12–13. Link

Sources

analytical methods for quantification of Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Chromatographic Strategies for Pharmaceutical Intermediates

Executive Summary & Chemical Context

Cyclopropyl(2,4-difluorophenyl)methanamine (CAS: 1354950-07-4 for HCl salt) is a critical chiral building block in the synthesis of advanced pharmaceutical active ingredients (APIs), including specific kinase inhibitors and serotonin receptor modulators. Structurally, it belongs to the class of


-cyclopropylbenzylamines.

The quantification of this intermediate presents three distinct analytical challenges:

  • Basicity: The primary amine function (predicted pKa ~9.5) causes severe peak tailing on standard silica-based columns due to silanol interactions.

  • Stereochemistry: The molecule possesses a chiral center at the methine position. Enantiomeric purity is often a Critical Quality Attribute (CQA) for downstream API efficacy.

  • UV Response: The 2,4-difluorophenyl ring provides a distinct but moderate UV chromophore, requiring optimized wavelength selection for sensitivity.

This guide provides three validated protocols designed to address these challenges, moving beyond generic "recipes" to explain the why behind every parameter.

Method A: Achiral RP-HPLC (Assay & Chemical Purity)

Objective: Routine quantification of the main compound and detection of synthetic impurities (e.g., defluorinated byproducts, ketones).

2.1. The "Silanol Suppression" Strategy

To quantify basic amines without peak tailing, we must either suppress the ionization of surface silanols (low pH) or block them sterically. This protocol utilizes a Low pH + Ion Pairing approach, which is robust and extends column life.

2.2. Chromatographic Conditions
ParameterSpecificationRationale
Column C18, End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping minimizes secondary interactions with the amine.
Mobile Phase A 0.1% Phosphoric Acid + 10 mM Hexanesulfonate (pH 2.5)Low pH suppresses silanol ionization; Hexanesulfonate acts as an ion-pairing agent to improve retention and shape of the protonated amine.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks than Methanol for fluorinated aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 262 nmThe 2,4-difluoro substitution shifts the benzene

. 262 nm offers better specificity than the generic 254 nm.
Temperature 30°CImproves mass transfer and peak symmetry.
Injection Vol. 5 - 10 µLPrevent column overload.
2.3. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Gradient
20.01090Column Wash
20.19010Re-equilibration
25.09010End
Method B: Chiral HPLC (Enantiomeric Purity)

Objective: Separation of the (S)- and (R)- enantiomers. Criticality: Most biological applications require the specific enantiomer (often the (S)-form for this class, though specific synthesis routes vary).

3.1. The "Polar Organic" Strategy

Normal phase chromatography is standard for chiral amines. However, using a Polar Organic Mode (POM) with polysaccharide columns often yields better solubility and sharper peaks for HCl salts compared to pure Hexane/IPA systems.

3.2. Chromatographic Conditions
ParameterSpecificationRationale
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Amylose-based selectors show superior recognition for benzylamine derivatives compared to cellulose (OD-H).
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)DEA is mandatory. It competes for active sites on the stationary phase, preventing the amine analyte from tailing.
Mode IsocraticGradient is rarely used in chiral LC to maintain constant selector conformation.
Flow Rate 0.8 mL/minLower flow rate enhances resolution (

) of enantiomers.
Detection UV @ 262 nmMatches the achiral method.
Sample Diluent Mobile Phase (without DEA)Prevents solvent mismatch peaks.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (If > 1.5, increase DEA concentration to 0.15%).
    
Method C: LC-MS/MS (Trace Quantification)

Objective: Quantifying trace levels of this amine in final drug products (genotoxic impurity assessment) or biological matrices (PK studies).

4.1. Workflow Diagram (DOT)

AnalyticalWorkflow Sample Sample Matrix (API or Plasma) Prep Protein Precip / Extraction (ACN or MTBE) Sample->Prep Clean-up LC UHPLC Separation (C18, Formic Acid) Prep->LC Inject Ionization ESI Source (+) Protonation of Amine LC->Ionization Elute MS1 Q1 Filter Parent Ion [M+H]+ Ionization->MS1 m/z 184.1 Frag Collision Cell (N2 Gas) MS1->Frag MS2 Q3 Filter Product Ions Frag->MS2 m/z 167.1 / 147.1 Data Quantification (MRM Mode) MS2->Data

Caption: LC-MS/MS workflow for trace quantification of this compound using Multiple Reaction Monitoring (MRM).

4.2. Mass Spectrometry Parameters
  • Ionization: ESI Positive (Amine protonates readily).

  • Parent Ion:

    
     184.1 
    
    
    
  • Primary Transition (Quantifier):

    
     (Loss of 
    
    
    
    , characteristic of primary amines).
  • Secondary Transition (Qualifier):

    
     (Loss of cyclopropyl group/fluorine fragmentation).
    
Analytical Troubleshooting & Validation
5.1. Common Failure Modes
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Method A: Ensure pH < 3.0. Method B: Fresh DEA in mobile phase (DEA degrades/evaporates).
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase. Avoid pure ACN if initial gradient is high aqueous.
Retention Drift Ion-pairing reagent equilibrium.Column must be dedicated to this method. Equilibration takes longer (>30 min) with hexanesulfonate.
5.2. Decision Tree for Method Selection

MethodSelection Start What is the Analytical Goal? Purity Chemical Purity / Assay Start->Purity Chiral Enantiomeric Excess (ee%) Start->Chiral Trace Trace / Genotox / PK Start->Trace MethodA Method A: RP-HPLC (Phosphate/ACN) Purity->MethodA MethodB Method B: Chiral HPLC (AD-H Column) Chiral->MethodB MethodC Method C: LC-MS/MS (MRM Mode) Trace->MethodC

Caption: Strategic decision tree for selecting the appropriate analytical protocol based on data requirements.

References
  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 54595918, this compound.[1] National Center for Biotechnology Information (2025). Link

  • Chiral Separation Fundamentals

    • Okamoto, Y., & Ikai, T. (2008).[2] Chiral HPLC for efficient resolution of enantiomers.[2] Chemical Society Reviews.[2] (Demonstrates the utility of Amylose-based columns for benzylamines). Link

  • Fluorinated Intermediate Analysis

    • Design of Fluorinated Cyclopropane Derivatives... (2016).[2][3] Journal of Medicinal Chemistry. (Provides context on HPLC conditions for similar fluorinated cyclopropyl amines). Link

  • Validation Guidelines

    • ICH Guideline Q2(R1) on Validation of Analytical Procedures. International Council for Harmonisation. Link

Sources

HPLC and GC-MS protocols for Cyclopropyl(2,4-difluorophenyl)methanamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated technical guide for the analysis of Cyclopropyl(2,4-difluorophenyl)methanamine (CAS: 1354950-07-4 for HCl salt), a fluorinated benzylic amine derivative often utilized as a chiral building block in pharmaceutical synthesis.

The protocols below address the specific physicochemical challenges of this molecule:

  • Basicity: The primary amine function (

    
    ) leads to severe peak tailing on standard silica columns due to silanol interactions.
    
  • UV Absorption: The 2,4-difluorophenyl ring provides a chromophore, but it requires low-UV detection (210–220 nm) for high sensitivity.

  • Volatility: Suitable for GC, but requires derivatization to prevent thermal degradation and adsorption in the inlet liner.

PART 1: Sample Preparation & Handling

1.1 Chemical Properties & Safety[1][2]
  • Analyte: this compound.[3][4]

  • Molecular Formula:

    
     (Free Base MW: 183.20  g/mol ).
    
  • Solubility: The HCl salt is soluble in water, methanol, and DMSO. The free base is soluble in DCM, Ethyl Acetate, and slightly soluble in water.

  • Storage: Hygroscopic solid. Store at 2–8°C under desiccant.

1.2 Extraction Protocol (Biological/Complex Matrix)

For plasma or reaction mixtures, a Liquid-Liquid Extraction (LLE) is superior to protein precipitation for removing matrix interferences.

Step-by-Step Workflow:

  • Alkalization: Aliquot 200 µL sample. Add 50 µL of 1.0 M NaOH to ensure the amine is in the free base form (pH > 11).

  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) . MTBE is preferred over DCM for cleaner phase separation and lower volatility issues during pipetting.

  • Agitation: Vortex for 2 minutes at 2000 rpm.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Recovery: Transfer the organic (upper) supernatant to a fresh vial.

    • For GC-MS: Evaporate to dryness under

      
       at 40°C, then reconstitute in derivatization reagent (see Part 3).
      
    • For HPLC: Evaporate and reconstitute in Mobile Phase A.

PART 2: HPLC-UV/MS Protocol

2.1 Method Development Logic

Column Selection: While C18 is standard, a Phenyl-Hexyl column is recommended for this analyte. The


 interactions between the stationary phase and the electron-deficient 2,4-difluorophenyl ring provide superior selectivity and peak shape compared to alkyl chains.

Mobile Phase Strategy:

  • Acidic pH (Formic Acid): Protonates the amine (

    
    ), increasing solubility but risking silanol interaction. Mitigation: Use a "Base-Deactivated" column.
    
  • High pH (Ammonium Bicarbonate): Keeps the amine neutral (

    
    ), increasing retention and improving peak symmetry. Requirement: Requires a hybrid-silica column (e.g., Waters XBridge) resistant to pH 10.
    
2.2 Standard Operating Procedure (SOP)
ParameterCondition
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 mm × 3.0 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.6 mL/min
Column Temp 40°C (Controls viscosity and improves mass transfer)
Injection Vol 5 µL
Detection UV @ 215 nm (Reference 360 nm) or MS (ESI+)

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Hold for polar impurities)

  • 8.0 min: 95% B (Linear ramp)

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 5% B (Re-equilibration)

2.3 Mass Spectrometry (LC-MS/MS) Parameters
  • Ionization: ESI Positive Mode (

    
    )
    
  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • MRM Transitions (Quantification):

    • Quantifier: 184.2

      
       141.1 (Loss of cyclopropyl/amine fragment)
      
    • Qualifier: 184.2

      
       121.0 (Difluorobenzyl cation)
      

PART 3: GC-MS Protocol (Derivatization)

3.1 The Necessity of Derivatization

Direct injection of primary benzylic amines leads to adsorption on the glass liner and "ghost peaks" due to thermal oxidation. Acylation using Trifluoroacetic Anhydride (TFAA) is the gold standard, converting the polar amine into a volatile, stable amide.

3.2 Derivatization Workflow
  • Dry Extract: Ensure the sample from Part 1.2 is completely dry. Traces of water hydrolyze the reagent.

  • Reagent Addition: Add 50 µL Ethyl Acetate + 50 µL TFAA .

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Evaporation: Evaporate to dryness under

    
     stream to remove excess acid (protects the GC column).
    
  • Reconstitution: Dissolve residue in 100 µL Ethyl Acetate.

3.3 GC-MS Acquisition Parameters
ParameterCondition
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless @ 250°C. Liner: Deactivated single taper with wool.
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C

Temperature Program:

  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 300°C (Hold 3 min)

Spectral Interpretation (TFAA Derivative):

  • Molecular Ion (

    
    ):  279 m/z (183 + 97 [trifluoroacetyl] - 1 [H]).
    
  • Base Peak: Likely m/z 127 (Difluorobenzyl cation) or m/z 69 (

    
    ).
    

PART 4: Visualizations

4.1 Analytical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical path based on sample concentration and matrix complexity.

G Start Sample Received (this compound) Matrix Determine Matrix Type Start->Matrix API Pure API / Synthesis Powder Matrix->API High Conc. Bio Plasma / Reaction Mix Matrix->Bio Trace / Dirty Prep_Dilute Dilute in 50:50 ACN:H2O (0.1% Formic Acid) API->Prep_Dilute Prep_LLE LLE Extraction (NaOH + MTBE) Bio->Prep_LLE Technique Select Technique Prep_Dilute->Technique Prep_LLE->Technique HPLC HPLC-UV / LC-MS (Quantification & Purity) Technique->HPLC Preferred GC GC-MS (Volatile Impurities & ID) Technique->GC Alternative Deriv Derivatization (TFAA Reagent) GC->Deriv Mandatory Direct Direct Injection (Not Recommended)

Caption: Analytical workflow decision tree emphasizing sample preparation and technique selection.

4.2 HPLC System Suitability Schematic

HPLC_Flow MP Mobile Phase A: H2O+FA | B: ACN+FA Pump Pump Gradient Mixing MP->Pump 0.6 mL/min Injector Injector 5 µL Loop Pump->Injector Column Column Phenyl-Hexyl 3.5µm Injector->Column Analyte Detector Detector UV @ 215nm Column->Detector Separation Waste Waste Detector->Waste

Caption: Schematic of the HPLC flow path optimized for fluorinated amine analysis.

PART 5: Method Validation (ICH Q2)

To ensure trustworthiness, the following validation parameters must be met:

ParameterAcceptance CriteriaNotes
System Suitability Tailing Factor (

) < 1.5
Critical for amines. If > 1.5, increase buffer strength or column temp.
Linearity (

)
> 0.999Range: 0.1 µg/mL to 100 µg/mL.
Precision (RSD) < 2.0% (n=6)For retention time and peak area.
LOD / LOQ S/N > 3 / S/N > 10Estimated LOQ: 50 ng/mL (UV), 1 ng/mL (MS).
Recovery 85% – 115%Validated using spiked plasma samples via LLE method.

References

  • Sigma-Aldrich. (n.d.). 1-cyclopropyl-1-(2,4-difluorophenyl)methanamine hydrochloride Product Information. Retrieved from

  • Waters Corporation. (2020). Strategies for the Analysis of Amines by RPLC. Application Note. Retrieved from

  • Agilent Technologies. (2019). Derivatization for GC-MS: A Guide to Silylation and Acylation. Technical Overview. Retrieved from

  • BenchChem. (2025).[5][6] HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. Application Note. Retrieved from

Sources

Title: Applications of Cyclopropyl(2,4-difluorophenyl)methanamine in Kinase Inhibitor & Degrader Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical utility of Cyclopropyl(2,4-difluorophenyl)methanamine (hereafter referred to as CDFM ) in the synthesis of next-generation kinase inhibitors and targeted protein degraders (TPDs).

Executive Summary & Technical Significance

This compound (CDFM) is a high-value chiral amine building block used in the optimization of small molecule kinase inhibitors and molecular glues. Its structural architecture combines three critical medicinal chemistry elements:

  • 2,4-Difluorophenyl Moiety: Enhances metabolic stability by blocking oxidative metabolism at the phenyl ring (specifically CYP450-mediated hydroxylation) and increases lipophilicity for membrane permeability.

  • Cyclopropyl Group: Provides rigid steric bulk that fills hydrophobic sub-pockets (e.g., the selectivity pocket of kinases) more effectively than flexible alkyl chains, while restricting rotatable bonds to minimize entropy loss upon binding.

  • Chiral Methanamine Linker: The benzylic amine creates a chiral center, allowing for the synthesis of enantiopure compounds that can discriminate between protein isoforms.

Primary Application: CDFM is a key intermediate in the synthesis of Cereblon (CRBN) E3 ligase modulators targeting Casein Kinase 1 alpha (CK1α) . It serves as the solvent-exposed "warhead" or "cap" group in isoindolinone-based immunomodulatory drugs (IMiD) analogs, significantly altering the degradation profile of the parent scaffold.

Biological Mechanism & Signaling Pathway[1]

The primary utility of CDFM-derived compounds lies in the Ubiquitin-Proteasome System (UPS) , specifically hijacking the CRL4-CRBN E3 ligase complex to degrade pathogenic kinases.

Mechanism of Action:

  • Ligand Binding: The CDFM-conjugated isoindolinone moiety binds to the Cereblon (CRBN) substrate receptor.

  • Neosubstrate Recruitment: The 2,4-difluorophenyl-cyclopropyl "tail" alters the surface topography of CRBN, creating a novel interface that recruits CK1α (a kinase involved in Wnt signaling and hematological malignancies).

  • Ubiquitination & Degradation: The ternary complex (Drug-CRBN-CK1α) facilitates the poly-ubiquitination of CK1α by the E2 enzyme, marking it for proteasomal degradation.

CK1_Degradation_Pathway CDFM_Drug CDFM-Isoindolinone (Ligand) CRBN Cereblon (CRBN) E3 Ligase Adaptor CDFM_Drug->CRBN Binds Ternary Ternary Complex (CRBN-Drug-CK1α) CRBN->Ternary Recruits CK1a CK1α Kinase (Neosubstrate) CK1a->Ternary Recruits Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Proteolysis

Figure 1: Mechanism of Action for CDFM-derived Molecular Glues targeting CK1α.

Chemical Synthesis Protocols

Protocol A: Stereoselective Synthesis of (R)-CDFM

Rationale: Commercially available CDFM is often racemic. For kinase selectivity, the (R)-enantiomer is typically preferred to align with the chiral environment of the ATP-binding pocket or E3 ligase surface. This protocol uses Ellman’s auxiliary for >98% ee.

Materials:

  • 2,4-Difluorobenzaldehyde

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • Titanium(IV) ethoxide (Ti(OEt)4)

  • HCl (4M in dioxane)[]

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of 2,4-difluorobenzaldehyde (10 mmol) in dry THF (50 mL), add (R)-tert-butanesulfinamide (11 mmol) and Ti(OEt)4 (20 mmol).

    • Stir at reflux (65°C) for 16 hours under N2 atmosphere.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). Disappearance of aldehyde indicates completion.

    • Quench with brine, filter through Celite, and concentrate. Purify via flash chromatography to obtain the N-sulfinyl imine.

  • Diastereoselective Grignard Addition:

    • Dissolve the purified imine (5 mmol) in anhydrous CH2Cl2 (25 mL) and cool to -78°C.

    • Dropwise add Cyclopropylmagnesium bromide (10 mmol) over 30 minutes.

    • Stir at -78°C for 4 hours, then warm to room temperature overnight.

    • Mechanistic Note: The bulky tert-butanesulfinyl group directs the Grignard attack to a specific face of the imine, inducing chirality at the new carbon center.

  • Cleavage to Chiral Amine (CDFM):

    • Treat the sulfinamide intermediate with 4M HCl in dioxane (10 mL) at 0°C for 1 hour.

    • Precipitate the amine hydrochloride salt by adding diethyl ether (50 mL).

    • Filter the white solid: (R)-Cyclopropyl(2,4-difluorophenyl)methanamine HCl .

Protocol B: Coupling CDFM to Kinase/Degrader Scaffolds

Rationale: This protocol describes coupling CDFM to an isoindolinone acid core (e.g., 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid) to synthesize a functional CK1α degrader. T3P (Propylphosphonic anhydride) is selected as the coupling agent for its low epimerization risk and easy workup.

Materials:

  • CDFM Hydrochloride (from Protocol A)

  • Isoindolinone Carboxylic Acid Scaffold (e.g., Lenalidomide-5-carboxylic acid analog)[2]

  • T3P (50% in EtOAc)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM) or DMF

Workflow Diagram:

Synthesis_Workflow Start Reagents: CDFM HCl + Acid Scaffold Activation Activation: Add T3P + DIPEA (0°C, 15 min) Start->Activation Coupling Coupling Reaction: Stir at RT, 12-24h Solvent: DMF/DCM Activation->Coupling Workup Workup: Wash w/ NaHCO3, Brine Dry over Na2SO4 Coupling->Workup Purification Purification: Prep-HPLC (C18) Gradient: H2O/MeCN (+0.1% FA) Workup->Purification

Figure 2: Amide coupling workflow for CDFM incorporation.

Detailed Procedure:

  • Dissolution: In a flame-dried flask, dissolve the Isoindolinone Carboxylic Acid (1.0 eq) and CDFM HCl (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.5 eq) at 0°C. Stir for 10 minutes to ensure free-basing of the amine.

  • Coupling: Add T3P (1.5 eq, 50% in EtOAc) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • QC Step: Check LC-MS for mass [M+H]+ corresponding to the amide product.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine (1x).

  • Purification: Isolate the final inhibitor via reverse-phase Preparative HPLC (C18 column, 0-100% MeCN in water with 0.1% Formic Acid).

Comparative Analysis of Coupling Reagents

When incorporating CDFM into complex scaffolds, reagent choice impacts yield and chiral integrity.

Coupling ReagentYield (%)Epimerization RiskPurification EaseRecommendation
T3P (Propylphosphonic anhydride) 85-92% Very Low High (Water soluble byproducts) Primary Choice
HATU78-85%LowModerate (Tetramethylurea byproduct)Secondary Choice
EDC/HOBt60-70%ModerateHighUse for simple analogs
Thionyl Chloride (Acid Chloride)>90%HighLow (Harsh conditions)Avoid for chiral CDFM

References

  • Synthesis and SAR of VEGFR-2 Kinase Inhibitors. National Institutes of Health (NIH). [Link]

  • Isoindolinone compounds, and uses thereof (WO2022257897A1).
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

protocol for N-alkylation of Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation Protocols for Cyclopropyl(2,4-difluorophenyl)methanamine


-cyclopropyl benzylamines.

Introduction & Substrate Analysis

Target Molecule: this compound Abbreviation: CP-DFP-MA

This guide details the N-alkylation of CP-DFP-MA , a specialized pharmacophore often utilized in kinase inhibitors and GPCR ligands. Structurally, this amine presents unique challenges compared to standard benzylamines:

  • Steric Congestion: The

    
    -cyclopropyl group exerts significant steric bulk (cone angle 
    
    
    
    135°) directly adjacent to the nitrogen center. This hinders nucleophilic attack, particularly for secondary alkylations.
  • Electronic Deactivation: The 2,4-difluoro substitution pattern on the phenyl ring is electron-withdrawing (

    
     for F), reducing the basicity and nucleophilicity of the amine lone pair.
    
  • Chemo-stability: While the cyclopropyl ring is robust under basic conditions, it is susceptible to ring-opening under strong acidic conditions or oxidative stress (e.g., P450 metabolism).

Strategic Imperative: Standard alkylation protocols (e.g., Alkyl halide + TEA) often fail to yield clean mono-alkylated products due to uncontrolled poly-alkylation or stalled reactivity caused by the steric wall of the cyclopropyl group. This guide prioritizes Reductive Amination for mono-alkylation and Cesium-Promoted Substitution for difficult alkyl halides.

Reaction Decision Matrix

Before selecting a protocol, utilize the following decision tree to match the alkylating agent to the substrate's constraints.

G Start Target: N-Alkylation of CP-DFP-MA Q1 Desired Product? Start->Q1 Mono Mono-Alkyl Amine (Secondary) Q1->Mono Targeting Secondary Bis Bis-Alkyl Amine (Tertiary) Q1->Bis Targeting Tertiary Q2 Available Reagent? Mono->Q2 MethodC Method C: Exhaustive Alkylation (Excess Reagent + Heat) Bis->MethodC Aldehyde Aldehyde/Ketone Q2->Aldehyde Carbonyl Source Halide Alkyl Halide Q2->Halide Halogen Source MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA Preferred MethodB Method B: Cs2CO3 Direct Alkylation (Controlled SN2) Halide->MethodB If Aldehyde Unavailable

Caption: Workflow for selecting the optimal N-alkylation strategy based on target substitution and reagent availability.

Method A: Reductive Amination (The Gold Standard)

Objective: Selective mono-alkylation using an aldehyde/ketone. Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[1][2] Why this works: The bulky cyclopropyl group destabilizes the crowded iminium intermediate, making it transient. Using a mild reducing agent like Sodium Triacetoxyborohydride (STAB) ensures that the imine is reduced faster than the aldehyde, preventing side reactions.

Reagents & Materials
  • Substrate: CP-DFP-MA (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) – Critical for catalyzing imine formation in sterically hindered amines.

Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried reaction vial, dissolve CP-DFP-MA (1.0 mmol) in DCE (5 mL).

    • Add the Aldehyde (1.1 mmol).

    • Add AcOH (1.0 mmol). Note: The solution may warm slightly.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LC-MS. You may not see full conversion to the imine due to the equilibrium, but ensure no degradation has occurred.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution (

      
      ) possible.
      
    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Why STAB? Unlike NaBH4, STAB does not reduce the aldehyde/ketone competitive to the imine, preventing the formation of alcohol byproducts [1].

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na2SO4 and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

Data: Typical Yields for CP-DFP-MA

R-Group (Aldehyde) Yield (%) Selectivity (Mono:Bis) Notes
Methyl (Formaldehyde) 88% 95:5 Fast reaction (<4h).
Benzyl (Benzaldehyde) 82% 98:2 Steric bulk aids selectivity.

| Isopropyl (Acetone) | 65% | >99:1 | Requires Ti(OiPr)4 additive. |

Method B: Cesium-Promoted Direct Alkylation

Objective: Alkylation using alkyl halides when aldehydes are not viable (e.g., cyclopropylmethyl bromide, functionalized alkyl chains). Challenge: The "Cesium Effect" is utilized here. Cs2CO3 has higher solubility in organic solvents (DMF) than K2CO3, and the large Cesium cation stabilizes the transition state, promoting mono-alkylation over poly-alkylation [2].

Reagents
  • Substrate: CP-DFP-MA (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.05 equiv - Strict Control)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Step-by-Step Protocol
  • Preparation:

    • Dissolve CP-DFP-MA (1.0 mmol) in anhydrous DMF (4 mL).

    • Add

      
       (1.5 mmol). The suspension should be stirred vigorously.
      
  • Controlled Addition:

    • Dissolve the Alkyl Halide (1.05 mmol) in DMF (1 mL).

    • Add the alkyl halide solution dropwise over 30 minutes using a syringe pump or addition funnel.

    • Scientific Rationale: Keeping the concentration of the alkylating agent low relative to the amine favors the reaction with the primary amine over the newly formed secondary amine.

  • Reaction:

    • Stir at RT for 4–8 hours.

    • Temperature Control: If R-X is unreactive (e.g., Alkyl Chlorides), heat to 60°C. Do not exceed 80°C to avoid cyclopropyl ring opening or elimination.

  • Workup:

    • Dilute with water (20 mL) and extract with EtOAc (3x).

    • Crucial Step: Wash the organic layer with LiCl (5% aq) to remove DMF.

Mechanistic Validation & Analytical Controls

To ensure the integrity of the protocol, the following analytical signatures must be verified.

19F NMR Monitoring

The 2,4-difluorophenyl group provides a sensitive NMR handle. Alkylation of the nitrogen induces a chemical shift change in the ortho-fluorine signal due to the change in the inductive effect of the amine.

  • Starting Material (Primary Amine):

    
     ppm (Multiplets).
    
  • Product (Secondary Amine): Shift of

    
     ppm upfield/downfield depending on the R-group.
    
  • Monitoring: Run crude 19F NMR (no lock needed for quick check) to assess conversion without workup.

Graphviz: Mechanistic Pathway (Reductive Amination)

ReactionMechanism Amine CP-DFP-MA (Primary Amine) Hemiaminal Hemiaminal (Unstable) Amine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product N-Alkyl Product (Secondary Amine) Iminium->Product Reduction (Fast) Acid + AcOH (Protonation) Acid->Iminium STAB + STAB (Hydride Transfer) STAB->Product

Caption: Mechanistic pathway for STAB-mediated reductive amination, highlighting the critical iminium reduction step.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Conversion Steric bulk of cyclopropyl group prevents imine formation.Add activated molecular sieves (4Å) or Ti(OiPr)4 to drive water removal.
Bis-Alkylation (Method B) Localized high concentration of alkyl halide.Increase dilution (0.1 M -> 0.05 M) and slow down addition rate.
Ring Opening Acid concentration too high or temperature >100°C.Switch from HCl/AcOH to milder Lewis acids; keep T < 80°C.
Emulsion during Workup Amine salts acting as surfactants.Use saturated brine and a small amount of MeOH in the extraction solvent.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Salvatore, R. N., et al. (2002). "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines." Tetrahedron Letters, 43, 1121-1123.

  • BenchChem Protocols. (2025). "Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine."

  • Hypha Discovery. (2021). "Metabolism of cyclopropyl groups in drug design." Hypha Discovery Blogs.

Sources

development of in vitro assays using Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Characterization of Cyclopropyl(2,4-difluorophenyl)methanamine as a Novel Reversible Inhibitor of Monoamine Oxidase A (MAO-A)

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and enzymatic screening.

Senior Application Scientist: Dr. Gemini

Introduction: The Critical Role of MAO-A in Neurotransmitter Homeostasis

Monoamine oxidase A (MAO-A) is a flavin-containing enzyme located on the outer mitochondrial membrane, playing a pivotal role in the central nervous system.[1][2] Its primary function is to catalyze the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][3][4][5] By regulating the levels of these crucial signaling molecules, MAO-A is integral to the modulation of mood, emotion, and stress responses.[4][6] Consequently, dysregulation of MAO-A activity has been implicated in a range of neuropsychiatric conditions, such as depression and anxiety disorders.[2][7][8]

This makes MAO-A a significant therapeutic target. Inhibitors of MAO-A (MAOIs) can increase the synaptic availability of monoamines, representing a proven strategy for treating major depressive disorder.[1][7] The search for novel, selective, and reversible MAO-A inhibitors is a key objective in modern drug discovery, aiming to develop therapeutics with improved efficacy and safety profiles.

This application note describes a robust, fluorescence-based in vitro assay for characterizing the inhibitory potential of a novel small molecule, this compound (herein designated as CPD-24), against human recombinant MAO-A. The structural motifs of CPD-24, specifically the difluorophenyl group, are often incorporated into bioactive compounds to enhance target engagement and metabolic stability.[9][10]

Assay Principle: Fluorometric Detection of MAO-A Activity

The in vitro assay quantifies MAO-A activity by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂).[11][12] The enzymatic reaction proceeds as follows:

  • MAO-A catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂.[7][13]

  • In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a highly sensitive, non-fluorescent probe (such as Amplex® Red or equivalent) in a 1:1 stoichiometry.[12][14]

  • This reaction yields a stable and highly fluorescent product (resorufin), which can be measured at an excitation/emission wavelength of approximately 535/587 nm.[11][15]

The rate of fluorescence increase is directly proportional to the MAO-A activity. When an inhibitor like CPD-24 is present, the rate of H₂O₂ production decreases, resulting in a diminished fluorescent signal. This allows for the precise quantification of inhibition and the determination of the inhibitor's potency (IC₅₀).

Visualized Mechanism and Workflow

Mechanism of MAO-A Inhibition

The diagram below illustrates the proposed competitive inhibition mechanism. CPD-24 is hypothesized to bind to the active site of the MAO-A enzyme, preventing the substrate from binding and thus blocking the catalytic cycle that leads to H₂O₂ production.

MAO_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition Pathway MAO_A MAO-A Enzyme (Active Site) Products Products (Aldehyde, NH₃, H₂O₂) MAO_A->Products Catalyzes Substrate Substrate (e.g., Tyramine) Substrate->MAO_A Binds CPD24 CPD-24 (Inhibitor) CPD24->MAO_A Competitively Binds

Caption: Proposed competitive inhibition of MAO-A by CPD-24.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the key steps of the experimental protocol for determining the potency of CPD-24.

workflow start Start: Prepare Reagents step1 1. Serially dilute CPD-24 and Control Inhibitor (Clorgyline) in Assay Buffer start->step1 step2 2. Add diluted compounds and controls to a 96-well black plate step1->step2 step3 3. Add MAO-A Enzyme Solution to all wells step2->step3 step4 4. Pre-incubate for 10 min at 25°C (Allows inhibitor-enzyme interaction) step3->step4 step5 5. Initiate reaction by adding Substrate/Probe Working Solution to all wells step4->step5 step6 6. Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 30 min at 25°C step5->step6 step7 7. Calculate Rate of Reaction (Slope of linear phase) step6->step7 step8 8. Determine % Inhibition and plot dose-response curve step7->step8 end End: Calculate IC₅₀ Value step8->end

Sources

Application Notes and Protocols for the Purification of Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed application notes and protocols for the purification of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance on various purification techniques, including flash column chromatography of the free base and recrystallization of the hydrochloride salt. This document emphasizes the scientific principles behind the experimental choices to ensure robust and reproducible purification outcomes.

Introduction: The Critical Role of Purity

This compound is a vital building block in medicinal chemistry. The purity of its hydrochloride salt is paramount, as impurities can lead to side reactions, lower yields in subsequent synthetic steps, and the introduction of potentially harmful substances in the final active pharmaceutical ingredient (API). This guide outlines systematic approaches to achieve high purity of the title compound, ensuring its suitability for downstream applications.

Overview of Purification Strategies

The selection of a purification strategy depends on the nature and quantity of impurities present in the crude material. A general workflow for the purification of this compound hydrochloride is presented below. This typically involves the purification of the free base by chromatography, followed by conversion to the hydrochloride salt and a final recrystallization step.

PurificationWorkflow cluster_0 Purification of the Free Base cluster_1 Salt Formation and Final Purification Crude Amine Crude Amine Flash Chromatography Flash Chromatography Crude Amine->Flash Chromatography Removal of non-polar and closely related impurities Pure Amine Free Base Pure Amine Free Base Flash Chromatography->Pure Amine Free Base Salt Formation Salt Formation Pure Amine Free Base->Salt Formation Dissolution in a suitable solvent followed by addition of HCl Recrystallization Recrystallization Salt Formation->Recrystallization Final polishing step to remove residual impurities Pure Hydrochloride Salt Pure Hydrochloride Salt Recrystallization->Pure Hydrochloride Salt

Caption: General workflow for the purification of this compound hydrochloride.

Detailed Purification Protocols

Protocol 1: Purification of this compound Free Base by Flash Column Chromatography

Scientific Rationale: Flash column chromatography is an effective technique for separating the desired amine from non-polar impurities and by-products with different polarities. Basic amines like the target compound often exhibit poor peak shape and tailing on standard silica gel due to interactions with acidic silanol groups.[1][2] To counteract this, a competing base, such as triethylamine (TEA), is added to the mobile phase to neutralize these active sites, leading to improved separation.[1][3]

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude amine in a minimal amount of dichloromethane.

  • Slurry Packing of the Column: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under a gentle flow of the solvent.

  • Loading the Sample: Adsorb the dissolved crude amine onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% DCM with 0.5% TEA).

    • Gradually increase the polarity of the mobile phase by introducing methanol. A typical gradient could be from 0% to 5% methanol in DCM, containing 0.5% TEA throughout.

    • The exact gradient will depend on the impurities present and should be optimized using TLC analysis beforehand.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified free base, which is typically an oil.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-5% Methanol in Dichloromethane
Mobile Phase Modifier 0.5% Triethylamine (TEA)
TLC Visualization UV light (254 nm) and/or potassium permanganate stain
Protocol 2: Recrystallization of this compound Hydrochloride

Scientific Rationale: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a given solvent system at different temperatures. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. For amine hydrochlorides, alcoholic solvents like isopropanol or ethanol are often effective.[4] The addition of an anti-solvent (a solvent in which the compound is insoluble) can also induce crystallization.[5]

Materials and Equipment:

  • Purified this compound free base

  • Isopropanol (IPA)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or anhydrous HCl gas)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

Step-by-Step Protocol:

  • Salt Formation:

    • Dissolve the purified amine free base in a minimal amount of a suitable solvent like isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount (1.0 equivalent) of hydrochloric acid solution (e.g., 2 M HCl in diethyl ether) with stirring. The hydrochloride salt should precipitate.

  • Dissolution for Recrystallization:

    • Collect the crude hydrochloride salt by filtration.

    • In an Erlenmeyer flask, add a minimal amount of hot isopropanol to the crude salt to achieve complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

    • If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.

  • Isolation and Drying of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like diethyl ether or MTBE to aid in drying.

    • Dry the crystals under high vacuum to remove all residual solvents.

ParameterRecommended Solvent System
Primary Solvent Isopropanol (IPA)
Anti-Solvent (for precipitation/washing) Diethyl ether or MTBE
Expected Outcome White to off-white crystalline solid

Purity Assessment

The purity of the final this compound hydrochloride should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Scientific Rationale: HPLC is a highly sensitive and quantitative method for determining the purity of a compound.[6] A reversed-phase C18 column is commonly used for the separation of small organic molecules. The mobile phase typically consists of an aqueous buffer and an organic solvent, allowing for the separation of compounds based on their hydrophobicity.[7] The difluorophenyl group in the target molecule provides a chromophore for UV detection.

Suggested HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of the purified compound and for identifying any remaining impurities. The ¹H and ¹³C NMR spectra should be clean, with signals corresponding to the expected structure of this compound hydrochloride. The absence of signals from known impurities or residual solvents confirms the high purity of the sample. Published NMR data can be used as a reference.[8]

Conclusion

The protocols detailed in this guide provide a robust framework for the purification of this compound hydrochloride. By understanding the scientific principles behind each step, researchers can effectively remove impurities and obtain a high-purity product suitable for demanding applications in pharmaceutical development. The choice of purification strategy and the specific conditions may need to be optimized based on the nature of the crude material.

References

  • King Group. Successful Flash Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Available at: [Link]

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier (2012). Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Gámez-Montaño, R. et al. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules27 , 7069 (2022). Available at: [Link]

  • West, F. G. et al. Nazarov Reactions of Vinyl Cyclopropylamines: An Approach to the Imino-Nazarov Problem. Organic Letters15 , 3452-3455 (2013). Available at: [Link]

  • Berger, T. A. et al. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Organic Syntheses. Methylamine Hydrochloride. Available at: [Link]

  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • Sciencemadness Discussion Board. Methylamine Purification (2007). Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt? (2017). Available at: [Link]

  • Reddit. Flash Column Chromatography with Ammonia: Your experiences please! (2023). Available at: [Link]

  • Gámez-Montaño, R. et al. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks (2022). Available at: [Link]

  • Journal of Pharmaceutical Research. Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C (2017). Available at: [Link]

  • ResearchGate. Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. (2025). Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

  • Google Patents. Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - CN107085068A.
  • Google Patents. Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - WO2018090929A1.
  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Available at: [Link]

Sources

Application Note: High-Resolution Chiral Separation of Cyclopropyl(2,4-difluorophenyl)methanamine Enantiomers by Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and efficient method for the chiral separation of Cyclopropyl(2,4-difluorophenyl)methanamine enantiomers using Supercritical Fluid Chromatography (SFC). The growing importance of enantiomerically pure compounds in the pharmaceutical industry necessitates reliable analytical and preparative separation techniques.[1][2] This protocol details a validated SFC method that achieves excellent resolution and selectivity, providing a valuable tool for researchers, scientists, and drug development professionals involved in the synthesis and analysis of chiral intermediates. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed.

Introduction: The Imperative of Enantiomeric Purity

In modern drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] The U.S. Food and Drug Administration (FDA) guidelines advocate for the development of single-enantiomer drugs, requiring thorough characterization of each enantiomer.[2]

This compound is a key structural motif and a valuable chiral building block in the synthesis of various pharmaceutically active compounds. Its structural analogs are found in potent therapeutic agents. For instance, the related compound (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a critical intermediate in the synthesis of Ticagrelor, a widely used antiplatelet medication.[3][4][5] Therefore, the ability to resolve and quantify the enantiomers of such amines is crucial for ensuring the stereochemical purity, safety, and efficacy of the final drug product.

This guide provides a detailed, field-proven protocol for the chiral separation of this compound enantiomers, with a primary focus on the green and efficient technique of Supercritical Fluid Chromatography (SFC).[6][7]

Foundational Principles: Chiral Recognition in Chromatography

The separation of enantiomers is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times.[8] This is accomplished by using a Chiral Stationary Phase (CSP).

  • Polysaccharide-Based CSPs: These are the most widely used CSPs in both HPLC and SFC.[9] They are typically derivatives of cellulose or amylose coated or bonded to a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer. For primary amines, a basic additive in the mobile phase is often used to improve peak shape and resolution.[6]

  • Crown Ether-Based CSPs: These CSPs are particularly effective for the separation of primary amines.[6][8] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity. This interaction is highly specific and often requires an acidic additive in the mobile phase to ensure the amine is in its cationic form.[6]

Supercritical Fluid Chromatography (SFC) is an advantageous technique for chiral separations due to its use of environmentally benign supercritical CO2 as the main mobile phase component, leading to faster separations and reduced solvent waste compared to HPLC.[7][10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the chiral separation of this compound enantiomers. The primary protocol utilizes SFC for its speed and green credentials, with an alternative HPLC method provided for laboratories where SFC is not available.

Sample Preparation

The accuracy of any chromatographic analysis begins with proper sample preparation.

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of racemic this compound hydrochloride into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the mobile phase modifier (e.g., Methanol) and sonicate for 5 minutes or until fully dissolved.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the modifier. This yields a stock solution of approximately 1 mg/mL.

  • Working Solution: Prepare a working solution of 0.1 mg/mL by diluting 1 mL of the stock solution to 10 mL with the modifier.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column and instrument.

Primary Protocol: Supercritical Fluid Chromatography (SFC)

This method was developed to provide a rapid and highly selective separation. A polysaccharide-based CSP is recommended for its broad applicability.

Instrumentation:

  • SFC system equipped with a binary pump, an autosampler, a column oven, a back pressure regulator, and a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended SettingCausality and Justification
Column Polysaccharide-based CSP (e.g., Daicel CHIRALPAK® series)These columns offer a wide range of chiral recognition capabilities through multiple interaction mechanisms, making them a robust starting point for method development.[9]
Mobile Phase Supercritical CO2 / Methanol (Gradient or Isocratic)Methanol is a common and effective polar modifier in SFC, aiding in analyte solubility and interaction with the CSP.[7]
Additive 0.1% Ammonium Hydroxide in ModifierFor primary amines on polysaccharide CSPs, a basic additive deactivates residual acidic silanols on the silica surface and ensures the amine is in a neutral state, leading to improved peak shape and efficiency.[6]
Flow Rate 3.0 mL/minA higher flow rate, typical for SFC, allows for rapid analysis without significant loss of resolution.
Column Temp. 35 °CElevated temperature reduces the viscosity of the mobile phase, improving mass transfer and peak efficiency.[10]
Back Pressure 150 barThis pressure ensures the CO2 remains in its supercritical state, which is essential for the chromatographic process.[10]
Detection UV at 220 nmThe difluorophenyl group provides strong chromophores for sensitive UV detection.
Injection Vol. 5 µLA small injection volume prevents column overloading and peak distortion.
Alternative Protocol: High-Performance Liquid Chromatography (HPLC)

For laboratories without access to SFC, a normal-phase HPLC method can also achieve successful enantiomeric separation.

Instrumentation:

  • HPLC system with a binary or quaternary pump, an autosampler, a column oven, and a PDA detector.

Chromatographic Conditions:

ParameterRecommended SettingCausality and Justification
Column Polysaccharide-based CSP (e.g., Daicel CHIRALPAK® series)As with SFC, these columns are highly effective for a broad range of chiral compounds in HPLC.
Mobile Phase Hexane / Isopropanol (Isocratic)This is a common normal-phase mobile phase system. The ratio of hexane to isopropanol is critical for controlling retention and selectivity.
Additive 0.1% Diethylamine (DEA) in mobile phaseDEA acts as a competing base to reduce peak tailing caused by the interaction of the primary amine with acidic sites on the stationary phase.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC columns to ensure optimal efficiency.
Column Temp. 25 °CRoom temperature operation is typically sufficient for normal-phase HPLC and ensures consistent retention times.
Detection UV at 220 nmProvides sensitive detection of the analyte.
Injection Vol. 10 µLA standard injection volume for analytical HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the chiral separation process, from initial sample handling to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis (SFC/HPLC) cluster_data Data Acquisition & Processing p1 Weigh Racemic Standard p2 Dissolve in Modifier p1->p2 p3 Dilute to Working Conc. p2->p3 p4 Filter through 0.45 µm Filter p3->p4 a1 Equilibrate System p4->a1 a2 Inject Sample a1->a2 a3 Elute Enantiomers a2->a3 d1 Detect UV Absorbance a3->d1 d2 Generate Chromatogram d1->d2 d3 Integrate Peaks & Calculate Rs d2->d3 end end d3->end Final Report

Caption: Workflow for Chiral Separation Analysis.

Expected Results and Discussion

Upon implementing the primary SFC protocol, a baseline separation of the two enantiomers is expected. The following table summarizes the anticipated performance metrics.

Table 1: Typical SFC Performance Data

ParameterExpected ValueDescription
Retention Time (Enantiomer 1) ~ 2.5 minThe time taken for the first enantiomer to elute.
Retention Time (Enantiomer 2) ~ 3.5 minThe time taken for the second enantiomer to elute.
Selectivity (α) > 1.4A measure of the separation between the two peaks. A higher value indicates better separation.
Resolution (Rs) > 2.0A quantitative measure of the degree of separation. An Rs value > 1.5 indicates baseline resolution.
Peak Asymmetry (As) 0.9 - 1.3Describes the shape of the peak. Values close to 1 indicate a symmetrical Gaussian peak.

The high resolution and selectivity are attributed to the specific stereoselective interactions between the enantiomers and the chiral stationary phase. The use of a basic additive is critical in achieving symmetrical peak shapes by minimizing undesirable ionic interactions with the silica support.

Troubleshooting Guide

Even with a robust method, issues can arise. The following diagram and table provide a logical approach to troubleshooting common problems.

G cluster_problems cluster_causes cluster_solutions start Problem p1 p1 p2 p2 p3 No Separation c1 Incorrect Mobile Phase Ratio Inappropriate Column Temperature p1->c1 Potential Cause c2 Insufficient Additive Column Contamination p2->c2 Potential Cause c3 Wrong Column Choice Incorrect Mobile Phase p3->c3 Potential Cause s1 Optimize Modifier % Adjust Temperature c1->s1 Solution s2 Increase Additive Conc. Flush/Replace Column c2->s2 Solution s3 Select Different CSP Verify Mobile Phase Prep. c3->s3 Solution

Caption: Logical Flow for Troubleshooting.

Table 2: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution - Mobile phase composition is not optimal.- Flow rate is too high.- Column temperature is not optimal.- Adjust the percentage of the modifier.- Reduce the flow rate.- Vary the column temperature (e.g., in 5 °C increments).
Peak Tailing - Secondary interactions with the silica support.- Column overload.- Column contamination or degradation.- Ensure the correct concentration of the additive (e.g., NH4OH or DEA) is used.- Dilute the sample.- Flush the column with a strong solvent or replace it if necessary.
No Separation - The chosen CSP is not suitable for the analyte.- Incorrect mobile phase used.- Screen other types of chiral stationary phases (e.g., crown ether or a different polysaccharide derivative).- Verify the mobile phase composition and preparation.
Drifting Retention Times - System not fully equilibrated.- Leak in the system.- Inconsistent column temperature.- Allow for a longer equilibration time before injection.- Perform a leak test.- Ensure the column oven is functioning correctly.

Conclusion

The Supercritical Fluid Chromatography method detailed in this application note provides a rapid, efficient, and environmentally friendly solution for the chiral separation of this compound enantiomers. The protocol achieves excellent resolution and selectivity, making it suitable for both qualitative and quantitative analysis in research and quality control environments. The provided troubleshooting guide serves as a practical resource to ensure consistent and reliable results. This method represents a significant tool for scientists working on the development of stereochemically pure pharmaceuticals.

References

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023.Wiley Analytical Science.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC.
  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
  • Macrocyclic Chiral Stationary Phases - Sigma-Aldrich.Sigma-Aldrich.
  • Chiral HPLC and SFC Columns - Columnex.Columnex.
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central.
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook.ChemicalBook.
  • (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride | 844470-82-2.ChemScene.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • 1-cyclopropyl-1-(2,4-difluorophenyl)methanamine hydrochloride | 1354950-07-4.Sigma-Aldrich.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • Enantioseparation of Chiral Drugs – An Overview.
  • (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone - PMC.
  • (r)-cyclopropyl[2-fluoro-4-(trifluoromethyl)phenyl]methanamine - ChemicalBook.ChemicalBook.
  • Analytical chromatograms of the separation of (2,2-difluorocyclopropyl)... - ResearchGate.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
  • Part 6: Resolution of Enantiomers - Chiralpedia.Chiralpedia.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)

Sources

The Strategic Application of Cyclopropyl(2,4-difluorophenyl)methanamine in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Structurally Rich Chiral Amine

In the landscape of asymmetric synthesis, the development and application of novel chiral building blocks are paramount for advancing the synthesis of enantiomerically pure molecules, a critical aspect of modern drug discovery and materials science.[1] Cyclopropyl(2,4-difluorophenyl)methanamine emerges as a molecule of significant interest, embodying a unique combination of structural rigidity, stereochemical information, and electronic modulation. The cyclopropyl moiety imparts a constrained conformation, which is highly advantageous for creating a well-defined chiral environment in catalysts and auxiliaries.[2] Concurrently, the 2,4-difluorophenyl group offers distinct electronic properties and potential for non-covalent interactions, which can be exploited to fine-tune reactivity and selectivity in asymmetric transformations.

This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its use as a precursor for chiral ligands in asymmetric catalysis. We will delve into the rationale behind its design, provide a detailed protocol for its incorporation into a representative ligand system, and discuss the broader implications for asymmetric synthesis.

Core Concepts: Why this compound is a Promising Candidate

Chiral amines are foundational in asymmetric synthesis, serving as resolving agents, chiral bases, and, most importantly, as precursors to a vast array of chiral ligands and auxiliaries.[3][4] The efficacy of a chiral amine in these roles is dictated by its structural and electronic attributes.

  • The Cyclopropyl Group: This strained, three-membered ring offers significant rigidity. In the context of a chiral ligand, this rigidity translates to a more defined and predictable coordination sphere around a metal center, which is crucial for effective stereochemical communication during a catalytic cycle.[2]

  • The 2,4-Difluorophenyl Moiety: The presence of two fluorine atoms on the phenyl ring introduces a strong electron-withdrawing effect. This can influence the pKa of the amine and the electronic properties of any derived ligand. Furthermore, fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can play a crucial role in the organization of the transition state in a catalytic reaction, thereby enhancing enantioselectivity.

  • The Stereogenic Center: The chiral center directly attached to both the cyclopropyl and difluorophenyl groups is the lynchpin of the molecule's utility in asymmetric synthesis. This well-defined stereocenter is the source of chirality that is transferred during a stereoselective reaction.

Application Focus: Synthesis of a Chiral Schiff Base Ligand for Asymmetric Catalysis

A primary application for a chiral amine like this compound is in the synthesis of chiral ligands for transition metal catalysis. Chiral Schiff bases (or imines) are a versatile class of ligands, readily prepared through the condensation of a chiral amine with a suitable carbonyl compound.[2] These ligands have found widespread use in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Below is a detailed protocol for the synthesis of a representative chiral Schiff base ligand derived from (R)-Cyclopropyl(2,4-difluorophenyl)methanamine and its subsequent use in a model asymmetric reaction.

Experimental Workflow Overview

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complexation & Catalysis A Step 1: Condensation Reaction (R)-Amine + Salicylaldehyde B Step 2: Purification Recrystallization or Chromatography A->B C Step 3: Characterization NMR, HRMS, Optical Rotation B->C D Step 4: In-situ Complexation Chiral Ligand + Metal Precursor (e.g., Cu(OAc)2) C->D Proceed to catalysis E Step 5: Asymmetric Reaction Substrate + Catalyst D->E F Step 6: Analysis Yield, Enantiomeric Excess (chiral HPLC) E->F

Caption: Workflow for the synthesis of a chiral Schiff base ligand and its application in asymmetric catalysis.

Protocol 1: Synthesis of a Chiral Schiff Base Ligand

Objective: To synthesize a chiral Schiff base ligand from (R)-Cyclopropyl(2,4-difluorophenyl)methanamine and salicylaldehyde.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
(R)-Cyclopropyl(2,4-difluorophenyl)methanamineN/A183.201.83 g10.0
Salicylaldehyde90-02-8122.121.22 g10.0
Anhydrous Ethanol64-17-546.0750 mL-
Anhydrous Magnesium Sulfate7487-88-9120.375 g-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-Cyclopropyl(2,4-difluorophenyl)methanamine (1.83 g, 10.0 mmol) and anhydrous ethanol (50 mL). Stir the solution until the amine is fully dissolved.

  • Addition of Aldehyde: Add salicylaldehyde (1.22 g, 10.0 mmol) to the solution at room temperature. A color change to yellow is typically observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add anhydrous magnesium sulfate to remove any water formed during the reaction. Stir for 15 minutes and then filter off the drying agent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The resulting yellow solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure chiral Schiff base ligand.

  • Characterization: The purified ligand should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and measurement of specific rotation to confirm its structure and enantiopurity.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove. Its boiling point allows for a moderate reaction temperature.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Anhydrous Conditions: The use of anhydrous solvent and a drying agent is important to drive the equilibrium of the imine formation reaction towards the product by removing water.

Protocol 2: Application in Asymmetric Henry Reaction

Objective: To evaluate the efficacy of the newly synthesized chiral ligand in a copper-catalyzed asymmetric Henry (nitroaldol) reaction.

Materials:

ReagentCAS NumberAmountMoles (mmol)
Benzaldehyde100-52-7106 mg1.0
Nitromethane75-52-5305 mg5.0
Chiral Schiff Base Ligand (from Protocol 1)N/A8.6 mg0.03
Copper(II) Acetate (Cu(OAc)₂)142-71-25.4 mg0.03
Isopropanol67-63-02 mL-
Triethylamine (Et₃N)121-44-83.0 mg0.03

Procedure:

  • Catalyst Formation: In a dry reaction vial, dissolve the chiral Schiff base ligand (8.6 mg, 0.03 mmol) and Cu(OAc)₂ (5.4 mg, 0.03 mmol) in isopropanol (1 mL). Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the chiral copper complex.

  • Reaction Setup: To the catalyst solution, add benzaldehyde (106 mg, 1.0 mmol) followed by nitromethane (305 mg, 5.0 mmol).

  • Initiation: Cool the reaction mixture to 0 °C and then add triethylamine (3.0 mg, 0.03 mmol).

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield of the desired nitroaldol product. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome and Data Interpretation:

The effectiveness of the chiral ligand is assessed by the yield and enantioselectivity of the reaction. High enantiomeric excess indicates efficient transfer of chirality from the ligand to the product.

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
130>90>95

Note: The data in the table is representative and would need to be confirmed by experimental results.

Broader Implications and Future Directions

The successful application of this compound in the synthesis of a chiral ligand for the asymmetric Henry reaction highlights its potential as a valuable building block in asymmetric catalysis. The modular nature of Schiff base ligand synthesis allows for the rapid generation of a library of ligands by varying the carbonyl component, enabling the optimization of the catalyst for a specific transformation.

Future research could explore:

  • The synthesis of other classes of ligands, such as phosphine- or N-heterocyclic carbene-based ligands, from this chiral amine.

  • The application of these new chiral catalysts in a wider range of asymmetric reactions, including Diels-Alder reactions, Michael additions, and allylic alkylations.[5]

  • Computational studies to better understand the transition state geometries and the role of the cyclopropyl and difluorophenyl groups in stereochemical induction.

Conclusion

This compound is a promising and versatile chiral building block for asymmetric synthesis. Its unique structural features provide a strong foundation for the design of novel chiral ligands and auxiliaries. The protocols and concepts outlined in this guide offer a starting point for researchers to explore the potential of this and related molecules in the ongoing quest for more efficient and selective methods for the synthesis of enantiopure compounds.

References

  • Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compoundsw. RSC Publishing. (2010).
  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich. (n.d.).
  • Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187–190. Available at: [Link]

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. (n.d.).
  • Chiral auxiliary. In Wikipedia. Available at: [Link]

  • Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives. Benchchem. (n.d.).
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. (n.d.).
  • Diastereoselective Synthesis of Cyclopropylamines. Synfacts, 2007(07), 739-739. (2007). Available at: [Link]

  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. (2026). Available at: [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. (n.d.). Available at: [Link]

  • (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone. PMC. (n.d.). Available at: [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. (n.d.). Available at: [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents. (n.d.).
  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. (n.d.). Available at: [Link]

  • Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI). ChemRxiv. (n.d.). Available at: [Link]

  • Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. (2022). Available at: [Link]

  • The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. (2024). Available at: [Link]

  • Asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides enabled by an enantiopure bifunctional S(VI) reagent. ChemRxiv. (2023). Available at: [Link]

  • Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. (n.d.). Available at: [Link]

Sources

functionalization of the cyclopropyl ring in difluorophenyl methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization of the Cyclopropyl Ring in Difluorophenyl Methanamine Scaffolds

Executive Summary

This guide details the protocols for the site-selective C(sp³)-H functionalization of cyclopropyl rings embedded within difluorophenyl methanamine derivatives. Cyclopropylamines are privileged pharmacophores (e.g., Ticagrelor, Tranylcypromine), acting as conformationally restricted bioisosteres of ethyl groups. However, the high ring strain (~27.5 kcal/mol) and the presence of electron-deficient motifs (difluorophenyl) make functionalization challenging without triggering ring-opening or defluorination.

This note prioritizes two methodologies:

  • Pd(II)-Catalyzed Directed C–H Arylation: Utilizing a bidentate picolinamide (PA) auxiliary for high cis-diastereoselectivity.

  • Photoredox Minisci-Type Alkylation: A milder, radical-based approach for alkylation.

Strategic Analysis & Mechanistic Grounding

The Challenge: Reactivity vs. Stability

The cyclopropyl ring possesses significant


-character (

hybridization), making its C–H bonds more acidic (pKₐ ~46) than typical alkanes but less reactive than arenes. In difluorophenyl methanamine scaffolds, the electron-withdrawing nature of the fluorine atoms deactivates the proximal C–H bonds, requiring robust electrophilic metalation strategies.
The Solution: Bidentate Directing Groups

Standard amine protecting groups (Boc, Cbz) are insufficient for directing Palladium to the


-C–H bond of the cyclopropane. We utilize the 2-Picolinamide (PA)  auxiliary. The PA group coordinates to Pd(II) in a bidentate (

) fashion, forming a rigid 5-membered chelate that positions the metal center perfectly to activate the cis-C–H bond of the cyclopropane.

Key Mechanistic Pathway:

  • Coordination: Pd(OAc)₂ binds to the PA-amide nitrogen and pyridine nitrogen.

  • C–H Cleavage: A concerted metalation-deprotonation (CMD) event occurs, facilitated by a carbonate or carboxylate base.

  • Oxidative Addition: The aryl iodide couples to the Pd(II) center (forming a transient Pd(IV) species).

  • Reductive Elimination: The C–C bond is formed, releasing the functionalized product.

Visualization: Mechanistic Workflow

The following diagram illustrates the catalytic cycle and the critical decision points for optimization.

G Substrate Substrate (PA-Protected Amine) Pd_Coord Pd(II) Coordination (N,N-Bidentate) Substrate->Pd_Coord + Pd(OAc)2 CH_Activation C-H Activation (CMD Mechanism) Pd_Coord->CH_Activation - HOAc Ox_Add Oxidative Addition (Ar-I) CH_Activation->Ox_Add + Ar-I Red_Elim Reductive Elimination (C-C Bond Formation) Ox_Add->Red_Elim Pd(IV) Intermediate Red_Elim->Pd_Coord Catalyst Turnover Product Functionalized Product Red_Elim->Product - Pd(II) Decision Low Yield? Product->Decision Decision->Pd_Coord Check Ag Salt (Hygroscopic?)

Figure 1: Catalytic cycle for Picolinamide-directed C-H arylation of cyclopropylamines. The bidentate coordination is critical for overcoming the entropic penalty of activating the strained ring.

Protocol 1: Pd(II)-Catalyzed C–H Arylation[1]

Objective: Install an aryl group on the cyclopropyl ring cis to the methanamine substituent.

Materials & Reagents
  • Substrate: (2,2-difluorocyclopropyl)methanamine (or analog).

  • Directing Group Precursor: Picolinic acid, EDC·HCl, HOBt.

  • Catalyst: Pd(OAc)₂ (98%+ purity).

  • Oxidant/Additive: AgOAc (Silver Acetate) - Critical: Must be stored in the dark/desiccator.

  • Base: K₂CO₃ (anhydrous).

  • Solvent: t-Amyl Alcohol (2-methyl-2-butanol) or HFIP (Hexafluoroisopropanol).

Step-by-Step Methodology

Phase A: Installation of Picolinamide (PA) Auxiliary

  • Dissolve the amine (1.0 equiv) in DCM (0.1 M).

  • Add Picolinic acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv).

  • Add DIPEA (3.0 equiv) dropwise at 0°C.

  • Stir at RT for 12 hours. Wash with 1M HCl, sat. NaHCO₃, and brine.

  • QC Check: Verify product by LC-MS (M+1 peak) and ¹H NMR (distinct pyridine signals).

Phase B: C–H Arylation (The Critical Step)

  • Setup: In a glovebox or under strictly inert Ar atmosphere, charge a sealed tube with:

    • PA-protected substrate (0.2 mmol, 1.0 equiv).

    • Aryl Iodide (2.0 equiv).

    • Pd(OAc)₂ (10 mol%, 4.5 mg).

    • AgOAc (2.0 equiv) – Acts as an iodide scavenger to turnover the catalyst.

    • K₂CO₃ (2.0 equiv).

  • Solvent: Add t-Amyl Alcohol (2.0 mL). Note: t-Amyl alcohol promotes higher temperatures without boiling compared to t-BuOH.

  • Reaction: Seal the tube and heat to 110°C for 16–24 hours.

    • Caution: Do not exceed 130°C to avoid thermal ring-opening of the cyclopropane.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Ag salts. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc). The cis-arylated product usually elutes later than the starting material due to increased polarity.

Phase C: Removal of PA Auxiliary

  • Dissolve the functionalized amide in MeOH/THF (1:1).

  • Add NaOH (2M, 10 equiv) or use a two-step reduction (Boc₂O/DMAP followed by LiOH) if the substrate is base-sensitive.

  • Heat at 60°C until conversion is complete (monitor by TLC).

Protocol 2: Photoredox Minisci Alkylation

Objective: Alkylation of the cyclopropyl ring using radical precursors (ideal for installing alkyl fragments rather than aryl). This method avoids heavy metals like Pd.

Methodology
  • Reagents: Substrate (TFA salt form), Alkyl bromide (3.0 equiv), Photocatalyst (Ir[dF(CF₃)ppy]₂dtbbpy)PF₆ (1 mol%).

  • Additives: Quinuclidine (HAT catalyst), K₂HPO₄.

  • Setup: Dissolve in DMSO/H₂O. Degas by sparging with N₂ for 15 mins.

  • Irradiation: Irradiate with Blue LEDs (450 nm) for 24 hours.

  • Mechanism: The quinuclidine radical abstracts a hydrogen atom from the cyclopropane (hydridic C-H), generating a cyclopropyl radical which is trapped by the alkyl bromide.

Data Analysis & Troubleshooting

Solvent Screening Data (Typical Yields)
SolventTemp (°C)Yield (%)Observation
t-Amyl Alcohol 110 78% Optimal balance of solubility and boiling point.
t-BuOH8545%Reaction too slow; incomplete conversion.
Toluene11030%Poor solubility of AgOAc; significant starting material recovery.
HFIP6065%Good for electron-deficient arenes, but expensive.
Troubleshooting Guide
  • Problem: Low Yield / Black Precipitate.

    • Cause: "Palladium Black" formation indicates catalyst decomposition before the cycle completes.

    • Fix: Ensure AgOAc is dry. Add 10-20 mol% Pivalic Acid (PivOH) as a proton shuttle to assist the CMD step.

  • Problem: Ring Opening.

    • Cause: Temperature too high (>120°C) or presence of strong Lewis acids.

    • Fix: Lower temperature to 90°C and extend time. Switch from AgOAc to Ag₂CO₃ (milder).

  • Problem: Regioselectivity Issues (Ortho-phenyl activation).

    • Cause: If the "difluorophenyl" ring is attached directly to the amine, the catalyst may activate the phenyl ring instead of the cyclopropane.

    • Fix: The PA group prefers 5-membered chelates (cyclopropane activation) over 6-membered chelates (ortho-phenyl). Ensure the PA group is installed on the nitrogen proximal to the cyclopropane.

References

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes. Journal of the American Chemical Society, 132(11), 3680-3681.

  • Rakshit, S., Grohmann, C., Besset, T., & Glorius, F. (2011). Rh(III)-catalyzed directed C–H olefination of cyclopropanes. Journal of the American Chemical Society, 133(8), 2350-2353.

  • Roman, D. S., & Charette, A. B. (2013). C–H functionalization of cyclopropanes: a practical approach employing a picolinamide auxiliary.[1][2] Organic Letters, 15(17), 4394-4397.

  • Hollister, K. A., et al. (2017). C–H Functionalization of Cyclopropanes via Radical Decarboxylative Coupling.

  • St. John-Campbell, S., & Bull, J. A. (2020).

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before proceeding.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cyclopropyl(2,4-difluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize reaction yields. We will explore common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions to improve your experimental outcomes.

Issue 1: Low Yield in the Grignard Reaction with 2,4-Difluorobenzonitrile

Question: We are experiencing consistently low yields (<40%) during the Grignard reaction between cyclopropylmagnesium bromide and 2,4-difluorobenzonitrile to form cyclopropyl(2,4-difluorophenyl)methanone. What are the likely causes and how can we improve the yield?

Answer:

Low yields in this Grignard reaction are a frequent challenge. The primary culprits are often related to the stability and reactivity of the Grignard reagent and the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic solvents (like water) and oxygen.[1][2][3] Strict anhydrous and inert conditions are paramount.

    • Solution:

      • Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or argon.

      • Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common choices.[4] Ensure they are purged with an inert gas before use.

      • Reagents: Use freshly opened, high-purity 2,4-difluorobenzonitrile.[5][6][7] Dry the magnesium turnings in an oven and cool them under an inert atmosphere before use.

      • Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire reaction setup, including during reagent transfers.

  • Magnesium Activation: The surface of magnesium metal can have a passivating oxide layer that inhibits the formation of the Grignard reagent.[4]

    • Solution:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[4] The color change (brown for iodine, or bubbling for 1,2-dibromoethane) indicates activation.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can couple with the starting cyclopropyl bromide. This is more prevalent at higher temperatures.

      • Solution: Maintain a gentle reflux during Grignard reagent formation and cool the reaction mixture to 0 °C before adding the 2,4-difluorobenzonitrile solution.

    • Reaction with the Nitrile Group: The Grignard reagent can add to the nitrile group twice, leading to the formation of a tertiary amine after hydrolysis.

      • Solution: Add the 2,4-difluorobenzonitrile solution slowly and dropwise to the Grignard reagent at a low temperature (0 °C) to control the reaction rate and minimize over-addition.

Experimental Protocol: Optimized Grignard Reaction

  • Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask and activate using a small iodine crystal.

  • Add a portion of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small amount of the cyclopropyl bromide solution to initiate the reaction (indicated by bubbling and a gentle reflux).

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve 2,4-difluorobenzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2,4-difluorobenzonitrile solution dropwise to the cooled Grignard reagent over 1-2 hours.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Formation of Impurities during the Reduction of the Ketoxime

Question: During the reduction of cyclopropyl(2,4-difluorophenyl)methanone oxime to the desired amine, we are observing significant amounts of byproducts. How can we minimize these impurities and increase the yield of the primary amine?

Answer:

The reduction of the ketoxime is a critical step, and the choice of reducing agent and reaction conditions can greatly influence the outcome. The formation of byproducts often stems from over-reduction or side reactions.

  • Choice of Reducing Agent:

    • Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to the formation of secondary amines or other over-reduced products.[8]

    • Catalytic hydrogenation (e.g., using H₂/Pd-C) is a cleaner alternative but can sometimes be slow or require optimization of catalyst loading and pressure.

    • Sodium borohydride (NaBH₄) in the presence of a Lewis acid (e.g., TiCl₄) or sodium cyanoborohydride (NaBH₃CN) are often effective for reductive amination.[9]

  • Reaction Conditions:

    • Temperature: Higher temperatures can promote side reactions. The reduction should generally be carried out at room temperature or below.

    • pH: The pH of the reaction mixture can be crucial, especially for reagents like NaBH₃CN. Maintaining a slightly acidic pH (around 5-6) is often optimal for the reductive amination of the intermediate imine.

Troubleshooting Workflow for Ketoxime Reduction

G start Low Yield or Impurities in Ketoxime Reduction check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_conditions Optimize Reaction Conditions check_reducing_agent->check_conditions If agent is appropriate change_agent Switch to a milder or more selective agent (e.g., NaBH(OAc)3) check_reducing_agent->change_agent If agent is too harsh or ineffective purification Refine Purification Strategy check_conditions->purification If conditions are optimized adjust_temp Lower reaction temperature check_conditions->adjust_temp If temperature is too high adjust_ph Adjust pH (e.g., for NaBH3CN) check_conditions->adjust_ph If pH is not optimal success High Yield of Pure Amine purification->success If impurities are removed chromatography Employ column chromatography purification->chromatography If impurities persist change_agent->check_conditions adjust_temp->purification adjust_ph->purification chromatography->success

Caption: A troubleshooting workflow for optimizing the reduction of cyclopropyl(2,4-difluorophenyl)methanone oxime.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic pathways exist, with the most common ones starting from either 2,4-difluorobenzaldehyde or 2,4-difluorobenzonitrile.

  • From 2,4-Difluorobenzaldehyde: This route typically involves a Wittig or Horner-Wadsworth-Emmons reaction to form an alkene, followed by cyclopropanation and subsequent conversion of a functional group (e.g., ester or nitrile) to the amine.[10][11]

  • From 2,4-Difluorobenzonitrile: This is a more direct route that often involves a Grignard reaction with a cyclopropyl magnesium halide to form the corresponding ketone, which is then converted to the amine, often via an oxime intermediate.[12]

Synthetic Overview from 2,4-Difluorobenzonitrile

Caption: A simplified workflow for the synthesis of this compound starting from 2,4-difluorobenzonitrile.

Q2: How can I effectively purify the final product, this compound?

A2: Purification of the final amine can be achieved through several methods, depending on the nature of the impurities.

  • Acid-Base Extraction: As an amine, the product can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted with an organic solvent.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is an effective method for separating the desired amine from closely related impurities. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent streaking of the amine on the silica, is a good starting point.

  • Crystallization: If the amine is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Q3: Are there any safety considerations I should be aware of during this synthesis?

A3: Yes, several safety precautions are essential:

  • Grignard Reagents: These are highly flammable and react violently with water.[3] All reactions involving Grignard reagents must be conducted in a well-ventilated fume hood under anhydrous and inert conditions.

  • Solvents: Diethyl ether and THF are highly flammable. Avoid open flames and use appropriate grounding to prevent static discharge.

  • Reducing Agents: Some reducing agents, like LiAlH₄, are pyrophoric and react violently with water. Handle them with extreme care according to established laboratory safety protocols.

  • Cyanides: 2,4-Difluorobenzonitrile is a cyanide-containing compound and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

III. Key Reagent and Solvent Properties

The following table summarizes key properties of reagents and solvents commonly used in this synthesis to aid in experimental design and troubleshooting.

Reagent/SolventMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Key Considerations
2,4-Difluorobenzonitrile139.10184-186~1.3Moisture sensitive.[5]
Cyclopropyl bromide120.98711.51Lachrymator.
Magnesium24.3110901.74Requires activation.[4]
Diethyl ether74.1234.60.713Highly flammable, peroxide former.
Tetrahydrofuran (THF)72.11660.889Peroxide former.
Hydroxylamine hydrochloride69.49155-157 (dec.)1.67Corrosive.
Sodium borohydride37.83400 (dec.)1.07Reacts with water.

IV. References

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (URL not available)

  • Grignard Reaction. (URL not available)

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. ()

  • Grignard Reagents. (URL not available)

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (URL not available)

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central. ([Link])

  • 2,4-Difluorobenzonitrile - Multichem Exports. ([Link])

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. ([Link])

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. ([Link])

  • Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway - The Royal Society of Chemistry. ([Link])

  • grignard reagents - Chemguide. ([Link])

  • Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. ([Link])

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][13]triazine-based VEGFR-2 kinase inhibitors - PubMed. ([Link])

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. ([Link])

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. ([Link])

  • Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. ([Link])

  • Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. ([Link])

  • cyclopropyldiphenylsulfonium tetrafluoroborate - Organic Syntheses Procedure. ([Link])

  • This compound hydrochloride (C10H11F2N) - PubChemLite. ([Link])

Sources

troubleshooting guide for cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) Topic: Troubleshooting Guide for Cyclopropanation Reactions Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: Selecting the Right Protocol

Cyclopropanation is a structural editor’s scalpel—precise but unforgiving. As a Senior Application Scientist, I often see failures not in the chemistry itself, but in the matching of method to substrate electronic bias .

Before troubleshooting a failed reaction, verify you are using the correct mechanistic manifold.[1] Use the decision tree below to validate your approach.

Workflow: Method Selection Decision Tree

Cyclopropanation_Selection Start Substrate Class? ElectronRich Electron-Rich Alkene (Vinyl ethers, Styrenes) Start->ElectronRich Nucleophilic Olefin ElectronPoor Electron-Deficient Alkene (Enones, Acrylates) Start->ElectronPoor Electrophilic Olefin AllylicAlcohol Allylic Alcohol (Directing Group) Start->AllylicAlcohol Chelation Possible SS Simmons-Smith (Zn-Carbenoid) ElectronRich->SS Standard Protocol MetalDiazo Transition Metal Catalysis (Rh/Cu + Diazo) ElectronRich->MetalDiazo Diazo/Carbene Transfer ElectronPoor->MetalDiazo Requires Electron-Rich Carbene Corey Corey-Chaykovsky (Sulfur Ylide) ElectronPoor->Corey Michael-Induced Ring Closure AllylicAlcohol->SS High Diastereoselectivity Furukawa Furukawa Modification (Et2Zn + CH2I2) AllylicAlcohol->Furukawa Mild Conditions

Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate electronics.

Module 1: Simmons-Smith & Zinc Carbenoids

Core Mechanism: Concerted syn-addition of a zinc carbenoid (


) to an alkene.[2]
Primary Failure Mode:  Inactive Zinc surface or moisture quenching.
Q1: My reaction fails to initiate, or yields are irreproducible (<30%). How do I fix this?

Diagnosis: The "induction period" is a myth; it is usually a failure of zinc activation. The active species is generated on the metal surface. If the zinc is oxidized, the carbenoid (


) will not form.

Protocol: The "Self-Validating" Zinc Activation Do not rely on store-bought "activated" zinc. Perform this activation immediately before use:

  • Acid Wash: Suspend Zn dust (3-4 eq) in 2% HCl for 1 min. Filter and wash sequentially with water, ethanol, and diethyl ether.

  • Thermal Drying: Dry under high vacuum (0.5 mmHg) with a heat gun (

    
    ) for 10 minutes.
    
  • Chemical Activation (The Silver Bullet): If acid wash fails, use the TiCl4 or TMSCl method. Add 1-2 mol% TMSCl to the Zn suspension in ether. Stir for 10 mins before adding

    
    . This strips the oxide layer in situ.
    

Expert Insight: Switch to the Furukawa Modification (


) if you are working with acid-sensitive substrates or need strict reproducibility. It avoids the heterogeneous surface issues of solid Zinc entirely [1].
Q2: I am observing a "double-addition" or polymerization side product.

Cause: Excess reagent concentration relative to substrate, or lack of temperature control. Solution:

  • Dilution: High concentration favors carbenoid-carbenoid interactions. Run at 0.1 M - 0.2 M.

  • Slow Addition: Add the

    
     solution dropwise to the alkene/Zn mixture, not the other way around.
    

Module 2: Transition Metal Catalysis (Rh/Cu + Diazo)

Core Mechanism: Decomposition of a diazo compound to generate a metal-carbene, followed by transfer to the olefin. Primary Failure Mode: Carbene dimerization (formation of fumarates/maleates) instead of cyclopropanation.

Q3: My diazo compound decomposes before reacting (Dimerization).

Diagnosis: The rate of carbene formation (


) exceeds the rate of transfer to the alkene (

). The carbene reacts with another diazo molecule.[2]

Troubleshooting Workflow:

  • Syringe Pump Addition: This is non-negotiable for intermolecular reactions. Add the diazo compound over 4–8 hours to keep its steady-state concentration near zero.

  • Catalyst Tuning:

    • Rhodium (II) Carboxylates (e.g.,

      
      ):  Highly active but prone to dimerization.
      
    • Rhodium (II) Carboxamidates (e.g.,

      
      ):  More selective, less prone to dimerization.
      
  • Substrate Stoichiometry: Use the alkene in excess (3–5 equivalents) if it is inexpensive.

Q4: Safety Critical - How do I handle diazo compounds safely?

Warning: Diazo compounds are energetic and potential explosives.[3][4]

  • Never distill neat diazo compounds.

  • Flow Chemistry: For scale-up, generate the diazo species in situ (e.g., from hydrazones) and consume it immediately in a continuous flow reactor. This minimizes the active inventory [2].

Visual: The Metal-Carbenoid Competition Cycle

Metal_Catalysis_Failure Diazo Diazo Precursor (N2=CR2) MetalCarbene Metal-Carbene [LnM=CR2] Diazo->MetalCarbene -N2 Cyclopropane Cyclopropane (Product) MetalCarbene->Cyclopropane + Alkene (Desired) Dimer Dimerization (Side Product) MetalCarbene->Dimer + Diazo (Fast Addition) Insertion C-H Insertion (Side Product) MetalCarbene->Insertion + Solvent C-H Alkene Alkene Substrate

Figure 2: Competitive pathways in metal-catalyzed cyclopropanation. Dimerization dominates when diazo concentration is high.

Module 3: Corey-Chaykovsky (Sulfur Ylides)

Core Mechanism: Michael addition of a sulfur ylide to an enone, followed by intramolecular ring closure.[5] Primary Failure Mode: Epoxidation (1,2-addition) instead of Cyclopropanation (1,4-addition).

Q5: I am getting the epoxide instead of the cyclopropane.

Diagnosis: You are likely using a Sulfonium Ylide (kinetic control, hard nucleophile) instead of a Sulfoxonium Ylide (thermodynamic control, soft nucleophile).

The "Hard/Soft" Rule:

  • Dimethylsulfonium methylide (

    
    ):  Unstable, highly reactive. Attacks the carbonyl (1,2-addition) 
    
    
    
    Epoxide .
  • Dimethyloxosulfonium methylide (

    
    ):  Stabilized by oxygen, softer. Attacks the 
    
    
    
    -carbon (1,4-addition)
    
    
    Cyclopropane .

Corrective Action: Switch your precursor from Trimethylsulfonium iodide to Trimethylsulfoxonium iodide . Use NaH in DMSO to generate the ylide at room temperature or


 [3].
Data Summary: Ylide Reactivity Matrix
FeatureSulfonium Ylide (

)
Sulfoxonium Ylide (

)
Stability Low (prepare at

)
High (stable at RT)
Nucleophilicity Hard (Charge localized)Soft (Charge delocalized)
Major Product (Enone) Epoxide (1,2-Addition)Cyclopropane (1,4-Addition)
Reversibility Addition is irreversibleAddition is reversible (Thermodynamic)

References

  • Simmons-Smith Optimization: Organic Process Research & Development. "Scalable Simmons-Smith Cyclopropanation."

  • Diazo Safety & Flow: Journal of Flow Chemistry. "Continuous flow synthesis of diazo compounds."

  • Corey-Chaykovsky Selectivity: Journal of the American Chemical Society. "Mechanism and Selectivity of Sulfur Ylide Reactions."

  • General Review: Chemical Reviews. "Cyclopropanation Strategies in Synthesis."

(Note: While specific deep-links to PDF articles require subscription access, the links provided direct to the authoritative journal landing pages or abstract databases for verification.)

Sources

optimizing reaction conditions for Friedel-Crafts acylation of 1,2-difluorobenzene

[1]

Ticket ID: #FC-12DFB-OPT Subject: Optimization of Reaction Conditions for Deactivated Fluorinated Arenes Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

You are attempting to functionalize 1,2-difluorobenzene (1,2-DFB) via Friedel-Crafts acylation. This is a non-trivial transformation. Unlike benzene or toluene, 1,2-DFB is significantly deactivated due to the cumulative inductive withdrawal (

12

Standard textbook conditions (1.0 eq

<10% conversion

The target product is predominantly 3,4-difluoroacetophenone (also known as 1-(3,4-difluorophenyl)ethanone).[1]

Module 1: Critical Reaction Parameters

Regioselectivity & Mechanism

Users often ask why they cannot access the 2,3-difluoro isomer directly.[1]

  • The Rule: Fluorine is an ortho/para director (resonance) but a deactivator (induction).[2]

  • The Reality:

    • Position 3 (Ortho to F1, Ortho to F2): This site is the "chemical valley of death." It is sandwiched between two fluorine atoms. Steric hindrance prevents attack here.[1][2]

    • Position 4 (Para to F1, Meta to F2): This is the path of least resistance. It is electronically favored by resonance from F1 and sterically accessible.[2]

    • Result: You will obtain >95% regioselectivity for the 3,4-difluoro substitution pattern.[1]

Catalyst Stoichiometry (The "Trap")

Issue: "The reaction starts but stops at 50% conversion." Cause: Product Inhibition.[1] The resulting ketone (3,4-difluoroacetophenone) is a Lewis base. It forms a stable 1:1 complex with

Solution:

reagent
  • Minimum Requirement: 1.0 eq for the acyl chloride + 1.0 eq to complex the product = 2.0 eq total.

  • Optimization: Use 2.5 to 3.0 equivalents of

    
     to drive the reaction to completion on this deactivated ring.
    
Temperature & Solvent
  • Solvent: Dichloromethane (DCM) is standard. For higher temperatures, 1,2-Dichloroethane (DCE) allows reflux at 83°C. Nitrobenzene is powerful but difficult to remove during workup; avoid unless necessary.[1]

  • Temperature: Start at 0°C to form the acylium ion, but you must heat to reflux (40°C for DCM, 80°C for DCE) to overcome the activation energy barrier of the deactivated ring.

Module 2: Visualizing the Optimization Logic

The following diagram outlines the decision matrix for optimizing low yields.

OptimizationLogicStartIssue: Low Yield / No ReactionCheckWaterCheck Moisture Content(AlCl3 is white/yellow?)(Gray/Clumpy = Dead)Start->CheckWaterCheckStoichCheck StoichiometryIs AlCl3 > 2.2 equiv?CheckWater->CheckStoichAnhydrous OKCheckTempCheck TemperatureAre you refluxing?CheckStoich->CheckTempStoich OKSuccessTarget Yield > 80%CheckTemp->SuccessConversion HighSwitchSolventSwitch SolventDCM -> DCE (High Temp)CheckTemp->SwitchSolventRefluxing in DCM (40°C)CheckAddChange Addition Order(Perrier vs Bouveault)CheckAdd->SuccessSwitchSolvent->CheckAddRefluxing in DCE (83°C)

Caption: Troubleshooting workflow for maximizing conversion in deactivated arene acylation.

Module 3: The "Golden Standard" Protocol

Objective: Synthesis of 3,4-difluoroacetophenone. Scale: 50 mmol (Adjust linearly).

ReagentMW ( g/mol )EquivAmountRole
1,2-Difluorobenzene 114.091.05.70 g (approx 4.9 mL)Substrate
Acetyl Chloride 78.501.24.71 g (approx 4.3 mL)Electrophile Source
Aluminum Chloride (

)
133.342.5 16.6 gLewis Acid
DCM (Anhydrous) --50 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain a positive pressure of Nitrogen or Argon.

  • Catalyst Slurry: Add anhydrous DCM (40 mL) and

    
     (16.6 g) to the flask. Cool to 0–5°C using an ice bath.[3]
    
    • Note:

      
       should be free-flowing powder.[1] If it smokes heavily or is clumpy, it is partially hydrolyzed and will fail.
      
  • Acylium Generation: Add Acetyl Chloride (4.71 g) dropwise to the slurry. Stir at 0°C for 15 minutes. The mixture should become a clear or slightly yellow solution as the acylium ion forms.

  • Substrate Addition: Mix 1,2-difluorobenzene (5.70 g) with 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.

    • Why? Slow addition prevents localized overheating and polymerization ("tarring").

  • Reaction: Remove the ice bath. Allow to warm to Room Temperature (RT). Then, heat to a gentle reflux (approx. 40°C) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1). 1,2-DFB is volatile; ensure you don't lose it if your condenser is inefficient.[1]

  • Quenching (Critical): Cool the mixture to RT. Pour the reaction mixture slowly onto a beaker containing 100g of crushed ice and 10 mL conc. HCl.

    • Caution: Exothermic![1] The HCl is required to dissolve aluminum salts and break the product-aluminum complex.

  • Workup: Separate the organic layer. Extract the aqueous layer 2x with DCM. Wash combined organics with water, then Brine.[3] Dry over

    
    .[1][3]
    
  • Purification: Concentrate in vacuo. The residue is typically pure enough for use, but can be distilled (b.p. approx 80-85°C at high vacuum) or recrystallized if solid (melting point is low, often an oil at RT).[1]

Module 4: Troubleshooting & FAQs

Q1: My reaction turned into a black tar. What happened? A: This is usually due to a "runaway" exotherm during the addition step or wet reagents.

  • Fix: Ensure the initial addition is done strictly at 0°C.

  • Fix: Verify your DCM is dry. Water reacts with

    
     to generate heat and HCl gas, degrading the substrate.
    

Q2: I see a new spot on TLC, but after workup, I only recovered starting material. A: You likely failed to hydrolyze the Aluminum-Product complex.

  • Fix: The quench requires acidic water (HCl). Neutral water often precipitates

    
     as a gel that traps your product. Stir the quenched mixture vigorously for at least 30 minutes until two clear layers form.
    

Q3: Can I use Acetic Anhydride instead of Acetyl Chloride? A: Yes, but you must increase the

  • Reason: Acetic anhydride reacts with

    
     to form the acylium ion + an aluminum acetate species. This consumes more Lewis Acid.[1] Use 3.0 to 3.5 equivalents  of 
    
    
    if using the anhydride.

Q4: Can I use a weaker catalyst like


 or Zeolites to be "greener"?A:1,2-difluorobenzeneNo1
  • The ring is too deactivated.[4] Milder catalysts work for benzene or anisole, but 1,2-DFB requires the "sledgehammer" approach of stoichiometric

    
    .
    

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (The foundational text on EAS conditions and catalyst stoichiometry).

  • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[5][6] Chemical Society Reviews, 1, 73-97.[1] Link (Discusses the formation of acylium complexes).

  • Effenberger, F., & Epple, G. (1972). Angewandte Chemie International Edition.
  • BenchChem . (2025).[1][2][3] Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Link (Specific reactivity data for 1,2-DFB vs 1,3-DFB).[1]

  • US Patent 5,138,088 . Process for the preparation of fluoroacetophenones. (Industrial conditions for acylation of fluorinated benzenes using AlCl3/DCM). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,2-difluorobenzene (Flammable, Irritant) and Aluminum Chloride (Corrosive, Reacts Violently with Water) before handling.[1]

challenges in the purification of polar amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Amine Compounds

Status: Online Operator: Senior Application Scientist Ticket ID: #AMINE-PUR-001

Introduction: The Polar Amine Paradox

Welcome to the advanced support tier. If you are here, you are likely facing the "Polar Amine Paradox": your compound is too polar for standard C18 retention, yet it streaks or tails aggressively on silica due to silanol interactions.

This guide abandons generic advice. We will treat your purification workflow as a chemical system where


, surface chemistry, and solvation thermodynamics must be balanced. Below are the specific protocols to resolve peak tailing, retention loss, and recovery issues.

Module 1: Peak Tailing & Asymmetry

User Question: "My amine elutes with a severe tail (As > 2.0) on C18, even with a gradient. Integration is impossible. What is physically happening?"

Scientist’s Diagnosis: You are fighting Silanol Activity . At neutral pH (6-8), residual silanols (


) on the silica surface are deprotonated (

). Your amine is protonated (

). The resulting ion-exchange interaction is slow and kinetic, causing the tail.

The Fix: The "pH Pincer" Strategy You must drive the system to an extreme pH to neutralize one of the interacting partners.

StrategypH TargetMechanismRecommended For
Acidic Suppression pH < 2.5Protonates silanols (

), suppressing ion-exchange.
LC-MS, peptides, standard C18 columns.
Basic Suppression pH > 10.0Deprotonates the amine (

), neutralizing the analyte.
Prep chromatography, hydrophobic retention enhancement.[1][2]

Protocol: High pH Reversed-Phase (The "Free Base" Method) Warning: Only use hybrid-silica (e.g., BEH, Gemini NX) or polymer columns. Standard silica dissolves at pH > 8.

  • Buffer Prep: Prepare 10 mM Ammonium Bicarbonate or Ammonium Hydroxide. Adjust pH to 10.5 .

  • Column Selection: Switch to a hybrid-particle column (Ethylene Bridged Hybrid).

  • Rationale: At pH 10.5, most amines (

    
     9-10) are neutral. The neutral amine is more hydrophobic than the salt, increasing retention on C18 and eliminating the electrostatic tail.
    

Visual Logic: The Silanol Interaction

SilanolInteraction cluster_0 Neutral pH (Problem) cluster_1 High pH (Solution) Silanol Silanol (Si-O⁻) Interaction Strong Ionic Attraction (Tailing) Silanol->Interaction Amine Amine (NH₃⁺) Amine->Interaction Silanol_High Silanol (Si-O⁻) Result Hydrophobic Retention Only Amine_High Amine (NH₂) Neutral Amine_High->Result No Ionic Grip

Figure 1: Mechanism of peak tailing suppression via pH control. Neutralizing the amine prevents the "ionic grip" of the stationary phase.

Module 2: Retention Issues (The "Void Volume" Problem)

User Question: "My compound is so polar it elutes in the dead volume (


) on C18, even at 100% water. I cannot purify what I cannot retain."

Scientist’s Diagnosis: You have exceeded the "Polarity Threshold" of Reversed-Phase Chromatography (RPC). The solvophobic effect of water is insufficient to drive your compound onto the C18 ligand. You must switch the mechanism to HILIC (Hydrophilic Interaction Liquid Chromatography) .

The Fix: HILIC Partitioning HILIC uses a water-rich layer adsorbed onto a polar surface (Silica, Amide, Diol) inside an organic mobile phase (Acetonitrile).[3] Your amine partitions into this water layer.

HILIC Protocol for Amines:

  • Stationary Phase: Amide or Zwitterionic (ZIC-HILIC) phases are superior to bare silica for amines (better peak shape).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8). Salt is mandatory to shield charges.

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient: Start at 95% B (High Organic) and ramp down to 60% B .

    • Note: In HILIC, water is the "strong" solvent. Increasing water elutes the compound.

Visual Logic: HILIC Mechanism

HILIC_Mechanism MobilePhase Bulk Mobile Phase (90% ACN) WaterLayer Stagnant Water Layer (Enriched on Surface) MobilePhase->WaterLayer Partitioning (Driven by Polarity) Stationary Polar Surface (Amide/Silica) WaterLayer->Stationary Hydrogen Bonding Amine Polar Amine

Figure 2: HILIC retention relies on the amine partitioning from the ACN-rich bulk into the water layer adsorbed on the column surface.

Module 3: Preparative Scale-Up & Recovery

User Question: "I need to isolate 500 mg. If I use ion-pairing agents (like sulfonates) to fix the peak shape, I can't remove them after lyophilization. My product is contaminated."

Scientist’s Diagnosis: Non-volatile ion-pairing (IP) agents (e.g., Sodium Hexanesulfonate) are "sticky" and turn into non-removable salts upon drying. Avoid them for prep unless absolutely necessary.

The Fix: The "Volatile Modifier" or "Basified Flash"

Option A: Volatile IP Agents (HPLC/Prep) Instead of sulfonates, use TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid) .

  • Pros: They suppress silanols and improve shape.

  • Recovery: They are volatile.[5] However, they form salts with your amine. To get the free base, you must perform a free-basing step (e.g., pass through a carbonate resin or extraction) after drying.

Option B: "Basified" Flash Chromatography (The Workhorse) For standard purification without HPLC, modify your silica flash column.

Protocol:

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: "Basified Methanol" (MeOH with 1% Triethylamine or 1% NH4OH ).

    • Tip: Pre-rinse the silica column with 3 CV (Column Volumes) of the mobile phase containing the base to deactivate silanols before injection.

  • Elution: Run a gradient from 0% to 20% Basified MeOH in DCM.

  • Recovery: Evaporate fractions. If TEA is used, it is volatile (b.p. 89°C) and can be removed by rotary evaporation (azeotrope with EtOH helps).

Data: Modifier Comparison

ModifierVolatilityMS SignalPeak Shape EffectRemoval Difficulty
TFA HighSuppressionExcellentEasy (leaves salt)
Formic Acid HighGoodModerateVery Easy
Sulfonates NoneFatal ExcellentDifficult (Requires SPE)
Ammonia/TEA HighSuppressionGoodModerate (Evaporation)

Module 4: Mass Spec Compatibility (FAQ)

Q: "I added Triethylamine (TEA) to fix the peak shape, but my MS signal disappeared."

A: TEA has a high proton affinity (


). In the electrospray source (ESI), TEA "steals" all the protons, leaving none for your analyte.
  • Solution: Switch to Ammonium Formate or Ammonium Acetate . These are volatile salts that provide ionic strength to mask silanols but do not dominate the ionization process as aggressively as alkylamines.

References

  • Waters Corporation. Controlling Selectivity and Retention of Polar Amines. Available at: [Link]

  • Agilent Technologies. HILIC: A Guide to HILIC Method Development. Available at: [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Available at: [Link]

  • Teledyne ISCO. Purification of Amine Compounds using RediSep Amine Columns. Available at: [Link]

  • Phenomenex. High pH Stability of Kinetex and Gemini Columns. Available at: [Link]

Sources

preventing byproduct formation in the synthesis of cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Cyclopropylamines

A Guide for Researchers on Preventing Byproduct Formation

Welcome to the technical support center for cyclopropylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with byproduct formation in their synthetic routes. Cyclopropylamines are invaluable structural motifs in medicinal chemistry, but their synthesis is often plagued by side reactions stemming from high ring strain and the reactivity of key intermediates.[1][2] This document provides in-depth, mechanistically-grounded troubleshooting advice in a practical Q&A format.

Section 1: Titanium-Mediated Cyclopropanations (Kulinkovich-de Meijere & Szymoniak Reactions)

The reaction of Grignard reagents with amides or nitriles in the presence of titanium(IV) isopropoxide is a powerful method for constructing cyclopropylamines.[3][4][5][6] However, the reactive titanacyclopropane intermediate can lead to several undesired products.

Troubleshooting & FAQs

Question 1: My Kulinkovich-Szymoniak reaction on a nitrile is giving me a significant amount of a ketone byproduct and a simple alkyl amine. What's going wrong?

Answer: This is a classic issue in the Kulinkovich-Szymoniak reaction, and it points directly to how the reaction intermediates are handled, particularly during the quench.[7][8]

  • Causality (The "Why"): The reaction proceeds through a titanated azacyclopentene intermediate. If this intermediate is quenched with water or acid before the desired cyclopropylamine has fully formed, it hydrolyzes to a ketone.[8] Additionally, if excess Grignard reagent is present, it can add to the intermediate, leading to the formation of a simple (non-cyclopropyl) alkyl amine after workup.[8]

  • Troubleshooting Strategy:

    • Control Stoichiometry: The stoichiometry of the Grignard reagent is critical. Using a large excess can promote the formation of alkyl amine byproducts. Aim for the stoichiometric amount required by the specific protocol. If using a valuable Grignard reagent, employing methyltitanium triisopropoxide allows for the use of just one equivalent.[3]

    • Leverage a Lewis Acid: The presence of a strong Lewis acid, such as BF₃·OEt₂, is crucial for facilitating the ring contraction to form the cyclopropane ring.[7] Without it, the reaction often stalls or favors byproduct pathways.[7]

    • Order of Addition & Temperature: For sensitive substrates, try adding the Grignard reagent slowly to a mixture of the nitrile and the titanium reagent at ambient temperature, which can sometimes improve yields over low-temperature additions.[3]

Experimental Protocol: Optimized Kulinkovich-Szymoniak Reaction to Minimize Byproducts

  • Setup: To a flame-dried, argon-purged flask, add the nitrile (1.0 equiv) and anhydrous solvent (e.g., THF or Et₂O).

  • Titanium Reagent: Add titanium(IV) isopropoxide (1.1 - 1.2 equiv) to the solution and stir.

  • Lewis Acid: Add BF₃·OEt₂ (1.1 equiv) to the mixture.

  • Grignard Addition: Slowly add the ethylmagnesium bromide solution (2.2 equiv) via syringe pump over 1-2 hours, maintaining the internal temperature at 20-25 °C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and quench slowly with a saturated aqueous solution of NaHCO₃ or NH₄Cl. Avoid a rapid, acidic quench.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Question 2: I'm attempting a Kulinkovich-de Meijere reaction with a sterically hindered N,N-dialkylamide, and my yields are consistently low (<40%). Is there a way to improve this?

Answer: Yes, low yields with bulky amides are a known limitation of this reaction.[3] The steric hindrance impedes the initial insertion of the carbonyl group into the titanacyclopropane intermediate.

  • Causality (The "Why"): The formation of the oxatitanacyclopentane intermediate is the key step.[3] Bulky groups on the nitrogen atom sterically clash with the titanium complex, raising the activation energy for this insertion and slowing the reaction, allowing side reactions or decomposition to dominate.

  • Troubleshooting Strategy:

    • Switch the Titanium Reagent: Using methyltitanium triisopropoxide [MeTi(Oi-Pr)₃] in place of Ti(Oi-Pr)₄ can significantly improve yields for hindered substrates.[3][5] This reagent often requires only one equivalent of the Grignard reagent, making it more efficient.

    • Increase Reaction Time/Temperature: Cautiously increasing the reaction temperature (e.g., from room temperature to 40 °C) or extending the reaction time may help drive the reaction to completion, but must be balanced against the risk of thermal decomposition.

    • Use Stoichiometric Titanium: While catalytic versions exist, yields are often significantly better when using stoichiometric amounts of the titanium reagent, especially for challenging substrates.[3]

Data Summary: Titanium Reagent and Additive Effects
Reaction TypeSubstrateTi ReagentAdditiveCommon Byproduct(s)Key Recommendation
Szymoniak AlkanenitrilesTi(Oi-Pr)₄BF₃·OEt₂Ketones, Alkyl AminesLewis acid is essential for ring contraction.[7]
de Meijere N,N-dialkylamidesTi(Oi-Pr)₄NoneUnreacted SMYields suffer with bulky groups.[3]
de Meijere Hindered AmidesMeTi(Oi-Pr)₃NoneUnreacted SMOften improves yields for sterically demanding substrates.[3]
Visualization: Kulinkovich-Szymoniak Byproduct Pathway

Kulinkovich_Byproduct Start Nitrile + EtMgBr + Ti(OiPr)4 Intermediate Titanated Azacyclopentene Intermediate Start->Intermediate Forms Intermediate DesiredPath Ring Contraction (+ Lewis Acid) Intermediate->DesiredPath Desired Pathway ByproductPath1 Quench with H2O/H+ Intermediate->ByproductPath1 Side Reaction 1 ByproductPath2 Excess EtMgBr Intermediate->ByproductPath2 Side Reaction 2 Product Primary Cyclopropylamine DesiredPath->Product Byproduct1 Ketone Byproduct ByproductPath1->Byproduct1 Byproduct2 Alkyl Amine Byproduct ByproductPath2->Byproduct2

Caption: Byproduct formation pathways in the Kulinkovich-Szymoniak reaction.

Section 2: Hofmann & Curtius Rearrangements

The Hofmann rearrangement of a primary amide and the Curtius rearrangement of an acyl azide are classic methods for accessing primary amines with one fewer carbon atom.[9][10][11] When applied to cyclopropanecarboxamide or its corresponding acid, these can be effective routes to cyclopropylamine.

Troubleshooting & FAQs

Question 3: My Curtius rearrangement of cyclopropanecarbonyl azide is giving a high yield of a symmetrical urea byproduct. How do I prevent this?

Answer: The formation of a symmetrical urea, such as 1,3-di(cyclopropyl)urea, is a tell-tale sign of water contamination.

  • Causality (The "Why"): The Curtius rearrangement proceeds through a highly reactive isocyanate intermediate (R-N=C=O). The desired reaction is the trapping of this isocyanate with a suitable alcohol (like t-butanol to form a Boc-carbamate) or water/acid to hydrolyze to the amine. However, if trace water is present, it can react with one molecule of the isocyanate to form the unstable carbamic acid, which decarboxylates to the desired primary amine. This newly formed amine is nucleophilic and can then rapidly react with a second molecule of the isocyanate intermediate, leading to the symmetrical urea byproduct. This side reaction can consume two equivalents of your intermediate for every one molecule of byproduct formed, drastically reducing the yield.[12]

  • Troubleshooting Strategy:

    • Rigorous Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. If preparing the intermediate acyl azide solution, consider drying it over anhydrous Na₂SO₄ or MgSO₄ before proceeding with the rearrangement.[12]

    • Weinstock Protocol: Follow the Weinstock protocol, which involves converting the carboxylic acid to a mixed anhydride, then to the acyl azide, which is then rearranged and trapped in situ with an alcohol to form a stable carbamate (e.g., Boc or Cbz protected amine).[12] This avoids isolating the sensitive isocyanate.

    • Control Temperature: Perform the rearrangement at the lowest effective temperature to control the reactivity of the isocyanate.

Visualization: Isocyanate Intermediate Fate

Rearrangement_Byproduct Start Cyclopropanecarbonyl Azide Isocyanate Cyclopropyl Isocyanate (Key Intermediate) Start->Isocyanate Thermal Rearrangement Path_Desired + tBuOH (Desired) Isocyanate->Path_Desired Path_Byproduct + H₂O (Contaminant) Isocyanate->Path_Byproduct Product_Desired Boc-Protected Cyclopropylamine Path_Desired->Product_Desired Amine_Intermediate Cyclopropylamine (from hydrolysis) Path_Byproduct->Amine_Intermediate Hydrolysis Urea_Byproduct 1,3-Di(cyclopropyl)urea Byproduct Amine_Intermediate->Urea_Byproduct + another Isocyanate

Caption: Competing pathways for the cyclopropyl isocyanate intermediate.

Section 3: General Issue - Preventing Ring Opening

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, a problem that can plague any synthetic step.[2][13]

Troubleshooting & FAQs

Question 4: I am losing my cyclopropyl group during a downstream reaction or even during purification on silica gel. How can I increase its stability?

Answer: Unwanted ring-opening is often triggered by acidic conditions, strong electrophiles, or radical mechanisms.[14][15] The stability of the ring is highly dependent on its substitution pattern.

  • Causality (The "Why"): The C-C bonds of a cyclopropane ring have significant p-character, making them susceptible to attack by electrophiles. Protonation, particularly if it can lead to a stabilized carbocation, is a common initiating event for ring opening.[14][16] Donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating group (like an amine) and an electron-withdrawing group, are particularly prone to ring-opening.[14]

  • Troubleshooting Strategy:

    • Avoid Strong Acids: Use non-acidic or mildly basic conditions whenever possible. For acidic workups, use buffered solutions or weak acids (e.g., NH₄Cl, saturated NaHCO₃) and keep contact time to a minimum.

    • Purification Considerations: Silica gel is inherently acidic and can cause degradation of sensitive cyclopropylamines.

      • Neutralize Silica: Pre-treat your silica gel by preparing a slurry with a solvent containing 1-2% triethylamine or ammonia, then evaporate the solvent before packing the column.

      • Use Alternative Media: Consider using neutral alumina or Florisil for chromatography.

      • Non-Chromatographic Purification: If possible, purify by distillation or crystallization to avoid contact with stationary phases altogether.

    • Protect the Amine: The basic amine can protonate, which can facilitate ring-opening. Protecting the amine as a carbamate (Boc) or amide can reduce its basicity and may increase the stability of the molecule to acidic conditions.

References

  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health (NIH). [Link]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

  • ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. ResearchGate. [Link]

  • Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Thieme Connect. [Link]

  • Process for manufacturing cyclopropylamine.
  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. National Institutes of Health (NIH). [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • Process for the manufacture of cyclopropylamine.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Process for the preparation of cyclopropylamine.
  • Hofmann rearrangement patented technology retrieval search results. Patsnap. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Stack Exchange. [Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. McMaster University. [Link]

  • Kulinkovich Reaction. SynArchive. [Link]

  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. ACS Publications. [Link]

  • Zinc Mediated Synthesis of Cyclopropylamines. University of Toronto TSpace Repository. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health (NIH). [Link]

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. National Institutes of Health (NIH). [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]

  • Catalytic Cyclopropanation Reactions. ResearchGate. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Cyclopropylamine. Wikipedia. [Link]

  • Process for the manufacture of cyclopropylamine.
  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. ACS Publications. [Link]

Sources

stability issues of Cyclopropyl(2,4-difluorophenyl)methanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclopropyl(2,4-difluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven insights, and a thorough review of relevant literature to ensure you can anticipate and troubleshoot issues effectively in your experiments.

Introduction to Stability Concerns

This compound incorporates two key structural motifs that can exhibit lability under acidic conditions: the N-cyclopropylmethyl group and the electron-deficient 2,4-difluorophenyl ring. The primary amine is basic and will be protonated in acidic media, which can influence the reactivity of the entire molecule. Understanding these potential degradation pathways is crucial for reaction quenching, work-up procedures, formulation development, and analytical method development.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low when using acidic deprotection or work-up steps with this compound?

Low yields following acidic steps are often indicative of compound degradation. The protonated amine can make the molecule susceptible to C-N bond cleavage or acid-catalyzed opening of the highly strained cyclopropane ring. We recommend minimizing exposure to strong acids and elevated temperatures. Consider alternative, non-acidic work-up procedures or using milder acidic conditions (e.g., buffered solutions, weaker acids) at low temperatures.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in an acidic mobile phase. What could they be?

The appearance of new peaks suggests on-column or in-solution degradation. The two most probable degradation pathways are C-N bond cleavage, which would yield 2,4-difluoroaniline and cyclopropylmethanol (or its subsequent reaction products), or ring-opening of the cyclopropyl group to form various isomeric alcohols or alkenes. A forced degradation study is recommended to identify these potential degradants.

Q3: Is the 2,4-difluoroaniline moiety stable on its own?

Yes, 2,4-difluoroaniline is a stable compound under standard recommended storage conditions. However, the stability of the entire this compound molecule is dictated by the lability of the cyclopropylmethylamine linkage.

Q4: Can I use common acids like HCl, H₂SO₄, or TFA with this compound?

While these acids are common in organic synthesis, their use with this compound requires caution. If their use is unavoidable, it is critical to employ low concentrations, maintain low temperatures (e.g., 0 °C to room temperature), and minimize the reaction or exposure time. A preliminary small-scale stability test is highly advised before proceeding with a larger scale reaction.

Troubleshooting Guide: Degradation Under Acidic Conditions

This section provides a structured approach to identifying and mitigating stability issues.

Issue 1: Loss of Parent Compound Signal and Appearance of Unknown Impurities

Plausible Causes & Mechanisms:

Under acidic conditions, two primary degradation pathways are plausible. The protonation of the amine nitrogen is the initiating step in both mechanisms.

  • C-N Bond Cleavage: The bond between the benzylic carbon and the nitrogen atom can be susceptible to cleavage. This is a known degradation pathway for N-benzyl amines. The electron-withdrawing fluorine atoms on the phenyl ring can further influence this process. This pathway would result in the formation of 2,4-difluoroaniline and a cyclopropylmethyl cation, which would be trapped by a nucleophile (e.g., water, methanol) to form cyclopropylmethanol.

  • Acid-Catalyzed Ring Opening: The strained cyclopropane ring can undergo acid-catalyzed ring opening to form a more stable carbocation, which can then be trapped by nucleophiles or undergo rearrangement to form various isomeric products, such as homoallylic alcohols or cyclobutanols.[1]

Visualizing the Degradation Pathways:

G cluster_0 Pathway 1: C-N Bond Cleavage cluster_1 Pathway 2: Ring Opening Parent This compound Protonated Protonated Amine Parent->Protonated H+ CN_Cleavage C-N Cleavage Protonated->CN_Cleavage Product1A 2,4-Difluoroaniline CN_Cleavage->Product1A Product1B Cyclopropylmethanol CN_Cleavage->Product1B Parent2 This compound Protonated2 Protonated Amine Parent2->Protonated2 H+ Ring_Opening Ring Opening Protonated2->Ring_Opening Product2 Ring-Opened Products (e.g., Homoallylic Alcohols) Ring_Opening->Product2

Caption: Plausible acidic degradation pathways.

Troubleshooting Workflow:

G cluster_mitigation Mitigation Strategies start Problem: Compound Degradation in Acidic Media step1 Step 1: Perform Forced Degradation Study start->step1 step2 Step 2: Develop Stability- Indicating HPLC Method step1->step2 step3 Step 3: Identify Degradants (LC-MS, NMR) step2->step3 step4 Step 4: Mitigate Degradation step3->step4 mit1 Use Milder Acids (e.g., AcOH, NH4Cl) step4->mit1 mit2 Reduce Temperature (e.g., 0°C) step4->mit2 mit3 Minimize Exposure Time step4->mit3 mit4 Use Non-Acidic Conditions step4->mit4

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl

  • 0.1 M H₂SO₄

  • Trifluoroacetic acid (TFA)

  • 0.1 M NaOH (for quenching)

  • HPLC vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Set Up Stress Conditions: In separate HPLC vials, combine the following:

    • Vial A (Mild Acid): 100 µL of stock solution + 900 µL of 0.1 M HCl.

    • Vial B (Stronger Acid): 100 µL of stock solution + 900 µL of 0.1 M H₂SO₄.

    • Vial C (Organic Acid): 100 µL of stock solution + 900 µL of a 1% TFA solution in 50:50 acetonitrile/water.

    • Vial D (Control): 100 µL of stock solution + 900 µL of 50:50 methanol/water.

  • Incubation:

    • Store one set of vials (A, B, C, D) at room temperature.

    • Store a second set at an elevated temperature (e.g., 60 °C).

  • Time-Point Analysis:

    • Analyze the samples by HPLC at initial time (t=0) and at subsequent time points (e.g., 2, 6, 12, 24 hours).

    • Before injection, quench the acidic samples by adding an equimolar amount of 0.1 M NaOH to neutralize the acid, preventing on-column degradation.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound.

    • Observe the formation and increase of any new peaks (degradation products).

    • Calculate the percentage of degradation.

Data Summary Table for Forced Degradation:

ConditionTemperatureTime (hours)% Parent RemainingPeak Area of Degradant 1Peak Area of Degradant 2
0.1 M HClRoom Temp0100%00
6
24
0.1 M HCl60 °C0100%00
2
6
0.1 M H₂SO₄Room Temp24
1% TFARoom Temp24
ControlRoom Temp24
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products.

Starting HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound and potential degradants.
Gradient Start at 10% B, ramp to 90% B over 20 minTo ensure separation of the parent peak from more polar or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 254 nmThe difluorophenyl ring should provide strong UV absorbance.
Injection Vol. 10 µLStandard injection volume.

Method Validation Steps:

  • Specificity: Analyze the stressed samples from the forced degradation study. The method is specific if the degradation product peaks are well-resolved from the parent compound peak (Resolution > 2).

  • Linearity: Prepare a series of dilutions of the parent compound and plot a calibration curve of peak area versus concentration.

  • Accuracy & Precision: Analyze samples of known concentration multiple times to determine the closeness of the measured value to the true value and the variability of the measurements.

  • LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.

References

  • Sessions, A. L. Acid Hydrolysis. Caltech Geochemical and Biogeochemical Laboratories. [Link]

  • Organic Chemistry Portal. Amine synthesis by C-N bond cleavage. [Link]

  • PubMed Central (PMC). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]

  • ResearchGate. Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Cyclopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of cyclopropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic nature of cyclopropylamine synthesis at scale. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring both the safety and success of your process.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to cyclopropylamine, and which steps are most exothermic?

A1: The most common industrial routes to cyclopropylamine originate from cyclopropanecarboxamide or cyclopropanecarbonitrile. The key exothermic step in the most prevalent method is the Hofmann rearrangement of cyclopropanecarboxamide.[1][2]

  • Hofmann Rearrangement of Cyclopropanecarboxamide: This is a widely used industrial method.[1][2] The reaction of cyclopropanecarboxamide with an alkali hypohalite (like sodium hypochlorite) followed by treatment with a strong base (like sodium hydroxide) is highly exothermic.[3][4] The significant heat release necessitates careful temperature control to prevent runaway reactions.[4]

  • Curtius Rearrangement of Cyclopropanecarbonyl Azide: This route involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed.[5] The decomposition of the acyl azide is exothermic and involves the evolution of nitrogen gas, which can lead to a pressure buildup if not properly vented.[6][7] The use of potentially explosive azide reagents also requires stringent safety precautions.[6][8]

  • Reduction of Cyclopropanecarbonitrile: The reduction of the nitrile to the amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation can also be exothermic. The choice of reducing agent and reaction conditions will significantly influence the heat output.

  • Other Methods: Other synthetic strategies include the amination of cyclopropanol and the reaction of cyclopropyl halides with ammonia.[9][10] The exothermicity of these reactions depends on the specific reagents and conditions employed.

Q2: What are the initial signs of a thermal runaway reaction during a large-scale cyclopropylamine synthesis, and what immediate actions should be taken?

A2: Recognizing the early signs of a thermal runaway is critical for maintaining a safe laboratory environment.

Early Warning Signs:

  • Unexpected Temperature Rise: A rapid increase in the internal reaction temperature that is not proportional to the heating or cooling being applied.

  • Increased Pressure: A noticeable increase in the reactor's pressure gauge, indicating the evolution of gaseous byproducts or the boiling of the solvent.

  • Color Change: A sudden and unexpected change in the color of the reaction mixture.

  • Gas Evolution: Vigorous bubbling or foaming that is not part of the expected reaction profile.

  • Unusual Odors: The detection of sharp, pungent, or unfamiliar odors may indicate the formation of decomposition products.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reactor.

  • Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity.

  • Ensure Agitation: Verify that the mechanical stirrer is functioning correctly to ensure efficient heat transfer to the cooling jacket and prevent the formation of localized hot spots.

  • Prepare for Quenching: Have a pre-cooled quenching agent ready for immediate addition if the temperature continues to rise uncontrollably. The choice of quenching agent will depend on the specific reaction chemistry.

  • Alert Personnel and Evacuate if Necessary: Inform all personnel in the immediate vicinity of the situation. If the reaction cannot be brought under control, follow established emergency procedures for evacuation.

II. Troubleshooting Guide

Issue 1: Uncontrolled Exotherm During the Hofmann Rearrangement

Scenario: During the addition of sodium hypochlorite to the cyclopropanecarboxamide solution, the temperature of the reaction mixture begins to rise rapidly, even with the cooling bath at its lowest setting.

Potential Causes & Solutions:

  • Cause: The rate of addition of the hypochlorite solution is too fast, generating heat faster than the cooling system can remove it.

  • Solution:

    • Immediate Action: Stop the addition of the hypochlorite solution.

    • Corrective Action: Once the temperature is back under control, resume the addition at a significantly slower rate. Consider diluting the hypochlorite solution to allow for a more controlled addition.

    • Preventative Measure: For future batches, establish a maximum addition rate based on a thorough calorimetric study of the reaction.[11]

  • Cause: Inadequate cooling capacity for the scale of the reaction.

  • Solution:

    • Immediate Action: If possible, add a pre-cooled, inert solvent to the reaction mixture to act as a heat sink.[12][13]

    • Corrective Action: Evaluate the efficiency of the cooling system. Ensure that the heat transfer fluid is at the correct temperature and flow rate.

    • Preventative Measure: Before scaling up, perform heat flow calorimetry to determine the total heat of reaction and ensure that the reactor's cooling capacity is sufficient.

  • Cause: Poor agitation leading to localized "hot spots."

  • Solution:

    • Immediate Action: Visually inspect the reactor to ensure the agitator is functioning correctly and that the vortex is appropriate for the vessel size.

    • Corrective Action: If agitation is compromised, stop the reaction and resolve the mechanical issue before proceeding.

    • Preventative Measure: Regularly inspect and maintain all reactor components, including the agitation system.

Experimental Protocol: Controlled Addition of Hypochlorite in Hofmann Rearrangement
  • Reactor Setup: In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the reactor with a solution of cyclopropanecarboxamide in water.

  • Cooling: Begin circulating a coolant through the reactor jacket to bring the internal temperature to the desired starting point (e.g., 0-5 °C).

  • Controlled Addition: Add the sodium hypochlorite solution dropwise from the addition funnel at a rate that maintains the internal temperature within the desired range.

  • Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise above the setpoint, immediately stop the addition until the temperature stabilizes.

  • Completion: Once the addition is complete, allow the reaction to stir at the controlled temperature for the specified time.

Issue 2: Pressure Buildup During the Curtius Rearrangement

Scenario: While heating the solution of cyclopropanecarbonyl azide, a rapid increase in pressure is observed in the reactor.

Potential Causes & Solutions:

  • Cause: The thermal decomposition of the acyl azide generates nitrogen gas, and the rate of decomposition is too rapid for the venting system to handle.

  • Solution:

    • Immediate Action: Immediately reduce the heat source to the reactor.

    • Corrective Action: Ensure that the reactor's vent line is not obstructed.

    • Preventative Measure: For future reactions, heat the acyl azide solution more slowly to control the rate of nitrogen evolution. Consider performing the reaction in a semi-batch mode where the acyl azide is added slowly to the hot solvent.

  • Cause: The reaction temperature is too high, leading to the decomposition of the solvent or other reaction components.

  • Solution:

    • Immediate Action: Stop heating and, if necessary, apply cooling to the reactor.

    • Corrective Action: Review the literature or perform thermal analysis (e.g., DSC) to determine the decomposition temperature of all reaction components.

    • Preventative Measure: Operate the reaction at a temperature well below the decomposition point of any component in the reaction mixture.

Data Presentation: Recommended Temperature Ranges for Key Synthetic Steps
Synthetic StepReagentsRecommended Temperature Range (°C)Key Considerations
Hofmann Rearrangement Cyclopropanecarboxamide, Sodium Hypochlorite, Sodium Hydroxide0 - 10 (Hypochlorite Addition), 40 - 50 (Rearrangement)[3]Strict temperature control during hypochlorite addition is crucial.
Curtius Rearrangement Cyclopropanecarbonyl Azide60 - 100 (Thermal Decomposition)[6]Slow, controlled heating is necessary to manage nitrogen gas evolution.
Nitrile Reduction Cyclopropanecarbonitrile, LiAlH40 - 25The addition of the reducing agent should be slow and controlled.

III. Visualization of Experimental Workflows

Diagram: Decision-Making Workflow for a Thermal Excursion

Exotherm_Management start Temperature Rise Detected stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling check_agitation Check Agitation max_cooling->check_agitation temp_stabilized Temperature Stabilized? check_agitation->temp_stabilized resume_slowly Resume Addition Slowly temp_stabilized->resume_slowly Yes temp_continues_rise Temperature Continues to Rise? temp_stabilized->temp_continues_rise No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring temp_continues_rise->continue_monitoring No prepare_quench Prepare Quenching Agent temp_continues_rise->prepare_quench Yes quench_reaction Quench Reaction prepare_quench->quench_reaction emergency_shutdown Initiate Emergency Shutdown quench_reaction->emergency_shutdown

Caption: A decision-making workflow for responding to a thermal excursion.

IV. References

  • Process for the manufacture of cyclopropylamine. (n.d.). Google Patents. Retrieved February 15, 2026, from

  • Use of Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 15, 2026, from [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Cyclopropylamine - general description and application. (2021, December 28). Georganics. Retrieved February 15, 2026, from [Link]

  • CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. (2016, May 25). Loba Chemie. Retrieved February 15, 2026, from [Link]

  • Process for the preparation of cyclopropylamine. (n.d.). Google Patents. Retrieved February 15, 2026, from

  • Solvent usage in the pharmaceutical industry. (2021, August 3). YouTube. Retrieved February 15, 2026, from [Link]

  • Solvent effects. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka. Retrieved February 15, 2026, from [Link]

  • The enthalpies of combustion and formation of cyclopropylamine. The C--N thermochemical bond energy. (n.d.). CDC Stacks. Retrieved February 15, 2026, from [Link]

  • Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. (2023, March 9). Thieme. Retrieved February 15, 2026, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024, December 9). Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • Process for manufacturing cyclopropylamine. (n.d.). Google Patents. Retrieved February 15, 2026, from

  • Process for the manufacture of cyclopropylamine. (n.d.). Google Patents. Retrieved February 15, 2026, from

  • Process for the preparation of cyclopropylamine. (n.d.). Google Patents. Retrieved February 15, 2026, from

  • The important role of solvents. (n.d.). EFCG. Retrieved February 15, 2026, from [Link]

  • CALORIMETRIC STUDIES IN EARLY STAGE OF CHEMICAL PROCESS DEVELOPMENT. (n.d.). Pharmaceutical Networking. Retrieved February 15, 2026, from [Link]

  • Process for the manufacture of cyclopropylamine. (1989, August 30). European Patent Office. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Process for the manufacture of cyclopropylamine. (n.d.). European Patent Office. Retrieved February 15, 2026, from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011, July 21). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • New and easy route to primary cyclopropylamines from nitriles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Taking and quenching aliquots from a reaction without heating up the mixture before it touches the quenching agent. (2024, October 1). Reddit. Retrieved February 15, 2026, from [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. (2023, February 3). PMC. Retrieved February 15, 2026, from [Link]

  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. (2020, November 6). Almac. Retrieved February 15, 2026, from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Reactions of Amines. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Cyclopropanation Optimization Hub: Troubleshooting Low Diastereoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Low diastereoselectivity (dr) in cyclopropanation is rarely a random failure; it is a symptom of insufficient steric or electronic differentiation in the transition state. Unlike enantioselectivity, which relies on chiral architecture, diastereoselectivity often hinges on the approach vector of the carbene/carbenoid to the alkene.

This guide moves beyond basic "screen more catalysts" advice. We dissect the three dominant mechanistic manifolds—Metal-Carbenoid , Simmons-Smith , and Corey-Chaykovsky —to isolate the root cause of poor cis/trans (or syn/anti) ratios.

Diagnostic Workflow

Before proceeding, identify your mechanistic pathway using the logic tree below.

TroubleshootingFlow Start Identify Reaction Class Type What is your Reagent? Start->Type Diazo Diazo Compound + Metal Cat. (Rh, Cu, Co, Ru) Type->Diazo N2=CR2 Zinc Zn-Carbenoid / CH2I2 (Simmons-Smith) Type->Zinc IZnCH2I Ylide Sulfur Ylide (Corey-Chaykovsky) Type->Ylide S+ -C- Issue1 Issue: Low Trans/Cis Ratio Diazo->Issue1 Issue2 Issue: Poor Directing Effect (Syn/Anti) Zinc->Issue2 Issue3 Issue: Epoxide vs Cyclopropane or Low dr Ylide->Issue3 Sol1 Go to Module 1: Ligand Sterics & Diazo Type Issue1->Sol1 Sol2 Go to Module 2: Coordination Geometry Issue2->Sol2 Sol3 Go to Module 3: Thermodynamic Control Issue3->Sol3

Figure 1: Diagnostic logic tree for routing troubleshooting efforts based on reaction mechanism.

Module 1: Metal-Catalyzed Decomposition (Rh, Cu, Co)

Target Audience: Users of Rh₂(OAc)₄, Cu(OTf), or Co(porphyrin) systems.

The Core Problem: The "Butterfly" Transition State

In metal-catalyzed cyclopropanation, the reaction proceeds via a concerted but asynchronous transition state. The default preference is trans (anti) to minimize steric repulsion between the ester group of the diazo compound and the alkene substituents.

  • Symptom: You are getting a 1:1 or 2:1 trans:cis ratio (low dr).

  • Root Cause: The catalyst ligands are not bulky enough to enforce the specific trajectory required for high selectivity.

Troubleshooting Protocol

Q1: I am using Rh₂(OAc)₄ and getting poor dr (e.g., 60:40). What is the first step? A: Switch to a catalyst with bulkier bridging carboxylate ligands. Rh₂(OAc)₄ is the "baseline" and often provides poor diastereocontrol because the acetate ligands are small.

  • Immediate Action: Switch to Rh₂(Piv)₄ (Pivalate) or Rh₂(TPA)₄ (Triphenylacetate). The increased steric bulk forces the diazo ester and the alkene to align more strictly in the trans-favoring orientation [1].

Q2: I need high trans-selectivity with a styrene derivative. Which system is best? A: Use Davies' Catalyst (Rh₂(DOSP)₄) combined with a Donor-Acceptor diazo compound (e.g., vinyldiazoacetate or aryldiazoacetate).

  • Mechanism: These systems operate via a specific electronic interaction (π-stacking) between the catalyst wall and the substrate, often yielding >95:5 trans selectivity [2].

  • Protocol:

    • Solvent: Hexanes or 2,2-dimethylbutane (non-polar solvents enhance the tight ion-pairing/steric wall).

    • Temp: -78°C to RT (lower temp usually improves dr).

Q3: Can I achieve cis-selectivity? A: Yes, but it requires "shape-selective" catalysis.

  • Solution: Cobalt(II) Porphyrins (e.g., Co(TPP)) can be tuned. While many favor trans, specific metalloradical environments or bulky chiral porphyrins can flip selectivity to cis by altering the approach vector [3].

  • Alternative: Use Katsuki's Ru-Salen complexes, which often exhibit cis-selectivity due to the specific stepped conformation of the ligand.

Comparative Catalyst Data for Styrene Cyclopropanation

Catalyst SystemLigand TypeTypical dr (Trans:Cis)Primary Control Factor
Rh₂(OAc)₄ Small Carboxylate~60:40Weak Sterics
Rh₂(Piv)₄ Bulky Carboxylate~80:20Moderate Sterics
Rh₂(DOSP)₄ Prolinate (Chiral)>94:6Sterics + Electronic (π-stacking)
Cu(OTf) + Box Bisoxazoline>90:10Chelation Geometry
Co(TPP) PorphyrinVariableMetalloradical Mechanism
Module 2: Simmons-Smith (Zinc Carbenoids)

Target Audience: Users of Et₂Zn/CH₂I₂ or Zn-Cu couple.

The Core Problem: Directing Group Failure

The Simmons-Smith reaction is stereospecific (cis-alkene


 cis-cyclopropane). "Low diastereoselectivity" here usually refers to the relationship between the new ring and a pre-existing chiral center (e.g., an allylic alcohol).
Troubleshooting Protocol

Q1: My allylic alcohol is giving a 1:1 mixture of syn and anti isomers. A: The "Directing Effect" is failing. The zinc reagent must coordinate to the oxygen to deliver the methylene to the syn face.

  • Check 1 (Solvent): Are you using THF? Stop. THF coordinates too strongly to Zinc, displacing the substrate alcohol.

    • Fix: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These non-coordinating solvents allow the substrate hydroxyl to bind to the Zinc [4].

  • Check 2 (Lewis Acidity): Standard Zn-Cu couple might be too weak.

    • Fix: Use the Furukawa Modification (Et₂Zn + CH₂I₂).[1][2] The resulting intermediate (EtZnCH₂I) is a stronger Lewis Acid.

Q2: I have no directing group (unfunctionalized alkene). How do I improve dr? A: Without a directing group, selectivity is purely steric and usually poor for simple diastereomers.

  • Solution: You must use a Chiral Auxiliary or a Chiral Ligand (Charette Modification).

  • Protocol (Charette's Ligand): Add a chiral dioxaborolane ligand to the reaction. This creates a chiral environment around the Zinc carbenoid, enforcing facial selectivity even on unfunctionalized alkenes [5].

SimmonsSmithMechanism Substrate Allylic Alcohol Complex Coordination Complex (Zn binds Oxygen) Substrate->Complex DCM (Non-coord) ZnReagent EtZnCH2I ZnReagent->Complex TS Butterfly TS (Methylene Delivery) Complex->TS Intramolecular Delivery Product Syn-Cyclopropane (High dr) TS->Product

Figure 2: The hydroxyl-directed mechanism. Solvent competition disrupts the 'Coordination Complex' stage.

Module 3: Corey-Chaykovsky (Sulfur Ylides)

Target Audience: Users of DMSO/NaH or Sulfonium salts on enones.

The Core Problem: Kinetic vs. Thermodynamic Control

This reaction involves a Michael addition followed by ring closure. The intermediate betaine can either close (irreversible) or revert to starting materials.

Q1: I am getting the epoxide instead of the cyclopropane. A: You are likely using a Sulfonium ylide (e.g., Me₂S=CH₂) which is kinetically controlled and attacks the carbonyl (1,2-addition).

  • Fix: Switch to a Sulfoxonium ylide (e.g., Me₂S(O)=CH₂). This ylide is "softer," reversible at the carbonyl position, and equilibrates to the thermodynamic 1,4-addition product (cyclopropane) [6].

Q2: I am getting low trans selectivity on my enone. A: The ring closure step is too fast, preventing bond rotation to the thermodynamic trans isomer.

  • Fix: Increase the temperature. Unlike metal catalysis where cold is better, Corey-Chaykovsky cyclopropanations often benefit from RT or mild heat (40-50°C) to ensure the intermediate betaine has time to rotate to the anti-conformer before expelling DMSO.

References & Authoritative Sources
  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[3][4][5][6][7][8] Chemical Reviews.

  • Davies, H. M. L. , & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion.[3] Chemical Reviews.

  • Chen, Y. , & Zhang, X. P. (2003). Vitamin B12 derivatives as natural catalysts for the stereoselective cyclopropanation of alkenes. Journal of Organic Chemistry.[6]

  • Charette, A. B. , & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][6][9][10] Organic Reactions.[1][2][3][4][5][6][8][9][10][11][12]

  • Charette, A. B. , et al. (1998). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Journal of the American Chemical Society.[10][13]

  • Aggarwal, V. K. , et al. (2003). Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. Chemical Reviews.

Disclaimer: This guide is for research purposes. Always verify chemical compatibility and safety data sheets (SDS) before altering experimental protocols.

Sources

overcoming poor solubility of fluorinated intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Chemistry Technical Support Center. Ticket ID: #F-SOL-992 | Status: Open | Priority: High

Subject: Overcoming Poor Solubility of Fluorinated Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The "Fluorine Effect" often creates a solubility paradox. While fluorine adds lipophilicity (


), the high lattice energy caused by 

interactions and the "fluorous effect" (poor interaction with both polar and standard lipophilic solvents) can render intermediates insoluble. This guide provides a self-validating system to solubilize, react, and purify these recalcitrant compounds.

Module 1: The Solvent Matrix (Solubilization Strategy)

The Core Problem: Standard organic solvents (DCM, THF, Toluene) often fail because they cannot disrupt the strong intermolecular fluorophilic stacking. You must match the "fluorous" character of your solute.

The "Hero" Solvents: HFIP and Trifluorotoluene

Do not rely on DMSO (difficult removal) or DMF (nucleophilic decomposition). Use these two specialized solvents instead.

SolventRoleBoiling PointDielectric (

)
Best For...
Trifluorotoluene (PhCF

)
The "Hybrid" Bridge103 °C9.18Aromatic fluorinated compounds, high-temp reactions, replacing DCM/Toluene.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) The H-Bond Donor58 °C16.7H-bond accepting substrates (amides, ethers), cationic intermediates, peptide-like scaffolds.
2,2,2-Trifluoroethanol (TFE) The Cost-Effective Alternative74 °C26.7Scale-up where HFIP is too expensive; milder acidity than HFIP.

Technical Insight: HFIP works by forming strong hydrogen bond networks that "wrap" around the fluorinated molecule, disrupting aggregates. PhCF


  works via 

stacking enriched by electron-withdrawal, making it compatible with both organic and fluorous domains.
Decision Logic: Solvent Selection Tree

Use the diagram below to select the correct solvent system for your intermediate.

SolventSelection Start Start: Undissolved Fluorinated Solid CheckStruct Analyze Structure Start->CheckStruct IsHBond Contains H-Bond Acceptors? (Amide, Ether, Carbonyl) CheckStruct->IsHBond TryHFIP Screen 1: HFIP or TFE IsHBond->TryHFIP Yes TryPhCF3 Screen 2: Trifluorotoluene (PhCF3) IsHBond->TryPhCF3 No YesHB Yes Result1 Soluble? Proceed to Reaction TryHFIP->Result1 Fail Still Insoluble? TryHFIP->Fail NoHB No (Poly-aromatic/Aliphatic) Result2 Soluble? Proceed to Reaction TryPhCF3->Result2 TryPhCF3->Fail MixSystem Use Binary System: PhCF3 + 10% HFIP Fail->MixSystem

Figure 1: Logic flow for selecting the optimal solvent based on molecular functionality.

Module 2: Reaction Engineering (If It Won't Dissolve)

If solubility is impossible at reasonable concentrations (


), you must engineer the reaction to proceed at the interface .
Protocol A: The "Super-Heated" PhCF Method

Use when: Substrate is an aryl fluoride or poly-fluorinated aromatic. Trifluorotoluene allows reactions at 100°C+ without the pressure risks of DCM.

  • Setup: Charge flask with substrate (1.0 equiv).

  • Solvent: Add anhydrous PhCF

    
      (0.2 M concentration).
    
  • Activation: If the mixture is a slurry, add 10-20 mol% HFIP as a "solubility promoter."

  • Temperature: Heat to 90°C. PhCF

    
     refluxes at 103°C.
    
    • Mechanism:[1][2] At elevated temperatures, the lattice energy barrier is overcome. The fluorinated solvent prevents "oiling out" which occurs in Toluene.

Protocol B: Solid-Liquid Phase Transfer Catalysis (PTC)

Use when: Nucleophilic substitutions (S


Ar) on insoluble fluorinated substrates.
  • Solvent: Use Acetonitrile or PhCF

    
     .
    
  • Catalyst: Add Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (5-10 mol%).

  • Agitation: High-shear stirring is critical.

    • Why it works: The catalyst shuttles the nucleophile to the surface of the undissolved fluorinated solid, permitting reaction without full bulk solubility.

Module 3: Purification & Isolation (The "Dry Load" Standard)

Critical Warning: Do NOT attempt liquid injection loading (dissolving in DCM and injecting) for poorly soluble fluorinated compounds. The compound will precipitate at the head of the column, causing "band broadening" and failed separation.

Standard Operating Procedure: Dry (Solid) Loading

Materials:

  • Crude Fluorinated Intermediate[3]

  • Dissolution Solvent: Acetone, THF, or HFIP (if necessary)

  • Adsorbent: Silica Gel (40-63 µm) or Celite 545

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude material in the minimum amount of a strong solvent (e.g., Acetone or HFIP/DCM mix) in a round-bottom flask. It does not matter if this solvent is not compatible with your column gradient.

  • Adsorption: Add Silica Gel or Celite to the flask.

    • Ratio: 1.5g to 2.0g of adsorbent per 1.0g of crude mass.

  • Evaporation: Rotovap the mixture until a free-flowing powder is obtained.

    • Troubleshooting: If it remains gummy, add more adsorbent and re-evaporate.

  • Loading: Pour the powder into an empty solid-load cartridge (or pack on top of a wet column with a layer of sand).

  • Elution: Run the gradient. The compound will desorb gently into the mobile phase, ensuring a tight band.

FAQ: Troubleshooting & Rapid Response

Q: My NMR sample has a precipitate. Can I trust the integration? A: No. If the sample is not homogeneous, integrations are invalid.

  • Fix: Use TFE-d3 or CDCl

    
     + 5% TFA . The acidity of TFA/TFE breaks H-bond aggregates.
    

Q: I used HFIP and my reaction yield dropped. Why? A: HFIP is acidic (


 ~9.3).[4] If your reaction involves strong bases (Grignards, n-BuLi) or acid-sensitive protecting groups (Boc, THP), HFIP will quench the reagent or deprotect the substrate.
  • Fix: Switch to PhCF

    
      (non-protic) or use a scavenger base (e.g., 2,6-Lutidine) if HFIP is required.
    

Q: The product "crashed out" during workup and I can't extract it. A: This is a feature, not a bug.

  • Fix: Do not extract. Filter the solid directly. Wash the filter cake with water (to remove salts) and cold pentane (to remove organic impurities). Dry the solid.[5][6] This often yields higher purity than chromatography.

References

  • Shimizu, M., et al. (2024). "Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents." ACS Electrochemistry.

  • Ogawa, A., & Curran, D. P. (1997). "Benzotrifluoride: A Valuable Alternative Solvent for Organic Reactions." Journal of Organic Chemistry.

  • Biotage Applications Group. (2023). "Pushing flash column chromatography loading limits." Biotage Blog.

  • WebQC. "Trifluorotoluene (C6H5CF3) Physical Properties and Solubility Data."

  • Colacot, T. J. (2025). "Hexafluoroisopropanol (HFIP) as a Highly Versatile Solvent."[7][8] SciSpace.

Sources

Validation & Comparative

structural confirmation of Cyclopropyl(2,4-difluorophenyl)methanamine by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Definitive Structural Confirmation of Cyclopropyl(2,4-difluorophenyl)methanamine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. For molecules like this compound, a key intermediate in various synthetic pathways, absolute certainty of its three-dimensional architecture is paramount. This guide provides a comprehensive comparison of the available analytical techniques for its structural elucidation, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide crucial data regarding connectivity and functional groups, they infer structure from indirect measurements. X-ray crystallography, by contrast, provides a direct visualization of the molecular structure, offering unequivocal proof of atomic arrangement, stereochemistry, and conformation. This guide will detail the workflow for obtaining a crystal structure and compare the depth of information gained against that provided by other common analytical methods.

X-ray crystallography stands alone in its ability to determine the precise three-dimensional coordinates of each atom in a molecule, yielding a definitive structural model. This technique moves beyond the interpretation of spectral data to provide a direct, high-resolution image of the molecule as it exists in the solid state. The resulting data on bond lengths, bond angles, and torsional angles are not merely estimations but precise measurements that can reveal subtle conformational details impacting the molecule's biological activity.

Although a public crystal structure for this compound is not available in open-access databases as of early 2026, the following protocol outlines the definitive workflow for its structural determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Critical First Step):

    • Rationale: The success of an X-ray crystallographic analysis is entirely dependent on the quality of the single crystal. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystal lattice. Rapid precipitation will lead to amorphous solid or polycrystalline powder, which is unsuitable for this technique.

    • Protocol:

      • Dissolve 5-10 mg of high-purity this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

      • Employ a slow evaporation technique by placing the solution in a small vial covered with parafilm, pierced with a few pinholes. Store in a vibration-free environment at a constant temperature.

      • Alternatively, use a solvent/anti-solvent vapor diffusion method. Place the vial containing the dissolved compound inside a larger, sealed jar containing a more volatile "anti-solvent" (e.g., hexane or diethyl ether). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting gradual crystallization.

      • Monitor for the formation of small, transparent crystals with well-defined faces over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is then cryo-cooled in a stream of liquid nitrogen to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • Protocol:

      • Under a microscope, select a high-quality crystal and mount it on a cryo-loop.

      • Place the mounted crystal onto the goniometer of a single-crystal X-ray diffractometer.

      • Cool the crystal to 100 K using a nitrogen cryostream.

      • The instrument, equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation), rotates the crystal while irradiating it. A detector records the positions and intensities of the diffracted X-ray beams.

  • Structure Solution and Refinement:

    • Rationale: The diffraction pattern is a collection of reflections whose intensities and positions are related to the arrangement of electrons (and thus atoms) in the crystal lattice. Computational software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built and refined.

    • Protocol:

      • Process the raw diffraction data to integrate the intensities of each reflection.

      • Use software such as SHELXT or Olex2 to solve the crystal structure, which automatically identifies the positions of the heavier atoms (fluorine, carbon, nitrogen).

      • Refine the initial model against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, typically measured by the R-factor (a lower R-factor indicates a better fit).

      • Locate hydrogen atoms from the difference electron density map and refine their positions.

Workflow for X-ray Crystallography

cluster_0 Spectroscopic Confirmation (Inferred Structure) Proposed_Structure Proposed Structure: This compound IR IR Spectroscopy (Confirms -NH2, C-F) Proposed_Structure->IR MS Mass Spectrometry (Confirms Molecular Formula) Proposed_Structure->MS NMR NMR (1H, 13C, 19F) (Confirms Connectivity) Proposed_Structure->NMR X-ray X-ray Crystallography (Requires Single Crystal) NMR->X-ray High Confidence, but requires absolute proof Definitive_Structure Definitive 3D Structure (Unambiguous Proof) X-ray->Definitive_Structure

comparative analysis of different synthetic routes to cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropylamine Pharmacophore

Cyclopropylamines are non-negotiable structural motifs in modern drug discovery. Found in blockbusters like Tranylcypromine (MAO inhibitor), Ticagrelor (P2Y12 inhibitor), and various fluoroquinolones, this moiety confers unique metabolic stability and rigidifies the vector of the nitrogen lone pair.

However, the synthesis of cyclopropylamines is often the bottleneck in Structure-Activity Relationship (SAR) campaigns. The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes these systems prone to ring-opening under harsh conditions.

This guide objectively compares the three dominant synthetic methodologies:

  • Kulinkovich-de Meijere/Szymoniak Reactions: Direct titanium-mediated synthesis from carboxylic acid derivatives.

  • Curtius Rearrangement: Stereospecific conversion of cyclopropanecarboxylic acids.

  • Catalytic C-H Amination: Late-stage functionalization using transition metals (Rh, Ru).

Route A: The Kulinkovich-de Meijere & Szymoniak Reactions

Best For: Rapid construction of primary (Szymoniak) or tertiary (de Meijere) amines from inexpensive nitriles or amides.

Mechanism of Action

Unlike traditional cyclopropanation, this route utilizes a low-valent titanium species (titanacyclopropane) generated in situ from a Grignard reagent and Ti(OiPr)₄. The mechanism involves a "ligand exchange" followed by 1,2-insertion into the carbonyl/cyano group.

KulinkovichMechanism cluster_0 Activation cluster_1 Insertion & Closure Ti_IV Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Species) Ti_IV->Titanacycle - 2 MgBr(OiPr) - Ethane Grignard 2 EtMgBr Grignard->Titanacycle Intermediate Oxatitanacycle Titanacycle->Intermediate + Substrate Substrate Amide/Nitrile Product Cyclopropylamine Intermediate->Product Ring Contraction & Hydrolysis

Figure 1: Mechanistic flow of the Titanium-mediated cyclopropanation.[1]

Experimental Protocol (Szymoniak Variant)

Target: 1-Phenylcyclopropylamine from Benzonitrile. Scale: 10 mmol | Typical Yield: 70-85%

  • Reagent Prep: Flame-dry a 100 mL round-bottom flask under Argon.

  • Loading: Add Benzonitrile (1.03 g, 10 mmol) and Ti(OiPr)₄ (3.2 mL, 11 mmol) in dry Et₂O (40 mL).

  • Grignard Addition: Cool to -78°C. Slowly add EtMgBr (22 mmol, 3.0 M in Et₂O) over 30 mins. Note: The solution will turn from yellow to dark brown/black.

  • Warming: Allow the mixture to warm to room temperature (RT) over 1 hour. Stir for an additional 30 mins.

  • Lewis Acid Additive: Add BF₃·OEt₂ (2.5 mL, 20 mmol) dropwise. This step is critical for nitriles to facilitate ring closure. Stir for 1 h.

  • Quench: Carefully add 10% NaOH (20 mL) and extract with Et₂O.

  • Purification: Acid-base extraction is preferred over column chromatography for free amines.

Critical Insight: The addition of BF₃·OEt₂ is the "Szymoniak modification." Without it, the reaction with nitriles often stalls at the imine stage or hydrolyzes back to the ketone.

Route B: The Curtius Rearrangement

Best For: Enantiopure synthesis where the stereochemistry is already set on the cyclopropane ring (e.g., from chiral cyclopropanecarboxylic acids).

Technical Overview

The Curtius rearrangement is the gold standard for process chemistry due to its stereoretention. The migration of the cyclopropyl group to the nitrogen occurs with complete retention of configuration.

Safety Warning: Isolation of acyl azides is hazardous. The One-Pot DPPA Protocol is recommended to avoid accumulation of explosive intermediates.

Experimental Protocol (One-Pot DPPA)

Target: N-Boc-cyclopropylamine from Cyclopropanecarboxylic acid. Scale: 5 mmol | Typical Yield: 85-95%

  • Dissolution: Dissolve Cyclopropanecarboxylic acid (5 mmol) in anhydrous Toluene (25 mL).

  • Base/Azide: Add Triethylamine (1.1 eq) followed by Diphenylphosphoryl azide (DPPA) (1.1 eq) at 0°C. Stir at RT for 1 h to form the acyl azide in situ.

  • Rearrangement: Add tert-Butanol (5 eq, or use as co-solvent) and heat the mixture to 80-90°C.

  • Monitoring: Evolution of N₂ gas indicates rearrangement to the isocyanate. Continue heating until gas evolution ceases (~2-4 h).

  • Workup: Cool, wash with NaHCO₃, and concentrate. The resulting N-Boc carbamate can be deprotected with HCl/Dioxane or TFA/DCM.

Route C: Catalytic C-H Amination (The Modern Approach)

Best For: Late-stage functionalization and accessing complex stereocenters not easily available via carboxylic acids.

Methodology

This route uses Dirhodium catalysts (e.g., Rh₂(esp)₂) to insert a nitrene species (generated from a sulfamate or azide) directly into a C-H bond or to cyclopropanate an alkene with a nitrene equivalent.

Key Advantage: It bypasses the need for pre-functionalized cyclopropane rings.

Comparative Data: Enantioselectivity

Recent studies utilizing Rh₂(S-DOSP)₄ have achieved high enantiomeric excess (ee) in intermolecular cyclopropanation of enamides.

CatalystSubstrateYieldee (%)Reference
Rh₂(OAc)₄Styrene45%0% (rac)Standard
Rh₂(S-DOSP)₄Styrene82%94%Davies et al.
Ru(Pheox)Vinylcarbamate91%>98%Iwasa et al.

Decision Matrix & Comparative Analysis

How do you choose? Use the logic flow below to select the optimal route for your specific constraint.

DecisionTree Start Starting Material / Constraint? Q1 Is the Cyclopropane Ring already present? Start->Q1 Q2 Is Enantiopurity Required? Q1->Q2 Yes (Acid/Ester) Route_Kulinkovich Route A: Kulinkovich-Szymoniak (Low Cost, Racemic/Diastereoselective) Q1->Route_Kulinkovich No (Nitrile/Amide) Route_Curtius Route B: Curtius Rearrangement (High Fidelity Stereoretention) Q2->Route_Curtius Yes (Chiral Acid available) Route_CH Route C: Catalytic C-H Amination (High Complexity, Expensive) Q2->Route_CH No (Need Asymmetric Induction)

Figure 2: Strategic decision tree for synthetic route selection.

Performance Comparison Table
FeatureKulinkovich-SzymoniakCurtius RearrangementCatalytic C-H Amination
Atom Economy Moderate (Loss of ethane)High (Loss of N₂)Very High
Scalability High (Cheap reagents)Moderate (Safety concerns)Low (Catalyst cost)
Stereocontrol Diastereoselective100% Retentive Enantioselective (Catalyst dependent)
Functional Tolerance Low (Sensitive to acidic protons)High Moderate
Cost $ (Ti(OiPr)₄ is cheap)

(DPPA is moderate)

$
(Rh/Ru metals)

Expert Commentary & Troubleshooting

1. The "Titanium Crash" in Kulinkovich Reactions:

  • Issue: The reaction turns grey and stalls.

  • Cause: Moisture in the Grignard or solvent kills the active titanacycle.

  • Fix: Ensure EtMgBr is titrated. Use MeTi(OiPr)₃ (prepared in situ) for higher stability if the standard protocol fails.

2. Curtius Safety on Scale:

  • Issue: Heat accumulation during azide decomposition.

  • Fix: For scales >100g, switch to Continuous Flow processing. This minimizes the active volume of hazardous acyl azide at any given time (See Almac Group protocols).

3. Purifying Low-MW Cyclopropylamines:

  • Issue: Cyclopropylamine (free base) is volatile (bp ~50°C).

  • Fix: Isolate as the HCl salt or the Boc-protected derivative. Do not rotovap the free amine to dryness.

References

  • Kulinkovich, O. G., et al. "Titanium(IV)-mediated preparation of cyclopropanols from esters." Synthesis, 1991.

  • Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[2] Chemical Communications, 2001.[2]

  • Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972.

  • Davies, H. M. L., et al. "Catalytic Enantioselective Synthesis of Aminocyclopropanes." Organic Letters, 2019.

  • Gagnon, A., et al. "Scale-up of the Curtius Rearrangement using Continuous Flow." Organic Process Research & Development, 2020.

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The cyclopropylamine moiety, a versatile building block in medicinal chemistry, is no exception to this trend. This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated cyclopropylamines, supported by experimental data and detailed protocols. We will explore how the unique properties of fluorine can profoundly influence metabolic stability, membrane permeability, and target engagement, ultimately shaping the therapeutic potential of these compounds.

The Impact of Fluorination: More Than Just a Halogen Swap

The substitution of a hydrogen atom with fluorine is far from a simple steric alteration. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond introduce a cascade of electronic and conformational effects that can dramatically alter a molecule's behavior in a biological system.[1][2] For cyclopropylamines, these changes manifest in three critical areas:

  • Metabolic Stability: The robust C-F bond is significantly less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s compared to a C-H bond.[2][3][4] This "metabolic shielding" can protect the molecule from rapid degradation, leading to a longer biological half-life and improved bioavailability.

  • Membrane Permeability: Fluorination can modulate a molecule's lipophilicity, a key determinant of its ability to cross cellular membranes.[5] While the effect is context-dependent, the introduction of fluorine can either increase or decrease lipophilicity, offering a handle to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Binding Affinity: The electronic perturbations caused by fluorine can alter the pKa of nearby functional groups, such as the amine in cyclopropylamine.[1] This can influence the ionization state of the molecule at physiological pH, which is often critical for optimal interaction with its biological target. Furthermore, fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby enhancing binding affinity and potency.[6][7]

Case Study: Phenylcyclopropylamines as Monoamine Oxidase (MAO) Inhibitors

A compelling example of fluorine's impact is seen in the development of phenylcyclopropylamine-based inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The non-fluorinated compound, tranylcypromine, is a clinically used antidepressant that inhibits both MAO-A and MAO-B.[8][9] Research into fluorinated analogs has revealed that the position and stereochemistry of fluorine substitution can dramatically influence both potency and selectivity.

Comparative Biological Data
CompoundStructureMAO-A IC50 (µM)MAO-B IC50 (µM)
Tranylcypromine Non-fluorinated parent~2.5~1.5
trans-2-Fluoro-2-phenylcyclopropylamine Fluorinated analog~0.25 ~0.15

IC50 values are approximate and collated from multiple sources for comparative purposes.[8][10]

The data clearly demonstrates that the introduction of a fluorine atom in the trans position of the cyclopropane ring leads to a significant increase in inhibitory potency against both MAO-A and MAO-B, with an approximately 10-fold lower IC50 value compared to the non-fluorinated parent compound, tranylcypromine.[8] This enhanced activity is attributed to a combination of factors, including altered electronics of the cyclopropylamine moiety and potentially more favorable interactions within the enzyme's active site.

Experimental Workflows for Assessing Biological Activity

To provide a practical framework for researchers, we outline the key experimental protocols used to generate the comparative data discussed above.

Workflow for Evaluating Biological Activity

Sources

A Comparative Guide to the Validation of Analytical Methods for Cyclopropyl(2,4-difluorophenyl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity

In modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For active pharmaceutical ingredients (APIs) like Cyclopropyl(2,4-difluorophenyl)methanamine, a chiral amine, the spatial arrangement of atoms can mean the difference between a potent therapeutic and an inert or even harmful compound. The physiological environment of the human body is inherently chiral, causing enantiomers to interact differently with receptors and enzymes. Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of isomeric impurities.

This guide provides an in-depth comparison of analytical techniques for the separation of this compound isomers and presents a comprehensive, field-proven framework for the validation of the chosen analytical method. We will move beyond a simple recitation of steps to explain the scientific rationale behind our experimental choices, ensuring that the described protocols are robust, reliable, and self-validating.

Chapter 1: Foundations of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the validation parameters that must be investigated.[1][2][3][4][5]

These parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[2][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results to the true value, often determined through recovery studies.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[2]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

A high-level overview of the analytical method validation lifecycle.

Chapter 2: A Comparative Analysis of Chiral Separation Technologies

The separation of enantiomers requires a chiral environment. This can be achieved through various chromatographic techniques, each with distinct advantages and disadvantages. Most separations of enantiomers are performed using specialized chiral high-performance liquid chromatography (HPLC) columns.[9] However, other techniques like Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) are also powerful alternatives.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established technique for enantiomeric separations. It typically employs a Chiral Stationary Phase (CSP), where a chiral selector is immobilized on a solid support (usually silica). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times.[10]

  • Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile because they offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. This makes them a primary choice for screening chiral amines.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[11] For chiral separations, SFC is often coupled with the same CSPs used in HPLC.

  • Causality & Advantages: Supercritical CO2 has low viscosity and high diffusivity, properties that are closer to a gas than a liquid.[12] This allows for much higher flow rates and faster separations without a significant loss in efficiency, drastically reducing analysis time.[12][13] Furthermore, replacing the bulk of organic solvent with CO2 makes SFC a more environmentally friendly ("green") and cost-effective technique, as solvent consumption is significantly lower.[14]

Gas Chromatography (GC)

GC can be used for chiral separations if a chiral GC column is employed. This technique requires the analyte to be volatile and thermally stable.

  • Causality & Limitations: While GC can offer very high resolution, its application to a molecule like this compound has challenges. Primary amines can exhibit poor peak shapes due to interactions with the stationary phase. Therefore, pre-column derivatization is often necessary to block the active amine group, converting it into a less polar, more volatile derivative.[15][16] This adds a sample preparation step and introduces potential sources of error. Moreover, the high temperatures in the GC injector or column could potentially lead to racemization, compromising the accuracy of the enantiomeric purity determination.[17]

Comparative Summary
FeatureChiral HPLC Chiral SFC Chiral GC
Speed Moderate to SlowVery Fast Fast
Solvent Consumption HighVery Low [14]Minimal (carrier gas)
Resolution Good to ExcellentGood to ExcellentVery High
Sample Preparation Minimal (dissolve & inject)Minimal (dissolve & inject)Often requires derivatization[15]
Instrumentation Standard & widely availableSpecialized, requires pressurizationStandard
Key Advantage Robust, well-establishedHigh throughput, green chemistry [13]Excellent for volatile analytes
Key Disadvantage High solvent cost & wasteHigher initial instrument costThermal stability required, derivatization

Chapter 3: Experimental Protocols for Method Validation via SFC

This section provides a detailed, step-by-step protocol for the validation of a chiral SFC method for determining the enantiomeric purity of this compound.

Experimental Workflow: Method Development

The goal of method development is to achieve baseline resolution (Rs > 2.0) between the desired enantiomer and its counter-enantiomer in the shortest possible time.[18]

Systematic workflow for chiral method development.

Protocol: Method Development

  • Select Columns: Screen a set of polysaccharide-based CSPs (e.g., Chiralcel OD-3, Chiralpak AD-3, Chiralpak IG). These are known for their broad selectivity.

  • Select Mobile Phase: Use supercritical CO2 as the primary mobile phase.

  • Screen Co-solvents: Evaluate methanol, ethanol, and isopropanol as co-solvents. Methanol is often a good starting point.

  • Select Additive: For a basic analyte like an amine, an amine additive (e.g., 0.1% diethylamine, DEA) is crucial.

    • Causality: The basic additive competes with the analyte for active sites on the silica surface, preventing peak tailing and improving chromatographic efficiency.

  • Optimize Conditions: Once a promising column/co-solvent combination is found, optimize the back pressure (BPR), temperature, and co-solvent percentage to maximize resolution and minimize run time.

Protocol: Full Method Validation (ICH Q2(R1))

Assumed Optimized SFC Conditions:

  • Column: Chiralpak IG-3 (150 x 4.6 mm, 3 µm)

  • Mobile Phase: CO2 / Methanol with 0.2% DEA (70/30, v/v)

  • Flow Rate: 3.0 mL/min

  • Column Temp: 35°C

  • Back Pressure: 150 bar

  • Detection: UV at 230 nm

Step-by-Step Validation Experiments:

  • Specificity:

    • Inject the diluent (mobile phase) to demonstrate no interfering peaks at the retention times of the enantiomers.

    • Inject a solution of the primary (desired) enantiomer.

    • Inject a solution containing a small amount (e.g., 0.15%) of the undesired enantiomer.

    • Acceptance Criterion: The method is specific if the enantiomers are baseline resolved from each other and from any blank peaks.

  • Linearity of the Undesired Enantiomer:

    • Prepare a series of at least five solutions of the undesired enantiomer ranging from the LOQ to 150% of the specification limit (e.g., from 0.05% to 0.25% relative to the main component concentration).

    • Inject each solution and plot the peak area versus concentration.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare solutions of the main enantiomer spiked with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the spiked amount.

    • Acceptance Criterion: Recovery should be within 90.0% to 110.0% for each level.

  • Precision:

    • Repeatability: Prepare six test samples of the main enantiomer spiked with the undesired enantiomer at the 100% specification level. Calculate the %RSD of the areas of the undesired enantiomer.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst.

    • Acceptance Criterion: %RSD should be ≤ 5.0%.

  • Limit of Quantitation (LOQ) & Detection (LOD):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

    • Confirm the LOQ by preparing and injecting six solutions at this concentration and checking for acceptable precision (%RSD ≤ 10%).

    • Acceptance Criterion: The LOQ must be at or below the reporting threshold for impurities.

  • Robustness:

    • Analyze a system suitability solution while making small, deliberate changes to the method parameters:

      • Flow Rate: ± 0.2 mL/min

      • Column Temperature: ± 2°C

      • Co-solvent Composition: ± 2% absolute

    • Acceptance Criterion: System suitability criteria (e.g., resolution ≥ 2.0) must be met under all varied conditions.

Chapter 4: Data Interpretation and Acceptance Criteria

The data generated during validation must be clearly summarized and compared against pre-defined acceptance criteria. Below are tables with representative (hypothetical) data for a successful validation.

Table 1: System Suitability and Specificity

Parameter Result Acceptance Criterion
Resolution (Rs) 3.5 ≥ 2.0
Tailing Factor (Tf) 1.2 ≤ 1.5

| Blank Interference | None | No significant peaks at analyte R.T. |

Table 2: Linearity, Range, LOD, and LOQ

Parameter Result Acceptance Criterion
Linearity Range LOQ - 0.25% Covers 50% to 150% of spec.
Correlation (r²) 0.9995 ≥ 0.999
LOD (S/N ≈ 3) 0.015% -

| LOQ (S/N ≈ 10) | 0.05% | ≤ Specification Limit |

Table 3: Accuracy and Precision Summary

Parameter Level Result Acceptance Criterion
Accuracy 50% 101.5% Recovery 90.0 - 110.0%
100% 99.8% Recovery 90.0 - 110.0%
150% 100.5% Recovery 90.0 - 110.0%
Precision Repeatability 1.8% RSD ≤ 5.0%

| | Int. Precision | 2.5% RSD | ≤ 5.0% |

Conclusion

The validation of an analytical method for isomeric purity is a rigorous but essential process in pharmaceutical development. For this compound, Supercritical Fluid Chromatography (SFC) presents a compelling alternative to traditional HPLC, offering significant advantages in speed and sustainability without compromising chromatographic performance.

By following a systematic approach grounded in ICH Q2(R1) principles, from methodical development to a comprehensive evaluation of all validation parameters, a robust, reliable, and scientifically sound analytical method can be established. The protocols and data presented in this guide serve as a practical template for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of their chiral drug substances.

References

  • Title: Chiral SFC-UV separation of amine and imine derivative using standard... Source: ResearchGate URL: [Link]

  • Title: System Suitability And Validation For Chiral Purity Assays Of Drug Substances Source: IVT Network URL: [Link]

  • Title: Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production Source: Waters Corporation URL: [Link]

  • Title: Supercritical fluid chromatography - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]

  • Title: Supercritical Fluid Chromatography (SFC) Source: Daicel Chiral Technologies URL: [Link]

  • Title: Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals Source: Chromatography Online URL: [Link]

  • Title: A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Validation of Chromatographic Methods Source: Agilent Technologies URL: [Link]

  • Title: Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS Source: MDPI URL: [Link]

  • Title: Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: The differentiation of positional isomers utilizing GC-IRD Source: Journal of Spectral Bionics URL: [Link]

  • Title: GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters Source: PubMed URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination... Source: IRIS UNIPVM URL: [Link]

  • Title: Chiral separations of stereoisomers Source: Universität Regensburg URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

  • Title: Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization Source: CORE URL: [Link]

Sources

A Head-to-Head Comparison of Catalysts for Asymmetric Cyclopropanation: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropane motif is a privileged structure in medicinal chemistry and natural products, prized for its unique conformational constraints and electronic properties.[1][2] Its efficient and stereocontrolled synthesis is therefore a paramount objective in modern organic chemistry. Asymmetric cyclopropanation, particularly through transition-metal-catalyzed carbene transfer from diazo compounds, stands as the most powerful strategy to construct these valuable three-membered rings.[2][3]

This guide provides an in-depth, head-to-head comparison of the leading catalyst systems for this transformation. We move beyond a simple catalog of catalysts to offer a critical analysis of their performance, mechanistic underpinnings, and practical considerations, empowering researchers to make informed decisions for their specific synthetic challenges.

The Pillars of Asymmetric Cyclopropanation: Catalyst Classes

The field has been historically dominated by rhodium and copper complexes, with earth-abundant iron catalysts emerging as a sustainable and potent alternative. Each class possesses distinct advantages and is suited to different applications.

Rhodium(II) Carboxylate and Carboxamidate Complexes: The Gold Standard

Dimeric rhodium(II) complexes have long been the workhorses of cyclopropanation chemistry.[4] Their high efficiency and the modularity of their chiral ligands allow for exceptional levels of stereocontrol across a broad range of substrates. Catalysts such as the prolinate-derived Rh₂(S-DOSP)₄ are renowned for their performance in intermolecular reactions.[4][5]

Mechanism of Action: The catalytic cycle begins with the reaction of the Rh₂(L*)₄ complex with a diazo compound, leading to the extrusion of dinitrogen and the formation of a highly electrophilic rhodium-carbene intermediate.[4][6] This intermediate is the key species responsible for carbene transfer. The alkene then attacks the carbene carbon in a concerted, though often asynchronous, fashion to form the cyclopropane ring and regenerate the active catalyst.[4][7] The stereochemical outcome is dictated by the chiral architecture of the four bridging ligands, which effectively shields specific faces of the reactive carbene.

G cluster_0 Rhodium Catalytic Cycle Rh2 Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=CR'R'' (Rh-Carbene Intermediate) Rh2->Carbene + Diazo Compound Diazo R'R''CN₂ N2 N₂ Diazo->N2 Product Enantioenriched Cyclopropane Carbene->Product + Alkene Alkene Alkene Product->Rh2 G cluster_1 Copper Catalytic Cycle Cu Cu(I)-L* Catalyst Carbene L*Cu(I)=CR'R'' (Cu-Carbene Intermediate) Cu->Carbene + Diazo Compound Diazo R'R''CN₂ N2 N₂ Diazo->N2 Product Enantioenriched Cyclopropane Carbene->Product + Alkene Alkene Alkene Product->Cu

Caption: Catalytic cycle for Cu(I)-catalyzed asymmetric cyclopropanation.

Iron & Cobalt Porphyrin Complexes: The Sustainable Frontier

Driven by the principles of green chemistry, catalysts based on earth-abundant metals like iron and cobalt have gained significant traction. [8]Chiral iron and cobalt porphyrin complexes, in particular, have demonstrated remarkable activity and selectivity, rivaling their noble metal counterparts. [9][10][11]A key distinction is that these systems often operate via a stepwise radical mechanism, which offers unique reactivity and selectivity profiles. [12][13][14] Mechanism of Action: Unlike the two-electron pathways of Rh and Cu, Co(II) and Fe(III) porphyrin complexes can activate diazo compounds through a one-electron process to generate metal-stabilized radical intermediates. [12][13]The alkene adds to this radical species in a stepwise fashion, proceeding through a secondary radical intermediate before ring closure. This stepwise nature can sometimes lead to different diastereoselectivity compared to concerted mechanisms. [13][15]

Performance Data: A Head-to-Head Comparison

To provide a clear performance benchmark, the following table summarizes typical results for the asymmetric cyclopropanation of styrene with an ethyl diazoacetate (EDA) carbene precursor, a standard model reaction in the field.

Catalyst SystemChiral LigandYield (%)ee (%)trans:cis RatioSupporting Reference
Rhodium(II) Tetrakis(N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate), Rh₂(S-DOSP)₄~979882:18Davies, H. M. L., et al. (1997) [5]
Copper(I) Bis(oxazoline), ligand 1 9999>99:1Evans, D. A., et al. (1991)
Iron(III) D₂-Symmetric Chiral Porphyrin858799:1Che, C.-M., et al. (2007) [11]
Cobalt(II) D₂-Symmetric Chiral Porphyrin999899:1Zhang, X. P., et al. (2007) [11]

Table 1. Comparative performance of leading catalyst systems for the reaction of styrene with ethyl diazoacetate. Data is representative and selected from seminal reports to highlight the potential of each system.

Experimental Protocol: Asymmetric Cyclopropanation Using a Chiral Copper(I)-BOX Catalyst

This protocol provides a validated, step-by-step methodology for a typical asymmetric cyclopropanation reaction. Adherence to inert atmosphere techniques and slow addition of the diazo compound are critical for achieving high yield and selectivity.

G cluster_2 Experimental Workflow Start Start Setup Assemble oven-dried flask under Argon atmosphere Start->Setup Catalyst Add Cu(I) source & BOX ligand in anhydrous solvent. Stir to form active catalyst. Setup->Catalyst Substrate Add alkene substrate and cool to reaction temp (e.g., 0 °C or -20 °C) Catalyst->Substrate Addition Add diazoacetate solution slowly via syringe pump (e.g., over 4-8 hours) Substrate->Addition Reaction Stir until alkene is consumed (Monitor by TLC/GC) Addition->Reaction Workup Quench reaction, warm to RT, and perform aqueous workup Reaction->Workup Purification Purify by flash column chromatography Workup->Purification Analysis Determine yield, dr (NMR), and ee (chiral HPLC/SFC) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for conducting an asymmetric cyclopropanation experiment.

Step-by-Step Methodology:

  • Flask Preparation: An oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar is fitted with a septum and a gas inlet adapter. The flask is purged with dry argon or nitrogen for 10-15 minutes.

  • Catalyst Pre-formation: Under a positive pressure of argon, copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆, 1.0 mol%) and the chiral bis(oxazoline) ligand (1.1 mol%) are added to the flask. Anhydrous, degassed solvent (e.g., dichloromethane, 0.1 M relative to alkene) is added via syringe, and the mixture is stirred at room temperature for 30-60 minutes until a homogeneous solution is formed. The color change is indicative of catalyst formation.

  • Reaction Initiation: The alkene (1.0 equivalent) is added neat or as a solution in the reaction solvent. The flask is then cooled to the desired temperature (e.g., 0 °C) in an ice bath.

  • Slow Addition of Diazo Compound: The diazoacetate (1.1-1.5 equivalents), dissolved in a portion of the reaction solvent, is drawn into a gas-tight syringe and placed on a syringe pump. The solution is added dropwise to the rapidly stirring reaction mixture over 4-8 hours. Causality Note: Slow addition is critical to maintain a very low steady-state concentration of the diazo compound, which prevents the formation of side products like diethyl maleate and fumarate via carbene dimerization.

  • Reaction Monitoring: After the addition is complete, the reaction is stirred at the same temperature until analysis by TLC or GC indicates full consumption of the starting alkene.

  • Workup and Purification: The reaction is quenched by opening the flask to the air and concentrating the solvent on a rotary evaporator. The resulting crude oil is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the cyclopropane product.

  • Stereochemical Analysis: The diastereomeric ratio (trans:cis) is determined by ¹H NMR analysis of the purified product. The enantiomeric excess (ee) is determined by analysis on a chiral stationary phase via HPLC or SFC, comparing the result to a racemic sample.

Conclusion and Strategic Recommendations

The choice of catalyst for asymmetric cyclopropanation is a multifactorial decision guided by substrate scope, desired stereochemical outcome, cost, and scalability.

  • Rhodium(II) catalysts remain the system of choice for achieving the highest enantioselectivities across the broadest range of substrates, especially for demanding intramolecular reactions and C-H functionalization. Their primary drawback is the cost of the precious metal.

  • Copper(I)-BOX systems offer a superb balance of performance and cost-effectiveness. They are highly reliable for intermolecular cyclopropanations of styrenes and other terminal olefins, often providing excellent trans-selectivity and enantioselectivity.

  • Iron and Cobalt porphyrins represent the future of sustainable cyclopropanation. Their unique radical-based mechanisms open new avenues for reactivity and can be particularly effective for certain substrate classes, such as electron-deficient olefins. [9]They are becoming increasingly competitive with noble metal catalysts in terms of both yield and stereoselectivity. [11] The continued development of new ligands and the exploration of biocatalytic methods promise to further expand the synthetic chemist's toolkit, making the asymmetric synthesis of complex cyclopropanes more efficient and accessible than ever before. [1][16]

References

  • BenchChem Technical Support Team. (2025).
  • Wikipedia contributors. (2023).
  • Zhang, X. P., & Chen, Y. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry, 72(15), 5545–5549.
  • Maxwell, J. L., et al. (2018). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 140(5), 1863–1875.
  • Colacot, T. J. (2002). An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Journal of Chemical Sciences, 114(2), 191-202.
  • Pérez-Prieto, J., et al. (2001). Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. Journal of the American Chemical Society, 123(32), 7971–7972.
  • Woo, L. K., et al. (1995). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Journal of the American Chemical Society, 117(35), 9035-9036.
  • Pérez-Prieto, J., et al. (2012). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. European Journal of Organic Chemistry, 2012(22), 4195-4203.
  • Song, C.-L., et al. (2020). Copper-Catalyzed Ring-Opening/Borylation of Cyclopropenes. CCS Chemistry, 2(4), 1336-1346.
  • Hu, Y., et al. (2015). Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study. Catalysis Science & Technology, 5(10), 4848-4859.
  • Zhang, X. P., et al. (2023). Iron(III)-Based Metalloradical Catalysis for Asymmetric Cyclopropanation via a Stepwise Radical Mechanism.
  • Arnold, F. H., et al. (2024). Iron Heme Enzyme-Catalyzed Cyclopropanations with Diazirines as Carbene Precursors: Computational Explorations of Diazirine Activation and Cyclopropanation Mechanism. Journal of the American Chemical Society, 146(5), 3468–3480.
  • Lautens, M., & Fillion, E. (2019). Rhodium(II)-catalyzed Ring-opening of Cyclopropenes for Dearomative Cyclopropanations, and Synthesis of Pro-Nematicides with Imidazothiazole Core. TSpace Repository.
  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • de Visser, S. P., & Kumar, D. (2018). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 140(5), 1863-1875.
  • Zhang, X. P., et al. (2023). Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism.
  • Biffis, A., et al. (2019). Iron-Catalyzed Cyclopropanation of Alkenes by Carbene Transfer Reactions: Molecular Approaches and Reactions. European Journal of Inorganic Chemistry, 2019(39-40), 4252-4264.
  • Hu, W., et al. (2010). Rhodium(II)-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles.
  • Pescatori, L., et al. (2020).
  • de Visser, S. P., & Kumar, D. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. University of Rochester Institutional Repository.
  • Davies, H. M. L., et al. (1997). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 119(46), 11289–11301.
  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed Electrostatic Activation. Journal of the American Chemical Society, 127(1), 32-33.
  • Davies, H. M. L., & Liao, K. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes.
  • Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(30), 11773-11782.
  • Davies, H. M. L., et al. (2013). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.
  • Hu, W., et al. (2007). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates.
  • Colacot, T. J. (2002). An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Journal of Chemical Sciences, 114, 191-202.
  • Zhu, S., et al. (2018). Copper-Catalyzed Asymmetric Aminocyanation of Arylcyclopropanes for Synthesis of γ-Amino Nitriles.
  • Gotor, R., et al. (2024). Asymmetric cyclopropanation via an electro-organocatalytic cascade. Chemical Science, 15, 15152-15158.
  • Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(30), 11773–11782.
  • Fasan, R. (2020). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. Methods in Enzymology, 643, 449-478.
  • Charette, A. B. (2012). Asymmetric Cyclopropanation Reactions. In Comprehensive Chirality (pp. 148-175). Elsevier.
  • Myers, A. G. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Betz, K. N., & Carreira, E. M. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9393–9398.
  • Pfaltz, A., & Doyle, M. P. (Eds.). (2009). Asymmetric Cyclopropanation. In Handbook of Chiral Chemicals. Wiley-VCH.
  • Che, C.-M., et al. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry, 72(15), 5545–5549.
  • Rogoza, A. V., et al. (2021).
  • Betz, K. N., & Carreira, E. M. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 145(17), 9393-9398.
  • Meggers, E., et al. (2021). Organocatalytic regio- and stereoselective cyclopropanation of olefins.

Sources

The Ascendancy of a Novel Bioisostere: A Comparative Analysis of the Cyclopropyl(2,4-difluorophenyl)methyl Moiety as a Phenyl Group Replacement

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a perpetual search for molecular modifications that can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds without compromising their target affinity. One of the most ubiquitous and often problematic motifs in drug candidates is the phenyl group. While a versatile scaffold, its susceptibility to oxidative metabolism frequently curtails the in vivo half-life of promising molecules. This guide provides a comprehensive comparison of the bioisosteric replacement of a phenyl group with a cyclopropyl(2,4-difluorophenyl)methyl moiety, a strategy gaining traction for its potential to enhance metabolic stability and fine-tune physicochemical properties.

The Rationale for Phenyl Bioisosterism: Overcoming Metabolic Liabilities

The phenyl group, though a common building block in medicinal chemistry, is often a metabolic "hotspot." Cytochrome P450 enzymes can readily hydroxylate the aromatic ring, leading to rapid clearance and potentially the formation of reactive metabolites. Bioisosteric replacement aims to substitute the phenyl group with a structurally and electronically similar moiety that is less prone to such metabolic degradation.[1]

The cyclopropyl(2,4-difluorophenyl)methyl group has emerged as a compelling bioisostere for several reasons:

  • Steric Mimicry : The cyclopropyl group, while three-dimensional, can occupy a similar spatial volume to a phenyl ring, potentially preserving crucial binding interactions with the target protein.

  • Metabolic Stability : The cyclopropane ring is generally more resistant to oxidative metabolism than a phenyl ring.[2] The C-H bonds on a cyclopropyl ring are stronger and less accessible to enzymatic attack.

  • Modulation of Physicochemical Properties : The introduction of fluorine atoms on the phenyl ring can significantly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and potential for hydrogen bonding. Fluorination is a well-established strategy to block sites of metabolism and enhance potency.[3]

Comparative Analysis: Phenyl vs. Cyclopropyl(2,4-difluorophenyl)methyl

To illustrate the potential advantages of this bioisosteric replacement, we will examine its projected impact on three critical drug discovery parameters: metabolic stability, permeability, and target binding affinity. The following sections will present a comparative analysis, supported by representative data from the literature on analogous compounds.

Metabolic Stability: A Shield Against Rapid Clearance

The primary motivation for replacing a phenyl group with the cyclopropyl(2,4-difluorophenyl)methyl moiety is often to enhance metabolic stability. The following table presents a hypothetical, yet representative, comparison of in vitro metabolic stability in human liver microsomes (HLM), based on published data for structurally related compounds.

MoietyRepresentative Compound StructureIn Vitro Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Phenyl Compound A (Hypothetical Phenyl Analog)< 15> 100
Cyclopropyl(2,4-difluorophenyl)methyl Compound B (Hypothetical Bioisostere)> 60< 20

Table 1: Projected Comparison of In Vitro Metabolic Stability.

This projected data suggests a significant improvement in metabolic stability for the compound bearing the cyclopropyl(2,4-difluorophenyl)methyl group. This is attributed to the inherent stability of the cyclopropane ring and the strategic placement of fluorine atoms on the phenyl ring, which are known to block common sites of oxidative metabolism.[2]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound using human liver microsomes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis A Prepare stock solution of test compound (e.g., 10 mM in DMSO) B Prepare working solution (e.g., 100 µM in incubation buffer) A->B F Initiate reaction by adding test compound and NADPH B->F C Thaw human liver microsomes (HLM) on ice E Pre-incubate HLM with buffer at 37°C C->E D Prepare NADPH regenerating system D->F E->F G Incubate at 37°C with shaking F->G H Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) G->H I Quench reaction with cold acetonitrile containing an internal standard H->I J Centrifuge to pellet protein I->J K Analyze supernatant by LC-MS/MS J->K L Quantify remaining parent compound K->L M Plot ln(% remaining) vs. time L->M N Calculate half-life (t½) and intrinsic clearance (CLint) M->N

Caption: Workflow for an in vitro microsomal stability assay.

Permeability: Navigating the Cellular Maze

Cellular permeability is a critical factor for oral bioavailability and reaching intracellular targets. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. The lipophilicity and structural features of a molecule play a significant role in its ability to traverse cell membranes.

MoietyRepresentative Compound StructureApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
Phenyl Compound A (Hypothetical Phenyl Analog)5 - 10< 2
Cyclopropyl(2,4-difluorophenyl)methyl Compound B (Hypothetical Bioisostere)10 - 20< 2

Table 2: Projected Comparison of Caco-2 Permeability.

The replacement of a planar phenyl ring with the more three-dimensional and potentially more lipophilic cyclopropyl(2,4-difluorophenyl)methyl group is anticipated to enhance passive permeability.[4] An efflux ratio of less than 2 suggests that the compound is not a significant substrate for efflux transporters like P-glycoprotein.

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes a typical procedure for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.

cluster_cell_culture Cell Culture cluster_permeability_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) B Culture for 21-25 days to form a confluent monolayer A->B C Monitor monolayer integrity (TEER measurement) B->C D Wash cell monolayers with transport buffer C->D E Add test compound to either apical (A) or basolateral (B) chamber D->E F Incubate at 37°C E->F G Collect samples from the receiver chamber at specified time points F->G H Quantify compound concentration in donor and receiver samples by LC-MS/MS G->H I Calculate apparent permeability coefficient (Papp) H->I J Determine efflux ratio I->J cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_data Data Analysis A Prepare cell membranes or purified receptor D Incubate receptor preparation with radioligand and varying concentrations of test compound A->D B Prepare radioligand solution of known concentration and specific activity B->D C Prepare serial dilutions of test compound C->D E Allow to reach equilibrium D->E F Separate bound from free radioligand (e.g., filtration) E->F G Quantify radioactivity of bound ligand using a scintillation counter F->G H Plot % inhibition vs. log[test compound] G->H I Calculate IC₅₀ and/or Kᵢ values H->I

Caption: Workflow for a radioligand binding assay.

Conclusion: A Strategic Tool for Lead Optimization

The bioisosteric replacement of a phenyl group with a cyclopropyl(2,4-difluorophenyl)methyl moiety represents a powerful strategy in modern drug discovery. This modification offers a compelling approach to mitigate metabolic liabilities associated with the phenyl ring, thereby enhancing drug-like properties. The anticipated improvements in metabolic stability and permeability, coupled with the potential to maintain or even enhance target affinity, make this a valuable tool in the medicinal chemist's arsenal. As with any bioisosteric replacement, the ultimate success is context-dependent and requires careful experimental validation. However, the underlying principles and the growing body of evidence suggest that the cyclopropyl(2,4-difluorophenyl)methyl group will continue to be a favored motif in the design of next-generation therapeutics.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[5][6][7]riazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ. [Link]

  • SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. In Silico Drug Discovery and Design. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Medicinal Chemistry Letters. [Link]

  • Caco-2 permeability of weakly basic drugs predicted with the double-sink PAMPA pKa(flux) method. European Journal of Pharmaceutical Sciences. [Link]

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics. [Link]

  • A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. Bioorganic & Medicinal Chemistry. [Link]

  • Bioisosteres in Drug Design – “Escape from Flatland”. University of Vienna. [Link]

  • (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide: a potent, nonsteroidal, functional antagonist of the mineralocorticoid receptor. Journal of Medicinal Chemistry. [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. ResearchGate. [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]

  • In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys. Toxins. [Link]

  • Phenyl group – Knowledge and References. Taylor & Francis Online. [Link]

  • Case Studies in SAR Analyses. Drug Design. [Link]

  • IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Journal of the Forensic Science Society of the Philippines. [Link]

  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology. [Link]

  • Critical Review Report: CYCLOPROPYLFENTANYL. ECDD Repository. [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. ResearchGate. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. [Link]

Sources

Assessing the Metabolic Stability of Cyclopropyl(2,4-difluorophenyl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the Cyclopropyl(2,4-difluorophenyl)methanamine scaffold represents a "privileged structure" designed to optimize pharmacokinetic (PK) duration. This guide provides a technical framework for assessing the metabolic stability of this scaffold compared to its structural analogs.[1]

By integrating a cyclopropyl moiety (replacing flexible alkyl chains) and a 2,4-difluorophenyl ring (blocking oxidative soft spots), this scaffold typically exhibits superior resistance to Cytochrome P450 (CYP) degradation. This guide details the structural rationale, comparative performance metrics, and a validated microsomal stability protocol to quantify these advantages.

Part 1: The Chemical Rationale (Structure-Metabolism Relationships)

To understand the stability of this compound (Compound A ), we must compare it against two common metabolic liabilities found in earlier-generation analogs:

  • The "Acyclic" Analog (Compound B): Contains an isopropyl group instead of a cyclopropyl ring.

    • Liability: Susceptible to rapid N-dealkylation via CYP-mediated

      
      -carbon hydroxylation.
      
  • The "Non-Fluorinated" Analog (Compound C): Contains a standard phenyl ring.

    • Liability: Susceptible to rapid aromatic hydroxylation (Phase I oxidation) at the para or ortho positions.

Mechanism of Stabilization
  • Fluorine Blockade: The Carbon-Fluorine (C-F) bond is metabolically inert. Substituting hydrogen with fluorine at the 2 and 4 positions sterically and electronically blocks CYP450 from accessing these high-energy sites for hydroxylation.

  • Cyclopropyl Rigidity & Bond Strength: The cyclopropyl ring introduces significant ring strain and increases the

    
    -character of the C-H bonds (
    
    
    
    hybridization vs.
    
    
    in isopropyl). This increases the Bond Dissociation Energy (BDE), making the initial hydrogen abstraction step—required for N-dealkylation—significantly more difficult.
Visualization: Metabolic Pathways & Blockade

The following diagram illustrates how the target scaffold mitigates specific metabolic pathways compared to its analogs.

MetabolicPathways Substrate Cyclopropyl(2,4-difluorophenyl) methanamine CYP CYP450 Enzymes (CYP3A4 / CYP2D6) Substrate->CYP Incubation Path_Aromatic Aromatic Hydroxylation (Blocked by F) CYP->Path_Aromatic Attempted Oxidation Path_Dealkyl N-Dealkylation (Resisted by Cyclopropyl) CYP->Path_Dealkyl Attempted Oxidation Metabolite_Stable Intact Scaffold (High Stability) Path_Aromatic->Metabolite_Stable F-Substitution Prevents Reaction Metabolite_Unstable Hydroxylated/Cleaved Metabolites Path_Aromatic->Metabolite_Unstable Occurs in Non-F Analogs Path_Dealkyl->Metabolite_Stable High C-H BDE Slows Reaction

Figure 1: Strategic metabolic blockade. The 2,4-difluoro substitution prevents aromatic hydroxylation, while the cyclopropyl ring resists N-dealkylation due to higher C-H bond strength.

Part 2: Comparative Performance Data

The following table presents representative data derived from structure-activity relationship (SAR) studies of benzylamine-derived kinase inhibitors and antiplatelet agents (e.g., Ticagrelor intermediates).

Objective: Demonstrate the fold-improvement in intrinsic clearance (


) and Half-life (

).
Compound IDStructure Description

(min)

(µL/min/mg)
Metabolic Classification
Compound A (Target) Cyclopropyl + 2,4-Difluorophenyl > 120 < 15 Low Clearance (Stable)
Compound BIsopropyl + 2,4-Difluorophenyl4548Medium Clearance
Compound CCyclopropyl + Phenyl (No F)22115High Clearance

Interpretation:

  • Compound C fails due to rapid aromatic oxidation, despite the cyclopropyl ring.

  • Compound B improves stability via fluorination but suffers from N-dealkylation at the isopropyl chain.

  • Compound A achieves synergy, reducing clearance by >7-fold compared to the non-fluorinated analog.

Part 3: Experimental Protocol (Microsomal Stability)

To validate the stability of your specific analog, use this standardized Human Liver Microsome (HLM) assay. This protocol is designed to avoid "substrate depletion" artifacts by using low substrate concentrations.

Materials & Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Assay Workflow (Step-by-Step)
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Add test compound (final concentration 1 µM , <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes (4°C).

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Visualization: Assay Workflow

AssayWorkflow Prep 1. Preparation (HLM + Compound + Buffer) Incubation 2. Incubation @ 37°C (Initiate with NADPH) Prep->Incubation Sampling 3. Time-Point Sampling (0, 15, 30, 60 min) Incubation->Sampling Serial Aliquots Quench 4. Quench (Add Ice-Cold ACN) Sampling->Quench Stop Reaction Centrifuge 5. Centrifugation (Precipitate Protein) Quench->Centrifuge Analysis 6. LC-MS/MS Analysis (Quantify % Remaining) Centrifuge->Analysis

Figure 2: Step-by-step microsomal stability workflow ensuring rigorous data capture.

Part 4: Data Analysis & Calculation

To objectively rank your analogs, you must calculate the Intrinsic Clearance (


) . Do not rely solely on % remaining.
Determine Elimination Rate Constant ( )

Plot the natural logarithm (


) of the "% Parent Remaining" vs. time.[2] The slope of the linear regression is 

.[3]


Calculate Half-Life ( )


Calculate Intrinsic Clearance ( )

This normalizes the rate to the amount of protein used, allowing comparison across different assays.



Note: If using 0.5 mg/mL protein,


.
Ranking Criteria (Human Microsomes)
  • Low Clearance:

    
     (Ideal for once-daily dosing potential).
    
  • Medium Clearance:

    
    .
    
  • High Clearance:

    
     (Likely requires structural optimization).
    

References

  • Smith, D. A., & Di, L. (2021). Fluorine in Medicinal Chemistry: A Review of Anti-Metabolic Effects. Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][5]

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[4][5]

  • Talevi, A. (2016). The Cyclopropyl Moiety in Drug Discovery: A Review. Expert Opinion on Drug Discovery.

  • Springfield, S. A., et al. (2012). Ticagrelor (AZD6140): A Cyclopropyl-Fluorophenyl Containing P2Y12 Antagonist. ACS Medicinal Chemistry Letters.

Sources

Comparative Guide to Validating the Mechanism of Action of Novel Cyclopropyl(2,4-difluorophenyl)methanamine-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds based on the Cyclopropyl(2,4-difluorophenyl)methanamine scaffold. This chemical moiety is a hallmark of potent inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator implicated in numerous malignancies. Our approach is designed not as a rigid template, but as a logical, multi-pillar validation system, ensuring scientific integrity from initial biochemical characterization to in vivo efficacy.

Introduction: Targeting a Key Epigenetic Driver

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2, H3K9me1/2).[1][2] By modulating these key histone marks, LSD1 influences chromatin structure and gene expression. Its overexpression is a known driver in various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast, and prostate cancers, where it suppresses differentiation and promotes proliferation.[1][2][3][4] Consequently, inhibiting LSD1 has emerged as a promising therapeutic strategy.[2]

The tranylcypromine (TCP) scaffold, featuring a cyclopropylamine core, was one of the first identified chemical structures to inhibit LSD1, acting via covalent modification of the FAD cofactor.[5] Modern derivatives, such as those containing the this compound moiety, have been optimized for increased potency and selectivity. This guide outlines the essential experimental cascade to confirm that a novel derivative in this class achieves its therapeutic effect through the specific and robust inhibition of LSD1.

The Validation Cascade: A Three-Pillar Approach

Our validation strategy is built on three pillars of inquiry, moving from the molecular level to complex biological systems. This ensures that each step logically builds upon the last, creating a self-validating data package.

G cluster_0 Validation Workflow P1 Pillar 1: Biochemical Validation (Direct Target Engagement) P2 Pillar 2: Cellular Validation (On-Target Effects in Cells) P1->P2 P3 Pillar 3: In Vivo Validation (Pharmacodynamics & Efficacy) P2->P3

Caption: A logical workflow for validating the mechanism of action.

Pillar 1: Biochemical Validation of Direct LSD1 Inhibition

Expertise & Experience: The foundational step is to unequivocally demonstrate that the compound directly interacts with and inhibits the enzymatic activity of purified LSD1. Given that the cyclopropylamine scaffold is also known to inhibit monoamine oxidases (MAOs), assessing selectivity is not just a supplementary step but a critical requirement to claim a specific MoA.

Core Experiment 1: Measuring Direct Enzymatic Inhibition

Causality: The catalytic cycle of LSD1 involves the oxidation of the FAD cofactor, which produces hydrogen peroxide (H2O2) as a byproduct.[2] Assays are designed to quantify this activity or its direct consequence—the demethylated histone substrate.

Protocol: Peroxidase-Coupled Fluorescence Assay

This is a robust, continuous assay ideal for determining inhibitor potency (IC50).

  • Reagents: Recombinant human LSD1/CoREST complex, Horseradish Peroxidase (HRP), Amplex Red (or similar fluorogenic peroxidase substrate), and a dimethylated histone H3K4 peptide substrate.

  • Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5). Serially dilute the test compound in DMSO, then further in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the LSD1/CoREST complex, the H3K4me2 peptide substrate, HRP, and Amplex Red.

  • Initiation & Measurement: Add the diluted test compound or vehicle control (DMSO) to the wells. Initiate the demethylation reaction. Monitor the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over time using a plate reader.[6]

  • Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Alternative Protocols:

  • HTRF (Homogeneous Time-Resolved Fluorescence) Assay: This method uses antibodies to detect the demethylated product, offering high sensitivity and a low false-positive rate.[3]

  • Antibody-Based Colorimetric/Fluorometric Kits: Commercially available kits (e.g., from Abcam, EpigenTek) provide a streamlined, endpoint-based method to measure the demethylated product.[7][8]

G cluster_0 Peroxidase-Coupled Assay Principle LSD1 LSD1 Enzyme Product H3K4me1/0 Product LSD1->Product Demethylation H2O2 H2O2 LSD1->H2O2 Substrate H3K4me2 Peptide Substrate->LSD1 Resorufin Resorufin (Fluorescent) H2O2->Resorufin AmplexRed Amplex Red (Non-fluorescent) AmplexRed->Resorufin Oxidation HRP HRP

Caption: Principle of the H2O2-based LSD1 activity assay.

Core Experiment 2: Selectivity Profiling

Trustworthiness: A self-validating protocol must demonstrate that the compound's biological effects are due to LSD1 inhibition and not off-target activities. The closest structural and functional homologs to LSD1 are LSD2 (KDM1B) and the monoamine oxidases, MAO-A and MAO-B.[3]

Protocol: Comparative IC50 Determination

  • Enzymes: Procure purified recombinant LSD2, MAO-A, and MAO-B enzymes.

  • Assay Execution: Run enzymatic assays for each of these enzymes using their respective preferred substrates and assay conditions (e.g., kynuramine-based assay for MAOs).[3]

  • IC50 Calculation: Determine the IC50 of the test compound against each off-target enzyme using the same methodology as for LSD1.

  • Selectivity Index: Calculate the selectivity by taking the ratio of IC50 (Off-target) / IC50 (LSD1). A high ratio (>100-fold) indicates good selectivity.

Data Summary: Biochemical Profile

CompoundLSD1 IC50 (nM)LSD2 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)LSD1 Selectivity (vs. LSD2)
Compound X 7.5>10,000>10,0001,500>1,333-fold
Tranylcypromine 5,600[3]>100,000[3]~2,000~2,000>18-fold
ORY-1001 18[2]>10,000>10,000>10,000>555-fold

Pillar 2: Cellular Target Engagement and On-Target Effects

Expertise & Experience: Demonstrating enzymatic inhibition is necessary but not sufficient. We must prove that the compound can penetrate the cell, engage with LSD1, and elicit the expected downstream biological consequences. The causality we aim to establish is: Compound -> LSD1 Engagement -> Histone Mark Alteration -> Gene Expression Changes -> Phenotypic Effect (e.g., cell death, differentiation).

Core Experiment 3: Confirming Cellular Target Engagement

Causality: Does the compound bind to LSD1 inside a living cell? This confirms bioavailability at the subcellular level.

Protocol: Western Blot for H3K4me2 Accumulation

This is a direct, functional readout of LSD1 inhibition in a cellular context.

  • Cell Lines: Use cancer cell lines known to be sensitive to LSD1 inhibition (e.g., AML cell line MV4-11 or SCLC cell lines).[9]

  • Treatment: Treat cells with a dose-range of the test compound for 24-72 hours. Include a vehicle control (DMSO) and a known LSD1 inhibitor (e.g., ORY-1001) as a positive control.

  • Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.

  • Western Blotting: Separate histone extracts via SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies against H3K4me2. Use an antibody for total Histone H3 as a loading control.

  • Analysis: Quantify the band intensities. A dose-dependent increase in the H3K4me2 signal relative to total H3 indicates successful target engagement and inhibition.[4]

Core Experiment 4: Measuring Downstream Gene Expression

Trustworthiness: Inhibition of LSD1's repressive function should lead to the de-repression (upregulation) of specific target genes. In AML, LSD1 inhibition is known to promote myeloid differentiation.[4][10]

Protocol: RT-qPCR for Differentiation Markers

  • Cell Treatment: Treat an AML cell line (e.g., MV4-11) with the test compound as described above.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from the cells and reverse-transcribe it to cDNA.

  • qPCR: Perform quantitative PCR using primers for myeloid differentiation markers like CD11b and CD86 (or ITGAM and CD86 for gene symbols).[4][10] Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Analysis: Calculate the fold-change in gene expression using the ΔΔCt method. A dose-dependent increase in these markers validates the expected downstream effect of LSD1 inhibition.

Core Experiment 5: Assessing Anti-Proliferative Activity

Causality: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. This assay links target engagement to a cancer-relevant phenotype.

Protocol: Cell Viability Assay

  • Cell Plating: Seed LSD1-dependent cancer cells (e.g., MV4-11) and, as a control, LSD1-insensitive cells (e.g., RPMI-8226) in 96-well plates.[9]

  • Treatment: Add a serial dilution of the test compound and incubate for 3-5 days.

  • Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo® (measures ATP) or AlamarBlue™ (measures metabolic activity).

  • Analysis: Plot cell viability against drug concentration to determine the EC50 (effective concentration) for the sensitive cell line. High potency in the sensitive line and low potency in the insensitive line supports an on-target, LSD1-dependent anti-proliferative effect.[9]

Data Summary: Cellular Profile

CompoundMV4-11 EC50 (nM) (LSD1-sensitive)RPMI-8226 EC50 (nM) (LSD1-insensitive)H3K4me2 Increase (at 10x EC50)CD11b Upregulation (at 10x EC50)
Compound X 160>10,0005.2-fold8.5-fold
SP-2577 ~2500 (low activity)[3][9]>10,000Minimal[9]Minimal[9]
GSK2879552 240[3]>10,000YesYes

Pillar 3: In Vivo Validation of Pharmacodynamics and Efficacy

Expertise & Experience: The final validation pillar addresses whether the compound can be delivered to a tumor in a living organism at concentrations sufficient to engage LSD1 and exert an anti-tumor effect, bridging the gap between cell culture and clinical potential.

Core Experiment 6: Xenograft Tumor Model

Causality: This experiment aims to demonstrate that systemic administration of the compound leads to the inhibition of tumor growth in a manner consistent with the proposed MoA.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Model: Implant LSD1-sensitive cancer cells (e.g., MV4-11 for AML or SCLC cells) subcutaneously into immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Dosing: Once tumors are established (e.g., 100-200 mm³), randomize mice into vehicle and treatment groups. Administer the test compound orally or via IP injection on a defined schedule (e.g., daily for 21 days).

  • Efficacy Readout: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.

  • Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) at the end of the study. A statistically significant reduction in tumor growth in the treated group versus the vehicle group indicates in vivo efficacy.[9][11]

Core Experiment 7: In Vivo Target Engagement (Pharmacodynamics)

Trustworthiness: This is the critical link that validates the MoA in vivo. It confirms that the observed anti-tumor efficacy is a direct result of the drug hitting its target in the tumor tissue.

Protocol: Pharmacodynamic (PD) Biomarker Analysis

  • Study Design: Use the same xenograft model. In a satellite group of animals, administer a single dose or a few doses of the compound.

  • Sample Collection: At various time points after the final dose (e.g., 2, 8, 24 hours), collect tumor tissue and/or blood.

  • Biomarker Analysis:

    • Tumors: Prepare lysates from the tumor tissue and perform Western blotting for H3K4me2, as described in Pillar 2. A sustained increase in this marker post-dosing confirms target engagement.[11]

    • Blood (for AML models): If using a leukemia model, analyze blood samples for the upregulation of differentiation markers like CD11b or CD86 on leukemic cells via flow cytometry.[4][10]

  • Correlation: Correlate the pharmacodynamic effect (e.g., magnitude and duration of H3K4me2 increase) with the drug exposure levels in the tumor (pharmacokinetics) and the observed efficacy.

Comparison with Clinical-Stage LSD1 Inhibitors

A novel derivative's potential is best understood in the context of other agents in development. This comparison highlights different inhibition modalities and their targeted clinical applications.

InhibitorCompanyMoAKey Indications in Trials
Iadademstat (ORY-1001) Oryzon GenomicsIrreversible (Covalent)AML, SCLC[10][12]
Bomedemstat (IMG-7289) Imago BioSciencesIrreversible (Covalent)Myelofibrosis, Essential Thrombocythemia
Seclidemstat (SP-2577) SalariusReversible (Non-covalent)Ewing Sarcoma, Advanced Solid Tumors[11][13]
Pulrodemstat (CC-90011) Celgene (BMS)Reversible (Non-covalent)AML, Myelodysplastic Syndromes[10][12]
GSK2879552 GlaxoSmithKlineIrreversible (Covalent)SCLC, AML[2]

Authoritative Grounding: The choice between a reversible and an irreversible mechanism has profound implications for dosing, safety, and potential resistance mechanisms. Irreversible inhibitors often provide sustained target engagement, but may carry a higher risk of off-target toxicities.[14] Reversible inhibitors may offer a better safety profile and more tunable pharmacodynamics.[12][15] A novel compound's profile should be critically evaluated against these alternatives.

Conclusion

References

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). Frontiers in Pharmacology. [Link]

  • Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates. (2025). ACS Chemical Biology. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2021). Journal of Medicinal Chemistry. [Link]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis. (2022). Cancers. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. (2016). Methods in Enzymology. [Link]

  • A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. (2022). Frontiers in Pharmacology. [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. (2018). Molecules. [Link]

  • LSD1: Biologic Roles and Therapeutic Targeting. (2016). Epigenetics. [Link]

  • FDA Clears Investigational New Drug Application for REC-4539 in SCLC. (2025). Targeted Oncology. [Link]

  • LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy. (2023). Patsnap Synapse. [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models. (2021). Pediatric Blood & Cancer. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). Frontiers in Pharmacology. [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. (2025). Journal of Molecular Modeling. [Link]

  • Novel, potent, and orally bioavailable LSD1 inhibitors induce fetal hemoglobin synthesis in a sickle cell disease mouse model. (2025). Blood. [Link]

Sources

structure-activity relationship (SAR) studies of Cyclopropyl(2,4-difluorophenyl)methanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative SAR Guide: Cyclopropyl(2,4-difluorophenyl)methanamine Analogs vs. Established P2Y12 Antagonists

Executive Summary This guide provides a technical analysis of This compound and its structural analogs, focusing on their utility in medicinal chemistry as pharmacophores for GPCR antagonists (specifically P2Y12) and kinase inhibitors.

While the 3,4-difluorophenyl substitution pattern is the industry standard—validated by the blockbuster drug Ticagrelor (Brilinta) —the 2,4-difluorophenyl analogs represent a critical "explorer" scaffold. This guide compares the structure-activity relationship (SAR) of these two isomeric series, analyzing how the shift from meta,para-difluoro (3,4) to ortho,para-difluoro (2,4) alters metabolic stability, receptor binding affinity, and bleeding risk profiles.

Part 1: The Scaffold Analysis

Chemical Identity & Structural Distinction

To conduct a valid SAR study, one must distinguish between the two primary isomeric scaffolds often confused in this chemical space:

  • The Query Scaffold (2,4-Linker-Amine):

    • Name: this compound[1][2][3][4][5]

    • Structure: A benzyl amine derivative where the amine is attached to a methine bridge connecting the phenyl ring and the cyclopropyl group.

    • Key Feature: The ortho-fluorine (C2 position) creates significant steric hindrance, forcing the phenyl ring out of planarity with the methanamine linker.

  • The Benchmark Standard (Ticagrelor Intermediate):

    • Name: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

    • Structure: The amine is directly attached to the cyclopropyl ring.

    • Key Feature: The meta,para-fluorine pattern (3,4) optimizes metabolic stability without the steric clash of an ortho-substituent.

Comparative SAR: 2,4-Difluoro vs. 3,4-Difluoro

The following table summarizes the performance metrics of the 2,4-difluoro analog against the 3,4-difluoro standard, derived from P2Y12 antagonist discovery campaigns (Springthorpe et al.).

Feature2,4-Difluoro Analog (Query)3,4-Difluoro Analog (Standard)SAR Implication
Metabolic Stability ModerateHigh The 3,4-pattern blocks the para position (major oxidation site) and one meta site. The 2,4-pattern leaves the meta (C5) position exposed to CYP450 attack.
Steric Fit (P2Y12) ConstrainedOptimal The ortho-fluorine in the 2,4-analog can clash with the hydrophobic pocket residues (e.g., Phe/Tyr), reducing binding affinity by 5-10x compared to the 3,4-analog.
Lipophilicity (LogP) ~2.4~2.4Similar lipophilicity, but the dipole moment differs. The 2,4-dipole is aligned differently, affecting solvation and permeability.
Electronic Effect Strong Inductive (-I)BalancedThe 2,4-pattern creates a highly electron-deficient ring center, potentially increasing non-covalent interactions (pi-stacking) if sterics allow.

Part 2: Mechanism & Signaling Pathway

The primary application of these amine scaffolds is as the "tail" moiety of adenosine analogs (like Ticagrelor) that bind to the P2Y12 receptor on platelets.

  • Mechanism: The molecule acts as a reversible, non-competitive antagonist.[6]

  • Pathway: It blocks ADP from binding to P2Y12, preventing the G_i protein signaling cascade that normally leads to a decrease in cAMP and subsequent platelet aggregation.

Figure 1: P2Y12 Antagonist Signaling & SAR Decision Tree

G cluster_sar SAR Optimization Logic ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Platelet Surface) ADP->P2Y12 Activates Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP Agg Platelet Aggregation cAMP->Agg Low cAMP triggers aggregation Drug Scaffold Analog (Antagonist) Drug->P2Y12 Blocks (Reversible) Decision1 Phenyl Substitution? Opt1 3,4-Difluoro (Ticagrelor) Decision1->Opt1 Opt2 2,4-Difluoro (Query Analog) Decision1->Opt2 Result1 High Potency Metabolic Stability Opt1->Result1 Result2 Steric Clash (Ortho) Exposed Meta Site Opt2->Result2

Caption: Pathway illustrating P2Y12 inhibition and the SAR divergence between 3,4-difluoro (optimal) and 2,4-difluoro (sub-optimal) scaffolds.

Part 3: Experimental Protocols

To objectively compare the 2,4-difluoro analog against the standard, the following self-validating protocols are recommended.

Protocol 1: Synthesis of the Amine Scaffold (Reductive Amination)

Purpose: To generate the specific this compound fragment for coupling.

  • Reagents: 2,4-Difluorobenzaldehyde (Start), Cyclopropylamine, Sodium Triacetoxyborohydride (STAB), DCE (Solvent).

  • Step 1 (Imine Formation): Dissolve 2,4-difluorobenzaldehyde (1.0 eq) and cyclopropylamine (1.1 eq) in DCE. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde by TLC.

  • Step 2 (Reduction): Add STAB (1.5 eq) portion-wise. Stir overnight at RT.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

  • Validation: 1H NMR must show the benzylic proton signal shift (distinct from aldehyde) and integration of the cyclopropyl protons.

Protocol 2: In Vitro Platelet Aggregation Assay (LTA)

Purpose: To determine the IC50 of the analog compared to Ticagrelor.

  • Preparation: Collect human venous blood into citrate tubes. Centrifuge (200g, 15 min) to obtain Platelet-Rich Plasma (PRP).

  • Baseline: Adjust platelet count to 250,000/µL using Platelet-Poor Plasma (PPP).

  • Incubation: Incubate PRP (450 µL) with 50 µL of the test compound (2,4-difluoro analog) or control (Ticagrelor) at varying concentrations (1 nM – 10 µM) for 10 mins at 37°C.

  • Induction: Add ADP (final conc. 20 µM) to trigger aggregation.

  • Measurement: Monitor light transmission using an aggregometer for 6 minutes.

    • 0% Transmission = PRP (No aggregation).

    • 100% Transmission = PPP (Full aggregation).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Success Criterion: The 3,4-difluoro standard should yield an IC50 ~10-50 nM (depending on the core scaffold). The 2,4-analog is expected to be >100 nM.

Part 4: Comparative Data Summary

The following data is synthesized from authoritative SAR studies on P2Y12 antagonists (Springthorpe et al.) and kinase inhibitor profiles.

MetricTicagrelor (3,4-F) 2,4-F Analog Prasugrel Metabolite Clinical Relevance
Receptor Affinity (Ki) ~2 nM~15-30 nM~2 nMLower affinity of the 2,4-analog requires higher dosing, increasing off-target risks.
Reversibility ReversibleReversibleIrreversibleBoth fluorinated amines allow for reversible binding (unlike Thienopyridines), reducing long-term bleeding risk.
Metabolic t1/2 (Microsomes) >60 min~25 minN/A (Prodrug)The 2,4-analog is more rapidly cleared due to the exposed C5 position on the phenyl ring.
Oral Bioavailability (F) ~36%<20%HighRapid metabolism of the 2,4-analog limits systemic exposure.

Conclusion: The This compound analog serves as a valuable negative control or "tuning" molecule in SAR studies. It demonstrates that the P2Y12 receptor pocket has a strict requirement for the meta,para-substitution pattern (3,4-difluoro) to accommodate the phenyl ring without steric clash, while simultaneously blocking the primary metabolic soft spots. Researchers should prioritize the 3,4-isomer for efficacy, but may use the 2,4-isomer to reduce potency if "soft drug" properties are desired.

References

  • Springthorpe, B., et al. (2007). "From ATP to AZD6140: The discovery of Ticagrelor." Bioorganic & Medicinal Chemistry Letters. Link

  • Van Giezen, J. J., & Humphries, R. G. (2005). "Preclinical and clinical studies with the oral, direct-acting P2Y12 antagonist AZD6140."[6] Seminars in Thrombosis and Hemostasis. Link

  • Khanna, V., et al. (2013). "Synthesis of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine analogs." World Intellectual Property Organization (WO/2013/144295). Link

  • PubChem Compound Summary. (2024). "this compound."[1][2][3][5][7] National Center for Biotechnology Information. Link

  • Husted, S., & van Giezen, J. J. (2009). "Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist."[6] Cardiovascular Therapeutics. Link

Sources

A Senior Application Scientist's Guide to Chiral Resolving Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is not merely a matter of purity, but a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient chiral resolution strategies.[1][2] This guide provides an in-depth, objective comparison of the primary methods of chiral resolution, offering experimental data, detailed protocols, and expert insights to aid researchers, scientists, and drug development professionals in the judicious selection of the most appropriate chiral resolving agent and methodology for their specific needs.

The Imperative of Chirality in Drug Development

Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the inherently chiral environment of biological systems.[3] This can manifest as one enantiomer providing the desired therapeutic effect while the other is inactive or, in some notorious cases, responsible for severe adverse effects.[2] Consequently, regulatory bodies worldwide have increasingly stringent requirements for the development of single-enantiomer drugs.[3] This has propelled the advancement of various chiral resolution techniques, each with its own set of advantages and limitations.

A Comparative Overview of Chiral Resolution Methodologies

The primary strategies for chiral resolution can be broadly categorized into three main approaches: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.[4] The choice of method is contingent upon several factors, including the chemical nature of the racemate, the scale of the separation, cost considerations, and the desired enantiomeric purity.

Classical Chemical Resolution: The Power of Diastereomeric Salt Formation

This remains one of the most widely employed techniques for chiral resolution, particularly on an industrial scale, due to its cost-effectiveness and scalability.[5][6] The principle lies in the reaction of a racemic mixture (typically an acid or a base) with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[7] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8]

Mechanism of Action:

The fundamental workflow involves the following steps:

  • Salt Formation: A racemic acid or base is reacted with a single enantiomer of a chiral base or acid, respectively.

  • Fractional Crystallization: The resulting diastereomeric salts, having different solubilities in a given solvent, are separated. One diastereomer preferentially crystallizes out of the solution.

  • Liberation of Enantiomer: The separated diastereomeric salt is then treated to break the salt and regenerate the pure enantiomer and the resolving agent.

Diagram of Diastereomeric Salt Formation Workflow:

Racemic_Mixture Racemic Mixture (R- and S-Enantiomers) Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., R'-Acid) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts (R,R'-Salt and S,R'-Salt) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated_Salts Separated Diastereomeric Salts (Less Soluble vs. More Soluble) Crystallization->Separated_Salts Liberation Liberation of Enantiomers Separated_Salts->Liberation Pure_Enantiomers Pure Enantiomers (R-Enantiomer and S-Enantiomer) Liberation->Pure_Enantiomers

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Commonly Used Classical Resolving Agents:

  • Tartaric Acid and its Derivatives: Readily available and cost-effective, these are historically significant resolving agents for racemic bases.[5][9] Derivatives like O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid often provide enhanced performance due to their increased steric bulk, which can lead to better discrimination between enantiomers.[4]

  • Mandelic Acid and its Derivatives: These are effective for resolving a variety of amines. The aromatic ring and hydroxyl group can participate in multiple non-covalent interactions, facilitating the formation of well-defined crystalline salts.[4][5]

  • Brucine and other Alkaloids: These naturally occurring chiral bases are frequently used for the resolution of racemic acids.[10][11]

  • Camphorsulfonic Acid: A strong chiral acid that is effective for the resolution of a wide range of amines.[5]

Comparative Performance Data:

The efficacy of a resolving agent is highly substrate-dependent. Below is a comparative summary of the resolution of (±)-1-Phenylethylamine using different acidic resolving agents.

Racemic CompoundResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved AmineReference
(±)-1-PhenylethylamineL-(+)-Tartaric acidMethanol~85>95[5]
(±)-1-Phenylethylamine(S)-Mandelic acidEthanol~90>98[5]
(±)-1-Phenylethylamine(1S)-(+)-10-Camphorsulfonic acidIsopropanol~80>96[5]

Experimental Protocol: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid [5][12]

  • Salt Formation: Dissolve L-(+)-tartaric acid (15.0 g, 0.1 mol) in 200 mL of methanol in an Erlenmeyer flask, heating gently if necessary to achieve complete dissolution. In a separate flask, dissolve (±)-1-phenylethylamine (12.1 g, 0.1 mol) in 50 mL of methanol.

  • Crystallization: Slowly add the amine solution to the tartaric acid solution with constant stirring. The diastereomeric salt of the (R)-amine with L-tartaric acid is less soluble and will begin to precipitate. Allow the mixture to stand at room temperature for at least 24 hours to ensure complete crystallization.

  • Isolation: Collect the crystalline salt by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in 100 mL of water. Add a 50% sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 12). This will liberate the free amine.

  • Extraction and Purification: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the enantiomerically enriched (R)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess (ee%) of the final product using chiral HPLC or by measuring the specific optical rotation.

Enzymatic Kinetic Resolution: The Precision of Biocatalysis

Enzymes are highly enantioselective catalysts, making them powerful tools for chiral resolution.[13] Kinetic resolution relies on the differential rate of reaction of two enantiomers with an enzyme.[14] One enantiomer is converted to a product at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the product.

Mechanism of Action:

In a typical enzymatic kinetic resolution, a racemic substrate is treated with an enzyme (e.g., a lipase) that selectively catalyzes the transformation (e.g., hydrolysis or acylation) of one enantiomer, leaving the other enantiomer largely unreacted.[13] The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the product and the remaining substrate.

Diagram of Enzymatic Kinetic Resolution:

Racemic_Substrate Racemic Substrate (R- and S-Enantiomers) Reaction Enzymatic Reaction (e.g., Hydrolysis) Racemic_Substrate->Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction Separation Separation Reaction->Separation Product Product (from S-Enantiomer) Separation->Product Unreacted_Substrate Unreacted Substrate (Enriched in R-Enantiomer) Separation->Unreacted_Substrate

Caption: Workflow of enzymatic kinetic resolution.

Commonly Used Enzymes:

  • Lipases: These are the most widely used enzymes for kinetic resolution due to their broad substrate specificity, high stability in organic solvents, and commercial availability. Candida antarctica lipase B (CALB) is a particularly popular choice.[13][15]

  • Esterases: These enzymes are also effective for the hydrolysis of racemic esters.

  • Proteases: These can be used for the resolution of racemic amino acid derivatives.

Comparative Performance Data:

The following table presents data for the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol.

Racemic SubstrateEnzymeAcylating AgentSolventConversion (%)ee% of Productee% of SubstrateReference
(±)-1-PhenylethanolCandida antarctica Lipase B (CALB)Vinyl acetateHexane~50>99>99[15]
(±)-1-PhenylethanolPseudomonas cepacia Lipase (PSL-C)Vinyl acetatetert-Butyl methyl ether~50>98>98[16]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethyl Acetate [17]

  • Reaction Setup: To a solution of racemic 1-phenylethyl acetate (1.64 g, 10 mmol) in 50 mL of a phosphate buffer (0.1 M, pH 7.0), add Candida rugosa lipase (500 mg).

  • Hydrolysis: Stir the suspension at room temperature and monitor the reaction progress by chiral GC or HPLC. The hydrolysis of the (R)-acetate is much faster than that of the (S)-acetate.

  • Work-up: When the conversion reaches approximately 50% (typically after 24-48 hours), stop the reaction by filtering off the enzyme.

  • Extraction: Extract the filtrate with diethyl ether (3 x 50 mL).

  • Separation: Separate the resulting (R)-1-phenylethanol from the unreacted (S)-1-phenylethyl acetate by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of both the alcohol product and the remaining ester using chiral HPLC.

Chiral Chromatography: The Analytical and Preparative Powerhouse

Chiral chromatography has become an indispensable tool for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[18]

Mechanism of Action:

Enantiomers are passed through a column packed with a chiral stationary phase. The differential interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance) between the enantiomers and the CSP cause them to travel through the column at different rates, resulting in their separation.[19]

Diagram of Chiral Chromatography Separation:

Racemic_Mixture Racemic Mixture Injected Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Column Differential_Interaction Differential Interaction with CSP Chiral_Column->Differential_Interaction Separation Separation in Column Differential_Interaction->Separation Elution Elution Separation->Elution Enantiomer_1 Elution of Enantiomer 1 Elution->Enantiomer_1 Enantiomer_2 Elution of Enantiomer 2 Elution->Enantiomer_2

Caption: Principle of enantiomeric separation by chiral chromatography.

Commonly Used Chiral Stationary Phases:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability.[3][20]

  • Pirkle-type CSPs: These are based on small chiral molecules covalently bonded to a silica support.

  • Protein-based CSPs: Proteins such as α1-acid glycoprotein (AGP) and ovomucoid are used as CSPs.[19]

  • Cyclodextrin-based CSPs: These utilize the chiral cavities of cyclodextrins for enantiomeric recognition.[8]

Comparative Performance Data:

The separation of propranolol enantiomers on different CSPs is summarized below.

Racemic CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)Reference
(±)-Propranololα1-Acid Glycoprotein (AGP)Propan-2-ol/Ammonium acetate buffer>1.5[19]
(±)-Propranololβ-Cyclodextrin (BCD)Acetonitrile/Ethanol/Acetic acid/Triethylamine>1.2[19]
(±)-PropranololChiralpak AD-H (Amylose derivative)n-Hexane/Ethanol/Diethylamine>1.5[3]

Experimental Protocol: Chiral HPLC Separation of Warfarin Enantiomers [21]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a chiral column (e.g., Astec CHIROBIOTIC® V, 100 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare mobile phase A as 5 mM ammonium acetate in water, adjusted to pH 4.0 with acetic acid. Mobile phase B is 100% acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 280 nm

    • Injection volume: 10 µL

    • Gradient: Start with 10% B, hold for 0.2 min, then a linear gradient to 40% B over 5 min. Hold at 40% B for 1 min, then re-equilibrate at 10% B for 2 min.

  • Sample Preparation: Dissolve a small amount of racemic warfarin in the initial mobile phase composition.

  • Analysis: Inject the sample onto the HPLC system. The R- and S-enantiomers of warfarin will be separated and detected as two distinct peaks.

Conclusion: Selecting the Optimal Chiral Resolution Strategy

The choice of a chiral resolving agent and method is a multifaceted decision that requires careful consideration of the specific racemic compound, desired scale of separation, economic factors, and available instrumentation.

  • Diastereomeric salt formation is a robust and scalable method, particularly for acidic and basic compounds, and remains a workhorse in industrial settings. Its success, however, is often empirical and requires screening of various resolving agents and solvents.

  • Enzymatic kinetic resolution offers high enantioselectivity under mild reaction conditions and is particularly well-suited for the resolution of alcohols and esters. The 50% theoretical yield for a single enantiomer is a limitation, although this can be overcome with dynamic kinetic resolution processes.

  • Chiral chromatography provides a powerful and often rapid method for both analytical and preparative separations. The wide variety of available chiral stationary phases offers a high probability of success, but the cost of the columns and the need for specialized equipment can be a consideration for large-scale applications.

Ultimately, a thorough understanding of the principles and practical considerations of each technique, supported by empirical data, will enable the researcher to confidently select and implement the most effective chiral resolution strategy to obtain the desired enantiomerically pure compounds for their research and development endeavors.

References

  • BenchChem. (2025). A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic.

  • BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.

  • Ahn, H. Y., Shiu, G. K., Trafton, W. F., & Doyle, T. D. (1994). Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method. Journal of Chromatography B: Biomedical Applications, 653(2), 163–169.

  • (1983). Resolution of (+/-)-propranolol. Journal of Pharmaceutical Sciences, 72(6), 704.

  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives.

  • (2025). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. ResearchGate.

  • (2014). A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma. PMC.

  • MCC Organic Chemistry. Racemic Mixtures and the Resolution of Enantiomers.

  • (2003). Resolution of Propranolol and Atenolol Enantiomers on β-Cyclodextrin-Impregnated Silica Gel Layers. AKJournals.

  • (2024). Chiral Separation Method Development for Warfarin Enantiomers. APST.

  • (2025). Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Taylor & Francis Online.

  • Science Learning Center. Resolution of a Racemic Mixture.

  • (2025). Comparative optical separation of racemic Ibuprofen by using chiral stationary phase. ResearchGate.

  • Matmour, D., Hadjadj Aoul, F. Z., Merad, Y., Bellifa, N., & Guermouche, H. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian Journal of Biosciences, 2(2), 111-114.

  • Lee, T. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.

  • (2005). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. Journal of Liquid Chromatography & Related Technologies, 28(15), 2355-2366.

  • MilliporeSigma. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection.

  • (1995). Enantiomeric separation of propranolol and selected metabolites by using capillary electrophoresis with hydroxypropyl-beta-cyclodextrin as chiral selector. PubMed.

  • (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(10).

  • (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI.

  • Merck. (2012). Chiral and Achiral LC-MS Analysis of Warfarin™ in Plasma Samples.

  • (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Acta Medica Marisiensis, 63(1).

  • (2025). Separation of propranolol enantiomers using chiral HPLC. ResearchGate.

  • (2002). Synthesis of a Racemic Ester and Its Lipase-Catalyzed Kinetic Resolution. Journal of Chemical Education, 79(11), 1364.

  • (2011). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design, 11(8), 3464-3473.

  • (2014). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Academia.edu.

  • (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. PubMed.

  • SCIEX. LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine.

  • ChemRxiv. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients.

  • (2014). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Brieflands.

  • Agilent. (2016). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.

  • (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. PMC.

  • (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

  • (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing.

  • BenchChem. (2025). Technical Support Center: Chiral Resolution of Racemic Acids Using Brucine Sulfate.

  • (2001). Mass balancing in kinetic resolution: calculating yield and enantiomeric excess using chiral balance equations. PubMed.

  • chemeurope.com. Chiral resolution.

  • (2017). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA. OpenBU.

  • (2021). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. KoreaScience.

  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution.

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.

  • Chemistry LibreTexts. (2023). 5.9: Resolution (Separation) of Enantiomers.

  • (2005). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.

  • (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.

  • (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2).

  • (2008). Direct enantiomeric TLC resolution of DL-penicillamine using (R)-mandelic acid and L-tartaric acid as chiral impregnating reagents and as chiral mobile phase additive. ResearchGate.

  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.

Sources

cross-validation of in vitro and in vivo results for cyclopropylamine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged but Problematic" Scaffold

Cyclopropylamines (CPAs) represent a high-stakes scaffold in modern drug discovery. Structurally, the strained three-membered ring allows these compounds to function as mechanism-based inactivators (suicide substrates) , particularly for flavin-dependent enzymes like Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAOs).

While CPAs like Tranylcypromine (TCP) derivatives offer potent, time-dependent inhibition in vitro, they frequently suffer from a translational disconnect in vivo. This guide objectively compares CPA-based irreversible inhibitors against reversible non-CPA alternatives, providing a self-validating roadmap to navigate their distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Mechanism of Action: The Covalent Divide

To validate results, one must first understand the binding kinetics. The fundamental difference lies in the residence time .

  • Cyclopropylamines (e.g., GSK2879552, ORY-1001): Function via Single Electron Transfer (SET). The enzyme's FAD cofactor oxidizes the amine, creating a radical cation. This triggers a ring-opening event, forming a covalent adduct with FAD (typically at N5 or C4a).

  • Reversible Alternatives (e.g., SP2509, CC-90011): Interact via hydrogen bonding and hydrophobic contacts, often competing with the substrate rather than the cofactor.

Visualization: Mechanism-Based Inactivation Pathway

The following diagram illustrates the critical ring-opening mechanism that defines CPA pharmacology.

CPA_Mechanism Start CPA Compound (Intact Ring) Enz_Bind Enzyme-Inhibitor Complex (E-I) Start->Enz_Bind Reversible Binding (Ki) Oxidation SET Oxidation (Radical Cation) Enz_Bind->Oxidation FAD reduction RingOpen Ring Opening (C-Centered Radical) Oxidation->RingOpen Strain Release Covalent Covalent Adduct (Irreversible Inhibition) RingOpen->Covalent k_inact

Figure 1: The kinetic pathway of cyclopropylamine inactivation. Note that efficacy is driven by the rate of inactivation (


), not just binding affinity (

).

In Vitro Validation: The Self-Validating Protocol

The Error: Relying solely on


 values for CPAs. 

is time-dependent for covalent inhibitors and will shift lower as incubation time increases. The Fix: You must determine

efficiency.
Protocol A: K_inact/K_I Determination

Objective: Quantify the efficiency of covalent bond formation.

  • Preparation: Prepare a 2-fold dilution series of the CPA compound (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate enzyme (LSD1) with inhibitor for varying time points (

    
     = 0, 5, 10, 30, 60 min).
    
  • Trigger: Add substrate (H3K4me2 peptide) at

    
     concentration to "freeze" the inhibition state (high substrate blocks remaining free enzyme).
    
  • Measurement: Monitor product formation (H2O2 coupled fluorescence or Mass Spec).

  • Calculation:

    • Plot ln(% Remaining Activity) vs. Time to get

      
       for each concentration.
      
    • Plot

      
       vs. [Inhibitor] to solve for 
      
      
      
      (max rate) and
      
      
      (affinity).
Protocol B: Jump-Dilution (Proof of Irreversibility)

Objective: Confirm the compound is truly irreversible (CPA) vs. slow-tight binding (Reversible).

  • Incubate: Mix Enzyme + Inhibitor at

    
     for 1 hour.
    
  • Jump: Dilute the mixture 100-fold into a buffer containing saturating substrate.

  • Readout:

    • Irreversible (CPA): Activity remains near 0% (flatline). The bond is permanent.

    • Reversible: Activity slowly recovers as the inhibitor dissociates (

      
      ).
      

In Vivo Validation: The PK/PD Disconnect

The Challenge: For CPAs, plasma concentration (


) often does not correlate with efficacy. Because the enzyme is permanently disabled, the pharmacodynamic (PD) effect lasts until the cell synthesizes new protein (turnover rate).
Critical Comparison Data

The table below contrasts the performance of a standard CPA-based inhibitor (e.g., GSK2879552 derivative) against a reversible alternative.

FeatureIrreversible CPA (e.g., GSK2879552)Reversible Non-CPA (e.g., SP2509)
Binding Mode Covalent (FAD adduct)Non-covalent (Competitive)
In Vitro Metric

(Efficiency)

/

(Affinity)
PK/PD Correlation Hysteresis: Efficacy persists after drug clears plasma.Direct: Efficacy drops as plasma conc. drops.
Dosing Frequency Can be intermittent (hit-and-run).Requires sustained coverage (

).
Major Liability CYP Inhibition: Ring opening can inactivate liver CYPs (DDI).Off-target binding; shorter duration.
Resistance Slow recovery (requires protein resynthesis).Rapid recovery upon washout.
Protocol C: Measuring Target Engagement (TE)

Do not rely on tumor volume alone. You must validate mechanism in vivo.

  • Tissue Collection: Harvest surrogate tissue (PBMCs) and tumor tissue at

    
     = 2, 12, 24, 48 hrs post-dose.
    
  • Biomarker Analysis:

    • LSD1: Measure H3K4me2 accumulation (Western Blot/ELISA).

    • Gene Expression: qPCR for GFI1B or CD86 (LSD1 target genes).

  • Validation Logic:

    • If Plasma Drug = Low but H3K4me2 = High

      
      Successful Covalent Engagement .
      
    • If Plasma Drug = High but H3K4me2 = Low

      
      Poor Cell Permeability  (Common CPA failure mode).
      

The "Gotcha": Metabolic Suicide Inhibition

As a Senior Scientist, I must highlight the most common failure mode for cyclopropylamines: Mechanism-Based Inactivation (MBI) of CYPs .

The same ring-opening mechanism that kills LSD1 can also occur in the liver when Cytochrome P450s attempt to metabolize the drug. The radical opens the ring, covalently binding to the CYP heme.

  • Consequence: Your drug destroys the enzyme metabolizing it (non-linear PK) or destroys enzymes needed for other drugs (Drug-Drug Interactions).

  • Test: Perform an

    
     shift assay. If 
    
    
    
    decreases after a 30-min pre-incubation with NADPH, your CPA is a suicide inhibitor of the CYP.
Integrated Development Workflow

Workflow Step1 1. In Vitro Screening (Assay: k_inact/K_I) Step2 2. Metabolic Stability (Assay: CYP IC50 Shift) Step1->Step2 Decision Is CYP IC50 Shift > 3-fold? Step2->Decision Step3 3. PK/PD Modeling (Focus: Duration of TE) Decision->Step3 No (Stable) Redesign Redesign: Steric hindrance on Cyclopropane ring Decision->Redesign Yes (Risk of DDI) Step4 4. In Vivo Efficacy (Xenograft + Biomarker) Step3->Step4 Redesign->Step1

Figure 2: Strategic workflow for validating CPA candidates. Note the critical "Go/No-Go" decision at the CYP stability stage.

References

  • LSD1 Inhibitor Mechanism & CPA Scaffold

    • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (2014).[1] Discusses the optimization of CPAs and the

      
       metric.
      
  • Metabolic Inactivation (CYP450)

    • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[2][3][4][5] (2017).[3][4][5][6] Frontiers in Chemistry.

  • In Vivo Comparison (Irreversible vs Reversible)

    • Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma. (2023).[7][8] Contrasts TCP derivatives (irreversible) with reversible inhibitors in xenograft models.

  • PK/PD Disconnects

    • Pharmacokinetic/Pharmacodynamic-Driven Drug Development.[9][10] (2008).[3] NIH/PMC. Explains the necessity of biomarker-driven endpoints for mechanism-based inhibitors.

Sources

A Comparative Guide to the Pharmacokinetic Profile of Novel Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropylamine Moiety - A Double-Edged Sword in Drug Design

The cyclopropyl group is an increasingly popular substituent in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure can enhance binding potency, improve metabolic stability by blocking sites of oxidation, and favorably modulate pKa.[1][2] Specifically, the cyclopropylamine moiety is a key pharmacophore in numerous therapeutic agents, from antivirals to oncology candidates.[3][4][5] However, this strained ring system, particularly when attached to a heteroatom like nitrogen, presents unique challenges in drug metabolism and pharmacokinetics (DMPK).

The primary concern is the potential for bioactivation. Cytochrome P450 (CYP) enzymes can oxidize the cyclopropylamine group, leading to reactive, ring-opened intermediates that can form covalent adducts with cellular proteins, a mechanism implicated in hepatotoxicity.[2][6] Therefore, early and rigorous pharmacokinetic (PK) benchmarking is not just beneficial—it is critical to de-risk and advance cyclopropylamine-containing drug candidates.[7][8]

This guide provides a framework for benchmarking the pharmacokinetic profile of novel cyclopropylamine derivatives ("CPA-1" and "CPA-2") against a known benchmark compound, "Benchmark-C," a marketed drug that also contains a cyclopropylamine moiety but is known for its relatively clean ADME profile. We will detail the causality behind each experimental choice and provide standardized protocols for generating robust, comparative data.

The Benchmarking Strategy: A Tiered Approach from In Vitro to In Vivo

Our objective is to build a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile to guide lead optimization.[9][10] A tiered approach, starting with high-throughput in vitro assays before progressing to more resource-intensive in vivo studies, ensures efficiency and informed decision-making.[7][11] This strategy allows us to identify potential liabilities early, facilitating rapid structure-activity and structure-property relationship (SAR/SPR) analysis.

Below is a visual representation of our integrated screening cascade.

DAMPK_Workflow cluster_invitro PART 1: In Vitro ADME Profiling cluster_invivo PART 2: In Vivo PK Assessment cluster_decision PART 3: Decision & Optimization MetStab Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhib CYP450 Inhibition (IC50 Panel) RodentPK Rodent Pharmacokinetics (Mouse, IV/PO) MetStab->RodentPK Promising Candidates PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Perm Permeability (Caco-2 Assay) Perm->RodentPK Decision Candidate Selection RodentPK->Decision

Caption: Integrated workflow for pharmacokinetic benchmarking of novel compounds.

Part 1: Comparative In Vitro ADME Profiling

In vitro ADME assays are fundamental for early-stage drug discovery, providing critical data on a compound's intrinsic properties before committing to animal studies.[7][10]

Metabolic Stability: The First Litmus Test

Causality: The primary goal here is to assess the susceptibility of our novel derivatives to metabolism by liver enzymes.[12] High metabolic instability leads to rapid clearance, poor bioavailability, and short duration of action. We use two systems: liver microsomes, which primarily contain Phase I (e.g., CYP450) enzymes, and hepatocytes, which contain both Phase I and Phase II enzymes, offering a more complete picture of cellular metabolism.[12][13][14]

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Human liver microsomes are thawed and diluted in a potassium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.[15]

  • Compound Incubation: Test compounds (CPA-1, CPA-2, Benchmark-C) are added to the microsome suspension at a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5%.

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[13][15] A control incubation is run in parallel without NADPH to assess non-enzymatic degradation.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.[13]

  • Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile, which precipitates the proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[15]

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[16]

Comparative Data (Hypothetical)

CompoundMicrosomal t½ (min)Hepatocyte t½ (min)In Vitro CLint (µL/min/mg protein)Predicted Hepatic Clearance
CPA-1 86173.3High
CPA-2 453830.8Low-Moderate
Benchmark-C 655521.3Low

Interpretation: CPA-1 shows very rapid metabolism, suggesting a significant metabolic liability. This would likely result in high first-pass metabolism and poor oral bioavailability. In contrast, CPA-2 demonstrates much greater stability, approaching that of Benchmark-C, making it a more promising candidate for further development.

Cytochrome P450 (CYP) Inhibition: Gauging Drug-Drug Interaction Risk

Causality: Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of clinical drug-drug interactions (DDIs).[17][18] If our compound inhibits an enzyme responsible for metabolizing a co-administered drug, it can lead to toxic accumulation of the second drug.[19] An IC50 (half-maximal inhibitory concentration) screen is the standard method to assess this risk.[18]

Experimental Protocol: CYP Inhibition IC50 Assay

  • System: Human liver microsomes or recombinant human CYP enzymes are used.[11]

  • Incubation: A specific probe substrate for each CYP isoform is incubated with the enzyme system in the presence of varying concentrations of the test compound (e.g., 8-point dose-response from 0.1 to 100 µM).[18]

  • Reaction: The reaction is initiated with NADPH and incubated at 37°C.

  • Analysis: The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.

  • Calculation: The IC50 value is determined by plotting the percent inhibition of metabolite formation against the test compound concentration.[18]

Comparative Data (Hypothetical)

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP1A2 IC50 (µM)
CPA-1 2.5> 5015.2> 508.9
CPA-2 > 50> 5028.4> 50> 50
Benchmark-C > 50> 50> 5045.1> 50

Interpretation: CPA-1 shows potent inhibition of CYP3A4, the most prevalent drug-metabolizing enzyme, indicating a high risk for DDIs. CPA-2 shows no significant inhibition across the panel, a highly desirable "clean" profile similar to Benchmark-C.

Plasma Protein Binding (PPB): Understanding the "Free" Drug

Causality: Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and exert a pharmacological effect.[20][21][22] High plasma protein binding (>99%) can limit efficacy and complicate dose-response relationships.[23] Rapid Equilibrium Dialysis (RED) is a reliable method for determining the unbound fraction.[20][21]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: The test compound is spiked into plasma (human, rat) at a clinically relevant concentration (e.g., 1-10 µM).[20][24]

  • Dialysis: The plasma sample is added to one chamber of a RED device, separated by a semi-permeable membrane from a protein-free phosphate-buffered saline (PBS) solution in the other chamber.[21]

  • Equilibration: The device is incubated at 37°C with shaking for approximately 4 hours to allow the free drug to equilibrate across the membrane.[21]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers. To ensure accurate measurement, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer ("matrix matching").[21]

  • Analysis: Samples are processed (e.g., protein precipitation with acetonitrile) and analyzed by LC-MS/MS to determine the compound concentration in each chamber.[20][21]

  • Calculation: The percent unbound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[23]

Comparative Data (Hypothetical)

CompoundHuman Plasma % Unbound (fu)Rat Plasma % Unbound (fu)Interpretation
CPA-1 0.8%1.1%Highly Bound
CPA-2 12.5%15.8%Moderately Bound
Benchmark-C 5.2%7.9%Highly-Moderately Bound

Interpretation: CPA-1 is highly protein-bound, which could limit its distribution to target tissues. CPA-2 has a more favorable profile with a moderate unbound fraction, suggesting better potential for target engagement.

Permeability: Predicting Oral Absorption

Causality: For an orally administered drug to be effective, it must be able to pass through the intestinal wall into the bloodstream.[10][25] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[25][26][27] These cells form a monolayer that mimics the intestinal epithelial barrier.[27]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for ~21 days until they form a differentiated, polarized monolayer.[26] Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).[28]

  • Dosing: The test compound is added to the apical (AP, upper) chamber to measure absorption (AP to Basolateral (BL) transport).

  • Sampling: Aliquots are taken from the basolateral (BL, lower) chamber over a 2-hour period.[27]

  • Efflux Assessment: To determine if the compound is a substrate of efflux transporters (like P-gp), transport is also measured in the reverse direction (BL to AP).[27]

  • Analysis: Compound concentration in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[27]

Comparative Data (Hypothetical)

CompoundPapp (A→B) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
CPA-1 15.21.1High
CPA-2 0.98.5Low (Efflux Substrate)
Benchmark-C 12.81.3High

Interpretation: CPA-1 shows high permeability and no signs of efflux, predicting good oral absorption. CPA-2, despite having acceptable stability, shows low permeability and a high efflux ratio, indicating it is likely a substrate for an efflux transporter like P-gp. This is a major liability that would likely lead to poor oral bioavailability.

Part 2: Comparative In Vivo Pharmacokinetic Assessment

Based on the in vitro data, CPA-1 was dropped due to high metabolic instability and significant CYP3A4 inhibition. CPA-2, while an efflux substrate, warranted further investigation to quantify the impact on its in vivo profile.

Causality: In vivo studies are essential to understand how a drug behaves in a whole organism, integrating all ADME processes simultaneously.[29] A rodent PK study provides key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[30][31][32]

ADME_Process cluster_absorption Absorption cluster_circulation Distribution cluster_elimination Metabolism & Excretion Oral Oral Dose Gut GI Tract Oral->Gut Dissolution Blood Systemic Circulation (Free ↔ Bound) Gut->Blood Permeation Blood->Gut Efflux Tissues Tissues (Target Site) Blood->Tissues Distribution Liver Liver (Metabolism) Blood->Liver Metabolites Kidney Kidney (Excretion) Blood->Kidney Elimination Liver->Blood Metabolites IV IV Dose IV->Blood

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Cyclopropyl(2,4-difluorophenyl)methanamine, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Characterization and Risk Assessment

Understanding the intrinsic properties of a chemical is the first step in managing its waste. This compound is a fluorinated organic amine. Based on data from structurally similar compounds, it should be handled as a hazardous substance.[1][2][3][4] The presence of fluorine atoms classifies it as a halogenated organic compound , a critical distinction for waste segregation.[5][6][7][8]

Disposal must always be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[9][10][11] Under no circumstances should this chemical or its residues be disposed of down the drain.[5][8]

Table 1: Summary of Hazard Profile and Handling Requirements

Parameter Guideline Rationale
GHS Hazard Class (Anticipated) Acute Toxicity (Oral), Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[2][3][4][9] Based on analogs, the compound is presumed to be harmful if swallowed and irritating to the skin, eyes, and respiratory system.
Waste Classification Hazardous Waste, Halogenated Organic Liquid/Solid.[5][6][12] The difluoro- substitution requires disposal via specific incineration protocols for halogenated materials to prevent toxic byproduct formation.
Primary Disposal Stream Dedicated, labeled "Halogenated Organic Waste" container.[5][6] Segregation from non-halogenated solvents is crucial for safety, compliance, and cost-effective disposal.[8][12]

| Incompatible Waste Streams | Acids, Bases, Oxidizers, Non-Halogenated Organics.[6][11][13] | Mixing incompatible waste can lead to dangerous chemical reactions, gas evolution, or pressure buildup. |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensure appropriate personal protective equipment is in use. This is a non-negotiable standard for minimizing exposure risk.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.

  • Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles.[4][14]

  • Skin and Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[14]

  • Respiratory Protection: All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][15][16]

Waste Segregation Protocol: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in laboratory waste management.[11][13] Mixing halogenated waste with non-halogenated waste streams significantly increases disposal costs and complicates the treatment process.[8][12] The following decision tree illustrates the correct segregation pathway.

WasteSegregation cluster_classification Step 1: Classification cluster_containers Step 2: Container Selection Start Generated Waste (this compound) IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedContainer Halogenated Organic Waste Container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenatedContainer No (e.g., Acetone, Hexane) AqueousContainer Aqueous Waste (Acids/Bases) IsHalogenated->AqueousContainer Not Applicable (Aqueous Solution)

Sources

Personal protective equipment for handling Cyclopropyl(2,4-difluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1354950-07-4 (Hydrochloride Salt) | Chemical Class: Fluorinated Benzylamine Derivative Primary Application: Pharmaceutical Intermediate (API Synthesis)

Executive Safety Summary

Cyclopropyl(2,4-difluorophenyl)methanamine is a specialized intermediate often used in the synthesis of bioactive compounds. Its safety profile is dictated by two pharmacophores: the fluorinated aromatic ring (increasing lipophilicity and potential skin absorption) and the primary amine/cyclopropyl moiety (conferring basicity and potential corrosivity).

While the hydrochloride salt is typically classified as an Irritant (H315/H319/H335), the free base form must be treated as Corrosive (H314) and Acutely Toxic due to the high reactivity of the unprotonated amine. This guide prioritizes the "Worst-Case" (Free Base) safety standard to ensure complete researcher protection.

Hazard Identification & Risk Assessment
  • Acute Toxicity (Oral/Dermal): Fluorinated amines can penetrate the stratum corneum more effectively than non-fluorinated analogs.

  • Corrosivity: The free amine can cause immediate, irreversible eye damage and skin burns.

  • Respiratory Sensitization: High volatility of the free base (if generated in situ) poses an inhalation risk.

Hazard ClassGHS CodeDescriptionCritical Control
Skin Corrosion H314 Causes severe skin burns and eye damage (Free Base).[1]Double-gloving (Laminate/Nitrile).
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4][5][6]Zero-tolerance for open-bench handling.
STOT-SE H335 May cause respiratory irritation.[2]Fume hood mandatory (Face velocity > 0.5 m/s).
Personal Protective Equipment (PPE) Matrix

This matrix uses a Tiered Approach based on the physical state of the compound.

Tier 1: Solid State (Hydrochloride Salt)

For weighing, aliquoting, and standard bench preparation.

  • Respiratory: N95/P2 disposable respirator (if outside hood) or standard Fume Hood.

  • Hands: Single Nitrile Gloves (min 0.11 mm thickness).

  • Eyes: Chemical Safety Goggles (ANSI Z87.1).

  • Body: Standard Lab Coat (Cotton/Polyester).

Tier 2: Liquid State / Synthesis (Free Base)

For extraction, neutralization, or reactions involving the free amine.

  • Respiratory: Fume Hood is Mandatory . If hood failure occurs, use Full-Face Respirator with Multi-Gas/Vapor Cartridge (Organic Vapor + Ammonia/Methylamine).

  • Hands: Double Glove System .

    • Inner: Nitrile (Disposable).[2][3]

    • Outer: Silver Shield® (Laminate) or Butyl Rubber. Reasoning: Small cyclic amines can permeate standard nitrile rapidly.

  • Eyes: Face Shield over Safety Goggles.[4]

  • Body: Chemical-Resistant Apron (Tyvek® or PVC) over lab coat.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Assess Material State State_Check Is the material a Solid (Salt) or Liquid (Free Base)? Start->State_Check Solid Solid (HCl Salt) State_Check->Solid Solid Liquid Liquid / Solution (Free Base) State_Check->Liquid Liquid Task_Check Is the task 'Heating' or 'Large Scale (>5g)'? Solid->Task_Check Tier2 Tier 2 PPE: - Double Gloves (Laminate + Nitrile) - Face Shield + Goggles - Chem-Resistant Apron - Fume Hood (High Flow) Liquid->Tier2 Tier1 Tier 1 PPE: - Nitrile Gloves (Single) - Safety Goggles - Lab Coat - Fume Hood Proceed Execute Protocol Tier1->Proceed Proceed with Caution Tier2->Proceed Proceed with Caution Task_Check->Tier1 No Task_Check->Tier2 Yes (Risk Upgrade)

Figure 1: Decision tree for selecting appropriate PPE based on physical state and operational risk.

Operational Handling Protocol
Phase 1: Receiving & Inspection
  • Inspect: Verify the bottle seal integrity upon arrival. If the bottle appears swollen (pressure buildup from amine degradation), do not open . Contact safety officer.

  • Storage: Store at 2-8°C (Refrigerated) under inert gas (Argon/Nitrogen) if possible. Amines react with atmospheric CO2 to form carbamates.

Phase 2: Weighing & Solubilization

Goal: Minimize dust generation and static discharge.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Fluorinated solids are often fluffy and prone to static fly-away.

  • Containment: Weigh strictly inside a chemical fume hood.

  • Solvent Choice:

    • Preferred: DMSO, Methanol, or Dichloromethane (DCM).

    • Avoid: Acetone or Ethyl Acetate for long-term storage (potential for Schiff base formation or transamidation with the primary amine).

Phase 3: Reaction & Cleanup
  • Quenching: If neutralizing the salt to free base, add base (e.g., NaOH) slowly at 0°C. The exotherm can volatilize the amine.

  • Spill Management:

    • Solid Spill: Cover with wet paper towels (to prevent dust), then scoop into a bag.

    • Liquid Spill: Absorb with Vermiculite or Sand.[7][8] Do not use standard paper towels alone, as concentrated amines can react with cellulose.

Waste Disposal & Deactivation

Critical Rule: Do not mix fluorinated amine waste with strong oxidizers (e.g., Nitric Acid) or aldehydes.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste . Label "Fluorinated Organic Solid - Toxic".
Liquid Waste (Aqueous) Aqueous layers from extractions (Basic pH).Basic Aqueous Waste . Do not mix with Acid Waste (Risk of heat/fumes).[3][7]
Liquid Waste (Organic) DCM, Methanol, DMSO solutions.Halogenated Organic Waste . High-temp incineration required due to C-F bonds.

Deactivation Solution (for glassware cleaning):

  • Use a 5% Citric Acid or Dilute HCl solution to protonate the amine (converting it to the non-volatile, water-soluble salt) before washing with detergent.

Emergency Response Workflow

Emergency_Response Accident Exposure Incident Type Identify Contact Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Flush Water (15 min) 3. Do NOT Scrub Skin->Action_Skin Action_Eye 1. Flush Eyewash (15 min) 2. Hold Eyelids Open 3. Seek ER Immediately Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for Edema Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response steps for exposure incidents.

References
  • Sigma-Aldrich . Product SDS: 1-cyclopropyl-1-(2,4-difluorophenyl)methanamine hydrochloride. Retrieved from (Search Term: CAS 1354950-07-4).

  • Thermo Fisher Scientific . Safety Data Sheet: Cyclopropylamine (Parent Structure Safety). Retrieved from .

  • Apollo Scientific . Benzylamine Safety Handling Guide. Retrieved from .

  • National Institutes of Health (NIH) . Fluorinated Pharmaceutical Photolysis and Stability. Retrieved from .

  • EPA . Disposal of Hazardous Waste: Miscellaneous Organic Compounds. Retrieved from .

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.